molecular formula C12H26 B1204899 2,3,6,7-Tetramethyloctane

2,3,6,7-Tetramethyloctane

Cat. No.: B1204899
M. Wt: 170.33 g/mol
InChI Key: FZCGYGCYZRXLDY-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyloctane is an alkane.

Properties

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,6,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-9(2)11(5)7-8-12(6)10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

FZCGYGCYZRXLDY-UHFFFAOYSA-N

SMILES

CC(C)C(C)CCC(C)C(C)C

Canonical SMILES

CC(C)C(C)CCC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethyloctane is a branched alkane hydrocarbon with the chemical formula C12H26. As a saturated hydrocarbon, it is a non-polar compound. Understanding its physical properties is fundamental for its application in various research and industrial contexts, including its use as a reference compound, in lubrication studies, and as a component in fuel mixtures. This guide provides a summary of its key physical characteristics, outlines standard experimental methodologies for their determination, and clarifies the scope of its scientific relevance.

It is important to note for the intended audience that as a simple alkane, this compound is not involved in biological signaling pathways and is not a candidate for direct drug development. Therefore, this guide focuses exclusively on its physicochemical properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally estimated data available in public chemical databases.

PropertyValueSource
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
Boiling Point 197 °C[2]
Density 0.759 g/mL[2]
Refractive Index 1.425[2]
Molar Volume 224.3 mL/mol[2]
Molecular Refractive Power 57.39 mL/mol[2]
IUPAC Name This compound[1]
SMILES CC(C)C(C)CCC(C)C(C)C[1]
InChIKey FZCGYGCYZRXLDY-UHFFFAOYSA-N[1]

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined by several methods:

  • Simple Distillation: This is a common and accurate method for determining the boiling point of a pure liquid.[3][4] The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[3] The stable temperature recorded during the distillation of the bulk material is the boiling point.[5]

  • Thiele Tube Method: This micro-scale method is suitable for small sample volumes.[6] A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.[6]

  • Reflux Method: A reflux apparatus can also be used. The liquid is heated to its boiling point, and the vapor is condensed and returned to the flask. The temperature of the vapor at the point of condensation is measured to determine the boiling point.[6]

Density Measurement

Density is the mass per unit volume of a substance. For liquid hydrocarbons, several standard methods are employed:

  • ASTM D4052 - Digital Density Meter: This standard test method covers the determination of density and relative density of petroleum distillates and viscous oils.[7] It uses an oscillating U-tube densitometer. A small sample (approximately 1-2 mL) is introduced into the tube, and the change in the oscillation frequency, which is related to the mass of the sample, is used to determine the density with high precision.[8]

  • ASTM D1298 - Hydrometer Method: This method involves floating a calibrated glass hydrometer in the liquid and reading the density value from the scale at the point where the liquid surface meets the hydrometer stem.[9] Temperature corrections are crucial for accurate measurements.[9]

  • Pycnometer Method: A pycnometer is a glass flask with a precise, known volume. The density is determined by measuring the weight of the empty pycnometer, the weight when filled with the sample liquid, and the weight when filled with a reference liquid of known density (like water).

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property for characterizing hydrocarbon liquids.

  • ASTM D1218 - Refractometer Method: This standard test method details the measurement of the refractive index of transparent and light-colored hydrocarbons using a refractometer.[2][10][11] An Abbe-type refractometer is commonly used, where a drop of the sample is placed between two prisms.[11] The instrument measures the angle at which light is refracted as it passes from the prism to the sample, and this is converted to a refractive index value.[11] The measurement is temperature-dependent and is typically reported at a standard temperature, such as 20°C.

Logical Workflow for Property Determination

The general workflow for characterizing the physical properties of a liquid hydrocarbon like this compound follows a logical progression from sample preparation to data analysis.

G cluster_0 Experimental Workflow A Sample Acquisition & Purity Check B Boiling Point Determination (e.g., Distillation) A->B Distribute Sample C Density Measurement (e.g., ASTM D4052) A->C Distribute Sample D Refractive Index Measurement (e.g., ASTM D1218) A->D Distribute Sample E Data Compilation & Analysis B->E Collect Data C->E Collect Data D->E Collect Data

Caption: A simplified workflow for the experimental determination of physical properties.

Conclusion

The physical properties of this compound are well-defined and can be accurately determined using standard laboratory procedures. This technical guide provides the essential data and methodological background for researchers and scientists working with this compound. The lack of biological activity means that its relevance to drug development is indirect, primarily serving as a well-characterized non-polar solvent or reference material.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethyloctane is a saturated branched-chain alkane with the chemical formula C₁₂H₂₆.[1] Its structure consists of an eight-carbon octane (B31449) backbone substituted with four methyl groups at positions 2, 3, 6, and 7.[1] The presence of chiral centers at carbons 3 and 6 gives rise to stereoisomerism, a critical consideration in drug development and molecular recognition studies where specific three-dimensional arrangements can dictate biological activity. This guide provides a comprehensive overview of the chemical structure, stereoisomers, and general methodologies for the synthesis and separation of this compound isomers.

Chemical Structure

The molecular structure of this compound is characterized by an octane chain with methyl groups branching off at the second, third, sixth, and seventh carbon atoms. The IUPAC name for this compound is this compound, and its SMILES notation is CC(C)C(C)CCC(C)C(C)C.[1]

General Properties:

PropertyValue
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
IUPAC NameThis compound[1]
CAS Number52670-34-5[1]

Stereoisomers of this compound

The presence of two stereocenters at carbons C3 and C6 results in the existence of three distinct stereoisomers for this compound. These consist of a pair of enantiomers and a meso compound.

  • Enantiomers: (3R,6R)-2,3,6,7-tetramethyloctane and (3S,6S)-2,3,6,7-tetramethyloctane. These are non-superimposable mirror images of each other.

  • Meso Compound: (3R,6S)-2,3,6,7-tetramethyloctane. This isomer possesses a plane of symmetry and is therefore achiral and optically inactive. Due to this symmetry, the (3R,6S) and (3S,6R) configurations represent the same molecule.

Quantitative Data

Experimental Protocols

While specific experimental protocols for the synthesis and separation of this compound stereoisomers are not detailed in the available literature, general methodologies for the stereoselective synthesis of chiral alkanes and the resolution of stereoisomers can be applied.

Stereoselective Synthesis

The synthesis of specific stereoisomers of branched alkanes typically involves the use of chiral starting materials or chiral catalysts to control the stereochemistry at the desired centers.

Conceptual Synthetic Approach: A plausible strategy for the synthesis of a specific stereoisomer, for instance, (3R,6R)-2,3,6,7-tetramethyloctane, could involve the coupling of two chiral building blocks. For example, a Grignard reagent derived from a chiral halide could be coupled with another chiral halide or epoxide. Subsequent deoxygenation or reduction steps would yield the target alkane.

General Experimental Protocol for Stereoselective Alkane Synthesis (Example):

A general approach for synthesizing chiral alkanes involves the asymmetric hydrogenation of a prochiral alkene precursor using a chiral catalyst.

  • Alkene Synthesis: A suitable prochiral alkene, which upon hydrogenation would yield this compound, is synthesized.

  • Asymmetric Hydrogenation: The alkene is dissolved in an appropriate solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), is added. The reactor is then pressurized with hydrogen gas.

  • Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched alkane.

  • Chiral Analysis: The enantiomeric excess of the product is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Separation of Stereoisomers (Resolution)

Given that a synthetic route may produce a mixture of stereoisomers, their separation is crucial for obtaining pure compounds.

1. Chiral Chromatography:

Chiral HPLC and chiral GC are powerful techniques for separating enantiomers and diastereomers.

  • Principle: These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation.

  • General Protocol (Chiral HPLC):

    • A solution of the stereoisomeric mixture is prepared in a suitable mobile phase.

    • The solution is injected into an HPLC system equipped with a chiral column.

    • The mobile phase composition and flow rate are optimized to achieve baseline separation of the stereoisomers.

    • The separated isomers are detected using a suitable detector (e.g., UV, refractive index).

    • Fractions corresponding to each pure isomer are collected.

2. Resolution via Diastereomeric Derivatives:

This classical method involves converting the mixture of enantiomers into a mixture of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.

  • Principle: Diastereomers have different physical properties (e.g., solubility), allowing for their separation.

  • Conceptual Workflow:

    • React the racemic mixture (in this case, a mixture of the (3R,6R) and (3S,6S) enantiomers) with a single enantiomer of a chiral resolving agent. Since alkanes are unreactive, this would necessitate the synthesis of a precursor with a functional group (e.g., a carboxylic acid or amine) that can react to form diastereomeric salts or amides.

    • Separate the resulting diastereomers by fractional crystallization or chromatography.

    • Cleave the resolving agent from each separated diastereomer to obtain the pure enantiomers of the precursor.

    • Convert the functional group of the pure enantiomeric precursors back to the alkane structure.

Visualization of Stereoisomeric Relationships

The logical relationship between the stereoisomers of this compound can be visualized as a flowchart, illustrating the division into enantiomers and the meso compound.

stereoisomers This compound This compound Stereoisomers Stereoisomers This compound->Stereoisomers Enantiomeric Pair Enantiomeric Pair Stereoisomers->Enantiomeric Pair Meso Compound Meso Compound Stereoisomers->Meso Compound (3R,6R)-Isomer (3R,6R)-Isomer Enantiomeric Pair->(3R,6R)-Isomer (3S,6S)-Isomer (3S,6S)-Isomer Enantiomeric Pair->(3S,6S)-Isomer (3R,6S)-Isomer (3R,6S)-Isomer Meso Compound->(3R,6S)-Isomer

Stereoisomers of this compound

Conclusion

This compound is a structurally interesting branched alkane with three stereoisomers due to the presence of two chiral centers. While specific experimental data for these individual isomers are scarce in the public domain, established principles of stereoselective synthesis and chiral resolution provide a clear pathway for their preparation and isolation. For researchers in drug development and related fields, understanding the stereochemistry of such molecules is paramount, as the biological effects of different stereoisomers can vary significantly. The application of the general protocols outlined in this guide can facilitate the synthesis and study of the individual stereoisomers of this compound, enabling a deeper understanding of their unique properties.

References

An In-depth Technical Guide to 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,3,6,7-Tetramethyloctane, including its identification, chemical properties, and a proposed framework for its experimental characterization. Due to the limited availability of published research on this specific isomer, this document also outlines general methodologies for the analysis of such branched alkanes.

Chemical Identification and Properties

This compound is a saturated branched-chain alkane.[1] Its fundamental identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 52670-34-5[1]
Molecular Formula C₁₂H₂₆[1]
Canonical SMILES CC(C)C(C)CCC(C)C(C)C[1]
InChI Key FZCGYGCYZRXLDY-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 170.33 g/mol [1]
XLogP3 5.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 5[1]

Proposed Experimental Characterization Protocols

Given the absence of detailed published experimental studies on this compound, this section outlines a standard workflow for the characterization of a novel branched alkane.

Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_activity Biological Screening (Hypothetical) Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS Purity & MW NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY) Purification->NMR Structural Confirmation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Purification->FTIR Functional Groups Antimicrobial Antimicrobial Assays NMR->Antimicrobial Cytotoxicity Cytotoxicity Assays NMR->Cytotoxicity Enzyme Enzyme Inhibition Assays NMR->Enzyme

Caption: A logical workflow for the synthesis, purification, structural elucidation, and hypothetical biological screening of this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Methodology:

    • A dilute solution of this compound in a volatile solvent (e.g., hexane) is prepared.

    • The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation from any impurities.

    • The eluent from the GC column is directed into a mass spectrometer.

    • Mass spectra are acquired using electron ionization (EI) at 70 eV.

    • The retention time is used to assess purity, and the mass spectrum is analyzed to identify the molecular ion peak (m/z 170) and characteristic fragmentation patterns of a branched alkane.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure and confirm the connectivity of the methyl and methylene (B1212753) groups.

  • Methodology:

    • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the different proton environments.

    • ¹³C NMR spectra are acquired to identify the number of unique carbon environments.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, confirming the 2,3,6,7-tetramethyl substitution pattern on the octane (B31449) backbone.

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • A small amount of the neat liquid sample is placed between two KBr plates.

    • An infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

    • The spectrum is analyzed for characteristic C-H stretching and bending vibrations of an alkane. Strong absorptions are expected in the 2850-2960 cm⁻¹ region (C-H stretch) and around 1375-1450 cm⁻¹ (C-H bend). The absence of significant peaks in other regions (e.g., C=O, O-H) would confirm the saturated hydrocarbon nature of the molecule.

Signaling Pathways and Biological Interactions

As there is no specific research detailing the interaction of this compound with biological signaling pathways, a generalized diagram illustrating the potential fate of a lipophilic compound upon introduction to a biological system is presented.

Hypothetical Cellular Interaction of a Lipophilic Compound

cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus Membrane Membrane Intercalation Metabolism Metabolic Enzymes (e.g., Cytochrome P450) Membrane->Metabolism Receptor Intracellular Receptors Membrane->Receptor Gene Gene Expression Modulation Receptor->Gene Compound This compound (Extracellular) Compound->Membrane

Caption: A hypothetical pathway for a lipophilic compound like this compound interacting with a cell.

This diagram illustrates that a non-polar molecule like this compound would likely first interact with the lipid bilayer of the cell membrane. From there, it could be subject to metabolic processes by cytoplasmic enzymes or potentially interact with hydrophobic binding pockets of intracellular receptors, which could, in turn, lead to downstream effects on gene expression. This remains a speculative model pending experimental validation.

References

2,3,6,7-Tetramethyloctane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 2,3,6,7-tetramethyloctane, focusing on its fundamental molecular properties.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is foundational for applications in chemical analysis, synthesis, and broader research contexts.

PropertyValue
Molecular FormulaC₁₂H₂₆[1][2]
Molecular Weight170.33 g/mol [2]
Exact Mass170.203451 g/mol [1]

Compound Identification

This compound is classified as an alkane, specifically an octane (B31449) molecule substituted with methyl groups at the 2, 3, 6, and 7 positions.[2] It is recognized as a volatile organic compound and has been identified as a metabolite in bacteria, plants, and fungi.[2]

While the user requested detailed experimental protocols and signaling pathway diagrams, these are not applicable to the fundamental physicochemical properties of a single small molecule like this compound. Such in-depth documentation would be relevant for studies involving its biological activity, metabolic pathways, or specific experimental applications, which are beyond the scope of this core data summary.

References

An In-depth Technical Guide on the Natural Occurrence of 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the branched alkane 2,3,6,7-tetramethyloctane, detailing its presence in various biological systems, outlining its potential biosynthetic origins, and providing detailed experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical ecology, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound is a saturated branched alkane that has been identified as a metabolite in a diverse range of organisms, including bacteria, fungi, and plants.[1] Its presence as a volatile organic compound (VOC) has been confirmed in specific contexts, suggesting a role in chemical signaling or as a metabolic byproduct.

In Plants

Recent studies have identified this compound as a volatile organic compound in black tea. A 2024 study analyzing the VOC profile of Iranian black teas using gas chromatography-mass spectrometry (GC-MS) reported the presence of this compound.[2] While hydrocarbons were the most abundant class of compounds identified, the specific concentration of this compound was not detailed in the initial findings.[2]

In Cellular Systems

Interestingly, this compound has also been identified as a VOC released by lung cancer cells.[3] A 2024 study investigating the metabolic signatures of lung cancer cell lines found this branched alkane among the emitted volatile compounds.[3] This finding suggests a potential link between altered cellular metabolism in cancerous states and the production of specific VOCs.

In Other Organisms

The PubChem database lists this compound as a metabolite in bacteria and fungi, although specific species have not been detailed in the available literature.[1] Further research is required to explore the full extent of its distribution in the microbial and fungal kingdoms.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the concentration of this compound in its natural sources. While its presence has been confirmed, further analytical studies are needed to determine its abundance in different biological matrices. The following table is a template for summarizing future quantitative findings.

Natural SourceOrganism/MatrixConcentration (e.g., ng/g)Analytical MethodReference
Black TeaCamellia sinensis leavesTo be determinedGC-MS[2]
Lung Cancer CellsHuman cell linesTo be determinedSPME-GC-MS[3]

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been explicitly elucidated. However, its C12 structure with a specific branching pattern suggests a departure from the typical fatty acid synthesis pathway for many insect cuticular hydrocarbons. A more plausible origin is the biosynthesis of "noncanonical terpenoids".[4][5]

Terpenoids are typically derived from five-carbon isoprene (B109036) units.[4] The biosynthesis of a C12 compound like this compound would be considered an "irregular" or "noncanonical" terpenoid. Such compounds are known to be formed in some bacteria and fungi.[4][5] The proposed pathway would likely involve the head-to-head condensation of two dimethylallyl pyrophosphate (DMAPP) molecules, or a related C6 precursor, followed by reduction to the corresponding alkane.

G cluster_terpenoid_synthesis Terpenoid Precursor Synthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP C12_precursor Irregular C12 Precursor GPP->C12_precursor Dimerization/Rearrangement (Putative Synthase) TMO This compound C12_precursor->TMO Reduction

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

The following section details the methodologies for the extraction and analysis of this compound from biological samples, adaptable for various matrices such as plant material, cell cultures, and insect cuticle.

Extraction of Volatile Organic Compounds (VOCs)

Solid-Phase Microextraction (SPME) for Headspace Analysis:

This method is suitable for analyzing VOCs from cell cultures or plant materials.

  • Sample Preparation: Place the sample (e.g., cell culture flask, tea leaves) in a sealed headspace vial.

  • SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the VOCs.

  • Desorption and GC-MS Analysis: Transfer the SPME fiber to the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Solvent Extraction of Lipids

This protocol is a general method for extracting lipids, including hydrocarbons, from biological tissues.

  • Homogenization: Homogenize the biological sample in a suitable organic solvent, such as hexane (B92381) or a chloroform:methanol mixture.

  • Extraction: Allow the solvent to extract the lipids for a set period, with agitation.

  • Filtration and Concentration: Filter the extract to remove solid debris and concentrate the solvent under a gentle stream of nitrogen.

  • Fractionation (Optional): For complex lipid extracts, the hydrocarbon fraction can be isolated using column chromatography with silica (B1680970) gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon analysis.

    • Injector: Operate in splitless mode for trace analysis, with a temperature of approximately 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 300°C.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-550 is typically sufficient.

  • Compound Identification:

    • The primary identification is based on the mass spectrum of the compound, which shows a characteristic fragmentation pattern for branched alkanes.

    • The retention time of the compound on the GC column, when compared to an authentic standard, provides definitive identification.

  • Quantification:

    • Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.

    • An internal standard (a compound not present in the sample but with similar chemical properties) should be added to all samples and standards to correct for variations in sample preparation and instrument response.

G cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Extraction (SPME or Solvent) Sample->Extraction Concentration Concentration/ Desorption Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data_Acquisition Identification Compound Identification (Mass Spectrum & Retention Time) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results Identification->Results Quantification->Results

Caption: A generalized workflow for the analysis of this compound.

References

Synthesis Pathways for Highly Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes are crucial structural motifs in medicinal chemistry and materials science. Their unique three-dimensional structures can significantly influence the pharmacological and physicochemical properties of molecules. The controlled synthesis of these sterically congested molecules presents a considerable challenge in organic chemistry. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing highly branched alkanes, with a focus on methodologies relevant to researchers in the pharmaceutical and chemical industries.

Grignard Reagent-Based Approaches

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their application in the synthesis of highly branched alkanes typically involves the creation of a tertiary alcohol intermediate, which is subsequently deoxygenated.

Synthesis of Tertiary Alcohols via Grignard Addition to Ketones

The reaction of a Grignard reagent with a ketone is a classic and effective method for constructing a tertiary alcohol, a direct precursor to a highly branched alkane.[1]

G1 cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation Alkyl_Halide R-X Grignard_Reagent R-MgX Alkyl_Halide->Grignard_Reagent Ether Mg Mg Mg->Grignard_Reagent Tertiary_Alkoxide RR'R''C-OMgX Grignard_Reagent->Tertiary_Alkoxide Nucleophilic Attack Ketone R'-CO-R'' Ketone->Tertiary_Alkoxide Tertiary_Alcohol RR'R''C-OH Tertiary_Alkoxide->Tertiary_Alcohol H3O+

Grignard reaction workflow for tertiary alcohol synthesis.

Experimental Protocol: Synthesis of 2-Methyl-2-octanol [2]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (20 g).[2] A solution of bromoethane (B45996) (80 g) in anhydrous diethyl ether (125 mL) is added dropwise to initiate the reaction.[2]

  • Reaction with Ketone: A solution of acetone (B3395972) (50 g) in diethyl ether (100 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C.[2]

  • Work-up: The reaction mixture is poured into a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[2]

  • Purification: The crude product is purified by fractional distillation to afford 2-methyl-2-octanol.[2]

Reduction of Tertiary Alcohols to Alkanes

The final step in this pathway is the deoxygenation of the tertiary alcohol. Several methods are available for this transformation.

Experimental Protocol: Reduction of a Tertiary Alcohol via Barton-McCombie Deoxygenation [3]

  • Formation of Xanthate: To a solution of the tertiary alcohol in an appropriate solvent, add sodium hydride, followed by carbon disulfide. After stirring, add methyl iodide to form the corresponding xanthate.

  • Radical Deoxygenation: The crude xanthate is dissolved in toluene, and tributyltin hydride and a radical initiator (e.g., AIBN) are added. The mixture is heated to initiate the radical chain reaction, which results in the formation of the desired alkane.[4]

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to remove tin byproducts and afford the pure highly branched alkane.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide.[5][6] This reaction is particularly useful for creating sterically hindered C-C bonds, including those found in highly branched alkanes.[7]

G2 cluster_0 Gilman Reagent Formation cluster_1 Coupling Reaction Alkyl_Lithium 2 R-Li Gilman_Reagent R2CuLi Alkyl_Lithium->Gilman_Reagent CuI CuI CuI->Gilman_Reagent Branched_Alkane R-R' Gilman_Reagent->Branched_Alkane Coupling Alkyl_Halide R'-X Alkyl_Halide->Branched_Alkane

Corey-House synthesis pathway.

Experimental Protocol: Synthesis of 2,2-Dimethylpropane

  • Preparation of Gilman Reagent: In a dry, inert atmosphere, a solution of tert-butyllithium (B1211817) in pentane (B18724) is added to a slurry of copper(I) iodide in diethyl ether at -78 °C to form lithium di-tert-butylcuprate.

  • Coupling Reaction: Methyl iodide is then added to the Gilman reagent at low temperature. The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over magnesium sulfate. The highly volatile 2,2-dimethylpropane can be isolated by careful distillation or gas chromatography.

R in R2CuLiR'-XProductYield (%)Reference
(CH3)2CuLiCH3CH2CH2Brn-Pentane~95%[6]
(CH3CH2)2CuLi(CH3)2CHBr2-Methylbutane~90%[5]
((CH3)3C)2CuLiCH3I2,2-DimethylpropaneHigh[5]

Alkane Metathesis

Alkane metathesis is a catalytic reaction that redistributes alkylidene fragments between alkane molecules, leading to a mixture of higher and lower homologues.[8][9] This method can be used to convert linear or lightly branched alkanes into more complex, highly branched structures.[10]

G3 Alkane_1 2 R-H Alkane_Mixture R-R + H2 Alkane_1->Alkane_Mixture Metathesis Catalyst Tantalum Hydride on Silica Catalyst->Alkane_Mixture

Simplified representation of alkane metathesis.

Experimental Protocol: Metathesis of n-Hexane [8]

  • Catalyst Preparation: A silica-supported tantalum hydride catalyst is prepared according to literature procedures.[9]

  • Reaction Setup: The catalyst is loaded into a high-pressure reactor under an inert atmosphere. n-Hexane is then introduced into the reactor.

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 150 °C) and pressurized with hydrogen. The reaction is stirred for a specified time.[9]

  • Product Analysis: The reaction mixture is cooled, and the products are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of alkane products.

SubstrateCatalystTemperature (°C)ProductsReference
Ethane(≡SiO)2TaH25-200Methane, Propane, Butane[8]
n-HexanePincer-Iridium/Mo system150Ethane, n-Decane (major)[8]
CyclooctanePincer-Ir/Mo system150Cyclohexadecane, Polymers[8]

Catalytic Isomerization of Alkanes

The isomerization of linear or lightly branched alkanes into their more highly branched isomers is a key process in the petroleum industry for improving the octane (B31449) number of gasoline.[11][12] In a laboratory setting, this approach can be adapted for the synthesis of specific, highly branched alkanes using solid acid catalysts such as zeolites.[13]

G4 Linear_Alkane n-Alkane Branched_Alkane iso-Alkane Linear_Alkane->Branched_Alkane Isomerization Catalyst Bifunctional Catalyst (e.g., Pt/Zeolite) Catalyst->Branched_Alkane

Catalytic isomerization of a linear alkane.

Experimental Protocol: Isomerization of n-Hexane over a Pt/ZSM-22 Catalyst [13]

  • Catalyst Activation: The Pt/ZSM-22 catalyst is activated in a flow reactor under a stream of hydrogen at an elevated temperature.

  • Reaction: A feed of n-hexane and hydrogen is passed over the catalyst bed at a controlled temperature and pressure.[13]

  • Product Collection and Analysis: The product stream is cooled, and the liquid products are collected. The composition of the product mixture is determined by gas chromatography.

SubstrateCatalystTemperature (°C)Major Isomer ProductsIsomer Yield (%)Reference
n-DecanePt-ZSM-22230Methylnonanes, Dimethyloctanes84 (at 84% conversion)[13]
n-NonadecanePt-ZSM-22240Branched C19 isomers89 (at 90% conversion)[13]

Conclusion

The synthesis of highly branched alkanes remains a challenging yet crucial area of organic chemistry. The choice of synthetic route depends on the desired structure, the availability of starting materials, and the required stereochemical control. Grignard-based methods and Corey-House synthesis offer excellent control for the construction of specific, highly branched architectures. Alkane metathesis and catalytic isomerization provide powerful tools for transforming simpler alkanes into more complex mixtures of branched isomers, which can be valuable in certain applications. For drug development professionals, the ability to synthesize novel, highly branched scaffolds can unlock new areas of chemical space and lead to the discovery of drug candidates with improved properties.

References

The Enigmatic Volatile: A Technical Guide to 2,3,6,7-Tetramethyloctane as a Bacterial and Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Volatile Organic Compound 2,3,6,7-Tetramethyloctane: Occurrence, Biosynthesis, and Analytical Methodologies

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current knowledge surrounding the branched-chain alkane, this compound, in its role as a metabolite in bacteria and plants. While its presence is documented, the complete biological function and biosynthetic pathways of this volatile organic compound (VOC) remain areas of active investigation.

Introduction

This compound is a saturated hydrocarbon (C12H26) recognized as a metabolite in both the plant and microbial kingdoms.[1] As a volatile organic compound, it has the potential to be involved in a variety of ecological interactions, from chemical signaling to defense mechanisms. Despite its classification as a bacterial and plant metabolite, detailed studies on its specific biological roles and biosynthetic origins are limited, making it a molecule of interest for novel discoveries in chemical ecology and natural product chemistry.

Occurrence and Quantitative Data

The detection of this compound has been reported in at least one plant species. A study on the phytochemical compounds of the endangered Mexican plant Opuntia megarrhiza (Cactaceae) identified this compound in a methanolic extract of the plant material.

Source OrganismSample TypeAnalytical MethodRelative Abundance (%)Reference
Opuntia megarrhizaMethanolic ExtractGC-MS1.17[2]

Table 1: Quantitative data for this compound in a plant species.

While broadly classified as a bacterial metabolite, specific data on the production of this compound by bacterial species, including quantitative data, is not yet readily available in the scientific literature.

Proposed Biosynthesis

The biosynthesis of branched-chain alkanes in both bacteria and plants is generally understood to originate from the fatty acid synthesis (FAS) pathway, with modifications that introduce methyl branches. While the specific pathway for this compound has not been elucidated, a plausible route can be proposed based on established mechanisms for the formation of other branched-chain hydrocarbons.

The biosynthesis likely initiates with precursors from branched-chain amino acid metabolism, such as isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine), which serve as starter units for the FAS system. The elongation of the carbon chain would then proceed through the action of enzymes like β-keto-acyl-ACP synthase III. The introduction of further methyl groups could be achieved through the use of methyl-malonyl-ACP as an extender unit. The final steps would involve the reduction of the fatty acid to an aldehyde, followed by a decarbonylation reaction to yield the final alkane.

Branched-Chain Alkane Biosynthesis Branched-Chain Amino Acids (e.g., Valine, Leucine) Branched-Chain Amino Acids (e.g., Valine, Leucine) Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) Branched-Chain Amino Acids (e.g., Valine, Leucine)->Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) Transamination & Decarboxylation Fatty Acid Synthase (FAS) II Fatty Acid Synthase (FAS) II Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA)->Fatty Acid Synthase (FAS) II Initiation Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->Fatty Acid Synthase (FAS) II Elongation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-ACP Methylmalonyl-ACP Methylmalonyl-CoA->Methylmalonyl-ACP Methylmalonyl-ACP->Fatty Acid Synthase (FAS) II Branching Fatty Acid Synthase (FAS) II) Fatty Acid Synthase (FAS) II) Branched-Chain Fatty Acyl-ACP Branched-Chain Fatty Acyl-ACP Fatty Acid Synthase (FAS) II)->Branched-Chain Fatty Acyl-ACP Branched-Chain Fatty Aldehyde Branched-Chain Fatty Aldehyde Branched-Chain Fatty Acyl-ACP->Branched-Chain Fatty Aldehyde Acyl-ACP Reductase This compound This compound Branched-Chain Fatty Aldehyde->this compound Aldehyde Deformylating Oxygenase (ADO) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Bacterial_Culture Bacterial Culture in Vial Equilibration Equilibration of Headspace Bacterial_Culture->Equilibration Plant_Material Homogenized Plant Material in Vial Plant_Material->Equilibration SPME HS-SPME Fiber Exposure Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC_MS GC-MS System Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Library Matching & Identification Data_Acquisition->Library_Search

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of C12 Branched Alkanes

Abstract: Dodecane (B42187), a C12 alkane with the molecular formula C₁₂H₂₆, exists as 355 structural isomers, encompassing both the linear n-dodecane and 354 branched variations.[1][2] The history of these compounds is not one of a single discovery but is intricately linked to the advancement of organic chemistry, petroleum science, and analytical instrumentation. Branched C12 alkanes are significant components of transportation fuels and have emerging applications in the pharmaceutical sciences as solvents and specialized drug carriers. This guide provides a comprehensive overview of their historical context, methods of synthesis and characterization, physicochemical properties, and applications relevant to scientific and pharmaceutical research.

Historical Context and Discovery

The story of C12 branched alkanes begins with the foundational concept of isomerism—the phenomenon of compounds sharing the same molecular formula but possessing different structural arrangements.[3] While the theory of isomerism emerged in the early 19th century, the identification of specific, complex isomers like those of dodecane was impossible until the development of sophisticated analytical techniques over a century later.

The initial awareness and industrial importance of branched alkanes came from the study of petroleum distillates. In the early 20th century, it became clear that branched alkanes had superior combustion properties in internal combustion engines compared to their straight-chain counterparts, leading to the development of the octane (B31449) rating scale.[4] This spurred research into methods for producing and identifying branched structures to improve fuel quality.

The true "discovery" of the vast array of C12 isomers was a gradual process driven by technology:

  • Fractional Distillation: Early methods allowed for the separation of petroleum into fractions based on boiling point ranges, hinting at the presence of multiple components with the same carbon number.[5]

  • Gas Chromatography (GC): The advent of GC in the mid-20th century provided the means to separate the individual isomers within these fractions.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling of GC with MS, along with the development of NMR, finally allowed for the definitive structural elucidation of individual C12 branched alkane isomers.[6][7]

Synthesis and Production of C12 Branched Alkanes

The production of C12 branched alkanes is achieved through various industrial and laboratory-scale methods.

2.1 Industrial Production: Isomerization and Cracking The primary industrial method for producing branched alkanes is the catalytic skeletal isomerization of linear alkanes like n-dodecane.[8] This process is crucial in petroleum refining to increase the octane number of gasoline and improve the cold-flow properties of diesel and jet fuels.[4][9] The process typically involves passing heated n-dodecane over a solid acid catalyst, often a zeolite (like ZSM-5 or Beta) impregnated with a noble metal such as platinum.[8][10] The reaction proceeds through carbenium ion intermediates, leading to the rearrangement of the carbon skeleton.[8] Competing reactions include hydrocracking, which breaks the C12 chain into smaller alkanes.[8]

G start_node n-Dodecane Feed process_node Heater + Pt/Zeolite Catalyst Bed start_node->process_node H₂ Pressure intermediate_node C12 Carbenium Ion Intermediate process_node->intermediate_node isomerization_node Skeletal Isomerization intermediate_node->isomerization_node cracking_node Hydrocracking (Side Reaction) intermediate_node->cracking_node product_node Product Mixture isomerization_node->product_node cracking_node->product_node iso_alkane i-Dodecane Isomers product_node->iso_alkane light_alkane Lighter Alkanes (C<12) product_node->light_alkane

Diagram 1. Industrial production of i-dodecane via catalytic isomerization.

2.2 Laboratory Synthesis For producing specific, highly pure branched alkanes for research purposes, targeted organic synthesis is required. A common strategy involves the formation of new carbon-carbon bonds using organometallic reagents, followed by the removal of functional groups.[11] The Grignard reaction is a classic example, where an alkyl magnesium halide reacts with a ketone or ester to form a tertiary alcohol, which can then be deoxygenated to yield the target alkane.[11]

G reagent1 Alkyl Halide (R¹-X) step1 1. Grignard Reagent Formation (with Mg) reagent1->step1 reagent2 Ketone or Ester (R²-CO-R³) step2 2. Nucleophilic Addition reagent2->step2 grignard R¹-MgX step1->grignard grignard->step2 alcohol Tertiary Alcohol step2->alcohol step3 3. Dehydration (e.g., H₂SO₄) alcohol->step3 alkene Branched Alkene step3->alkene step4 4. Hydrogenation (H₂/Pd) alkene->step4 product Target Branched Alkane step4->product

Diagram 2. General laboratory workflow for branched alkane synthesis.

2.3 Biosynthesis In some organisms, such as insects and bacteria, branched-chain alkanes are synthesized via a modified fatty acid synthesis (FAS) pathway.[12] The process utilizes alternative initiator units (e.g., 2-methyl-propionyl-[acp]) or lengthener units (e.g., methyl-malonyl-[acp]) in place of the standard acetyl-CoA or malonyl-CoA. This introduces methyl branches into the growing acyl chain, which is subsequently converted to the final alkane.[12]

G cluster_initiators Initiator Units cluster_lengtheners Lengthener Units initiator1 Acetyl-[acp] (for straight chain) initiator2 2-Methyl-propionyl-[acp] (for iso-branch) fas Type II Fatty Acid Synthase (FAS) Cycle initiator2->fas lengthener1 Malonyl-[acp] (adds 2 carbons) lengthener1->fas lengthener2 (S)-Methyl-malonyl-[acp] (adds methyl branch) lengthener2->fas as needed fatty_acid Branched-Chain Acyl-[acp] fas->fatty_acid termination Termination & Decarboxylation (e.g., ADO Pathway) fatty_acid->termination product Branched Alkane termination->product

Diagram 3. Simplified biosynthetic pathway for branched alkanes.

Analytical and Characterization Protocols

The structural elucidation of C12 branched alkanes relies heavily on chromatographic and spectroscopic techniques.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the workhorse for separating and identifying alkane isomers. Separation is achieved based on boiling point and molecular shape, while the mass spectrometer provides fragmentation patterns that aid in identification.[13]

Parameter Typical Protocol Reference
Column HP-5 (or equivalent) fused quartz capillary column (30-100 m x 0.25 mm x 0.25 µm).[14]
Carrier Gas Helium or Hydrogen.[14]
Temperature Program Initial temperature of ~80°C, ramp at 4°C/min to 300°C, hold for 30 min.[14]
Injection Mode Split injection (e.g., 200:1).[15]
Ionization Mode Electron Ionization (EI) at 70 eV for fragmentation patterns. Chemical Ionization (CI) can be used to enhance the molecular ion peak.[14][16]
Data Analysis Identification based on retention indices (Kovats indices) and comparison of mass spectra to libraries.[16]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for the unambiguous structural determination of pure, isolated isomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for complete assignment of the carbon skeleton.[6]

Parameter Typical Protocol Reference
Solvent Deuterated chloroform (B151607) (CDCl₃) or similar non-protic solvent.[6]
¹H NMR Protons on branched alkanes typically resonate between 0.5 - 2.0 ppm. Signal overlap is common.[6]
¹³C NMR Provides distinct signals for each unique carbon environment (primary, secondary, tertiary, quaternary). Chemical shifts are sensitive to branching.[17]
2D NMR COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments are used to map out the connectivity of the entire molecule.[6][7]

Physicochemical Properties

Branching has a significant impact on the physical properties of alkanes. Increased branching generally leads to a lower boiling point due to a reduction in the molecule's surface area, which weakens the intermolecular van der Waals forces.[18][19] The effect on melting point is less predictable as it also depends on how well the molecules can pack into a crystal lattice.[18]

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Density (g/cm³)
n-DodecaneC₁₂H₂₆216.3-9.60.749
Isododecane*C₁₂H₂₆177-810.74
2-MethylundecaneC₁₂H₂₆210-0.753
Neododecane**C₁₂H₂₆~195-200 (est.)-~0.76 (est.)

*Isododecane is a common name for 2,2,4,6,6-pentamethylheptane. **General term for highly branched isomers. Data is estimated.

Applications in Drug Development and Research

While traditionally associated with the fuel industry, C12 branched alkanes and their derivatives have several important applications in the pharmaceutical and research sectors.

  • Solvents and Excipients: Due to their low reactivity and ability to dissolve nonpolar substances, branched alkanes are used as solvents and as components in ointments, creams, and other formulations.[9][20] Their hydrophobicity also makes them useful as anti-corrosive agents and lubricants.[4]

  • Drug Delivery Systems: A significant advancement is the use of semifluorinated alkanes (SFAs) as drug carriers.[21] These molecules, which consist of a perfluorinated segment and a hydrocarbon segment, have unique physicochemical properties, including low surface tension and the ability to dissolve lipophilic drugs. SFAs are clinically used in ophthalmology for vitreoretinal surgery and as carriers in eye drops.[21] Their potential is being explored for pulmonary, topical, and systemic drug delivery.[21]

  • Combustion Research: Specific C12 isomers, such as isododecane, are used as primary reference fuels or as surrogates to model the complex combustion behavior of real-world fuels like Jet-A.[1][22] Understanding their ignition and oxidation chemistry is critical for developing more efficient and cleaner engines.[22][23]

  • Toxicology: Branched alkanes generally exhibit low acute toxicity.[24] The primary hazard for liquid alkanes is related to aspiration (entry into the lungs if swallowed), which can cause severe chemical pneumonitis.[24] They are considered non-genotoxic and have low dermal absorption.[24]

References

2,3,6,7-Tetramethyloctane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 2,3,6,7-tetramethyloctane. Due to a lack of specific and comprehensive safety and toxicological data for this particular branched alkane, this document relies on computed data, information on structurally similar compounds, and general principles of laboratory safety for volatile organic compounds. All personnel handling this substance should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number52670-34-5PubChem[1]
Boiling PointNot available
Melting PointNot available
Flash PointNot available
DensityNot available
SolubilityInsoluble in waterGeneral alkane property
Vapor PressureNot available
XLogP3-AA5.6PubChem[1]

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the properties of similar branched alkanes, it can be anticipated to fall under the following hazard categories:

Table 2: Anticipated GHS Hazard Classification

Hazard ClassHazard Category
Flammable LiquidsCategory 3 or 4
Aspiration HazardCategory 1
Skin Corrosion/IrritationCategory 2
Specific target organ toxicity – single exposure (narcotic effects)Category 3

Potential Health Effects:

  • Inhalation: Vapors may cause dizziness, drowsiness, and respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause mild irritation.

  • Ingestion: Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling volatile and potentially flammable organic compounds in a laboratory setting.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Use non-sparking tools and explosion-proof equipment where there is a risk of ignition.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an organic vapor cartridge.

3.3. General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a chemical like this compound from receipt to disposal.

G General Chemical Handling Workflow cluster_0 Planning & Preparation cluster_1 Handling & Use cluster_2 Cleanup & Disposal Review SDS Review SDS Risk Assessment Risk Assessment Review SDS->Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Transfer to Fume Hood Transfer to Fume Hood Gather PPE->Transfer to Fume Hood Dispensing & Use Dispensing & Use Transfer to Fume Hood->Dispensing & Use Temporary Storage Temporary Storage Dispensing & Use->Temporary Storage Decontamination Decontamination Temporary Storage->Decontamination Waste Collection Waste Collection Decontamination->Waste Collection Waste Disposal Waste Disposal Waste Collection->Waste Disposal

Caption: A generalized workflow for handling laboratory chemicals.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The substance is expected to be a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Eliminate all ignition sources. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical supplement this information with their own risk assessments and adhere to all applicable safety regulations.

References

Thermodynamic Stability of Tetramethyloctane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic stability of tetramethyloctane isomers. As C12H26 isomers, these branched alkanes offer a compelling case study in the structure-stability relationships that govern molecular energetics. Understanding the thermodynamic stability of such molecules is crucial in fields ranging from drug development, where molecular conformation can dictate biological activity, to the optimization of fuel and lubricant properties. This document provides a survey of available quantitative data, detailed experimental and computational protocols for determining thermodynamic parameters, and visual representations of key concepts and workflows.

Core Principles of Alkane Stability

The thermodynamic stability of alkanes is primarily governed by their enthalpy of formation (ΔH°f), with more negative values indicating greater stability. For isomeric alkanes, those with a higher degree of branching are generally more stable than their straight-chain counterparts. This increased stability in branched alkanes is attributed to a combination of factors, including more favorable intramolecular van der Waals interactions and differences in C-C and C-H bond strengths. However, excessive branching can introduce steric strain, which can counteract this stabilizing effect.

Quantitative Thermodynamic Data

Table 1: Standard Molar Enthalpy of Formation (ΔH°f) of Selected C12H26 Isomers

Compound NameIUPAC NameCAS NumberPhaseΔH°f (kJ/mol)Method
n-DodecaneDodecane112-40-3Liquid-350.9 ± 1.5Experimental (Combustion Calorimetry)
3,3,6,6-Tetramethyloctane3,3,6,6-Tetramethyloctane62199-46-6Liquid-373Experimental (Combustion Calorimetry)[1]
3,4,5,6-Tetramethyloctane3,4,5,6-Tetramethyloctane15869-92-8Gas-312.13Calculated (Joback Method)

Table 2: Standard Molar Gibbs Free Energy of Formation (ΔG°f) of Selected C12H26 Isomers

Compound NameIUPAC NameCAS NumberPhaseΔG°f (kJ/mol)Method
n-DodecaneDodecane112-40-3Gas40.40Calculated (Joback Method)
3,4,5,6-Tetramethyloctane3,4,5,6-Tetramethyloctane15869-92-8Gas40.40Calculated (Joback Method)

Note: The Joback method is a group contribution method for the estimation of thermochemical data. While useful for estimations, experimental data is preferred for higher accuracy.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined experimentally via oxygen bomb calorimetry. This technique measures the heat of combustion (ΔH°c), from which the enthalpy of formation can be calculated using Hess's Law.

1. Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be determined.

2. Apparatus:

  • Oxygen bomb calorimeter (including the bomb, calorimeter vessel, water bath, stirrer, and ignition system)

  • High-precision thermometer (resolution of at least 0.001 °C)

  • Analytical balance (readability to 0.1 mg)

  • Pellet press (for solid samples)

  • Fuse wire (e.g., nickel-chromium) of known combustion energy

  • Oxygen cylinder with pressure regulator

  • Crucible (e.g., stainless steel or quartz)

3. Procedure:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the tetramethyloctane isomer is weighed into the crucible. For volatile liquids, encapsulation in a gelatin capsule or another suitable container may be necessary to prevent evaporation before ignition.

  • Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is then filled with a known mass of water. The calorimeter lid, containing the stirrer and thermometer, is secured.

  • Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded once it has stabilized.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured. The bomb washings are collected to analyze for the formation of nitric acid (from any residual nitrogen) and sulfuric acid (if sulfur is present in the sample).

4. Data Analysis: The heat of combustion is calculated using the following equation:

ΔH°c = (C_cal * ΔT - q_fuse - q_acid) / n

Where:

  • C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

  • ΔT is the corrected temperature change.

  • q_fuse is the heat released by the combustion of the fuse wire.

  • q_acid is the heat released from the formation of acids.

  • n is the number of moles of the sample.

The standard enthalpy of formation (ΔH°f) is then calculated using Hess's Law:

ΔH°f (C12H26, l) = 12 * ΔH°f (CO2, g) + 13 * ΔH°f (H2O, l) - ΔH°c (C12H26, l)

Computational Protocol: Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the thermodynamic properties of molecules.

1. Principle: DFT methods calculate the electronic structure and energy of a molecule, from which thermodynamic properties like enthalpy and Gibbs free energy can be derived using statistical mechanics.

2. Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is required.

3. Procedure:

  • Structure Input: The 3D structure of the tetramethyloctane isomer is built or imported into the software.

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory as the geometry optimization. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., M06-2X).

  • Thermochemical Analysis: The output of the frequency calculation provides the thermal corrections to the electronic energy. The standard enthalpy (H°) and Gibbs free energy (G°) are calculated as follows:

    H° = E_elec + ZPVE + E_trans + E_rot + E_vib + RT G° = H° - TS°

    Where:

    • E_elec is the electronic energy from the single-point calculation.

    • ZPVE is the zero-point vibrational energy.

    • E_trans, E_rot, and E_vib are the translational, rotational, and vibrational thermal energies.

    • S° is the total entropy.

The enthalpy of formation can be calculated using an atomization or isodesmic reaction approach, where the calculated energies of the molecule and its constituent atoms or reference molecules are used in conjunction with experimental atomic or reference molecule enthalpies of formation.

Mandatory Visualizations

Logical Relationship: Factors Influencing Alkane Stability

G Factors Influencing Thermodynamic Stability of Alkane Isomers A Molecular Structure B Degree of Branching A->B C Steric Strain A->C D Intramolecular Forces B->D Increases van der Waals interactions E Thermodynamic Stability (Lower ΔH°f) B->E Generally Increases C->E Decreases D->E Increases

Factors influencing alkane stability.
Experimental Workflow: Determination of Enthalpy of Formation

G Experimental Workflow for Determining Enthalpy of Formation cluster_0 Bomb Calorimetry cluster_1 Calculation A 1. Sample Preparation (Weighing) B 2. Bomb Assembly & Pressurization A->B C 3. Combustion & Temperature Measurement B->C D 4. Data Analysis (Calculate ΔH°c) C->D E 5. Apply Hess's Law D->E F Standard Enthalpy of Formation (ΔH°f) E->F

Workflow for enthalpy of formation determination.
Computational Workflow: DFT Calculation of Thermodynamic Properties

G Computational Workflow for Thermodynamic Properties via DFT A 1. Build Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum & Obtain Thermal Corrections) B->C D 4. Single-Point Energy (Higher Level of Theory) C->D E 5. Thermochemical Analysis D->E F Thermodynamic Properties (ΔH°f, ΔG°f) E->F

Workflow for DFT calculation of thermodynamic properties.

Conclusion

The thermodynamic stability of tetramethyloctane isomers is a complex interplay of structural factors. While experimental data for a wide range of these isomers is sparse, the methodologies for their determination and prediction are well-established. Bomb calorimetry remains the gold standard for the experimental determination of heats of combustion, from which enthalpies of formation are derived. Concurrently, computational methods like Density Functional Theory offer a powerful and increasingly accurate means of predicting thermodynamic properties, providing valuable insights where experimental data is lacking. For researchers in drug development and other fields where molecular energetics are critical, a combined approach of targeted experimentation and robust computational modeling will be essential for a thorough understanding of the thermodynamic landscape of complex organic molecules.

References

Methodological & Application

Application Note: Analysis of 2,3,6,7-Tetramethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,6,7-Tetramethyloctane is a saturated branched alkane with the molecular formula C12H26.[1][2] As a volatile organic compound, its accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds due to its high resolution and sensitivity.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI).

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [1][2]
CAS Registry Number52670-34-5[1]
IUPAC NameThis compound[2]

Table 1: Chemical properties of this compound.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis procedures for the analysis of this compound.

Sample Preparation

For optimal results, samples should be prepared by dissolving them in a volatile, non-polar solvent such as hexane (B92381) or pentane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the low ppm (µg/mL) range.

  • Standard Solution: Prepare a stock solution of this compound at 1000 µg/mL in n-hexane.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar fraction containing the analyte of interest.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument and column used. For the analysis of branched alkanes, a non-polar capillary column is generally preferred.[4]

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless, depending on concentration
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Rangem/z 40-250
Solvent Delay3 minutes

Table 2: Recommended GC-MS parameters for the analysis of this compound.

Data Analysis
  • Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte in the sample should also match that of a pure standard analyzed under the same conditions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion versus the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.

Expected Results

Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by significant fragmentation. Due to its branched structure, the molecular ion peak (m/z 170) may be of low abundance or absent.[5] The spectrum is typically dominated by fragment ions resulting from the cleavage at the branching points, leading to the formation of stable carbocations.[5] Common fragment ions for branched alkanes include those of the series CnH2n+1.[5]

A representative mass spectrum of this compound can be found in the NIST WebBook.[1]

m/zRelative IntensityPossible Fragment
43HighC3H7+
57HighC4H9+
71ModerateC5H11+
85ModerateC6H13+
170Low to absentC12H26+ (Molecular Ion)

Table 3: Expected major ions in the EI mass spectrum of this compound.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (Optional) Sample->Extraction Standard Standard Solution Dilution Serial Dilution Standard->Dilution Injection GC Injection Dilution->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification TIC->Quantification LibrarySearch Library Search MassSpectrum->LibrarySearch

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS System Components

The logical relationship between the core components of the GC-MS system is illustrated in the following diagram.

GCMS_Components GC Gas Chromatograph Inlet (Vaporization) Column (Separation) MS Mass Spectrometer Ion Source (Ionization) Mass Analyzer (Filtration) Detector (Signal) GC->MS Transfer Line DataSystem Data System Control Acquisition Processing MS->DataSystem Signal Output DataSystem->GC Instrument Control DataSystem->MS Instrument Control

Caption: Logical components of a Gas Chromatography-Mass Spectrometry system.

References

Application Note: Standard Protocol for Identifying Branched Alkanes in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes are significant components of crude oil, influencing its physical properties and providing valuable information for geochemical exploration and reservoir characterization. Their identification and quantification are crucial for understanding the origin, maturity, and biodegradation of petroleum. This application note provides a standard protocol for the identification of branched alkanes in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2] The methodologies detailed herein are intended for researchers, scientists, and professionals in the petrochemical and drug development industries.

Principle

The protocol involves the separation of the saturated hydrocarbon fraction from the crude oil sample, followed by the analysis of this fraction using GC-MS. The gas chromatograph separates the individual branched alkanes based on their boiling points and interaction with the stationary phase.[2] The mass spectrometer then ionizes and fragments the eluted compounds, producing a unique mass spectrum for each component.[3] The identification of branched alkanes is achieved by interpreting these mass spectra, which exhibit characteristic fragmentation patterns, such as preferential cleavage at branching points leading to the formation of stable carbocations.[4][5][6][7]

Materials and Reagents

  • Crude oil sample

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel (60-200 µm)

  • Glass column for chromatography

  • Glass wool

  • Rotary evaporator

  • GC-MS system with a capillary column (e.g., DB-5 or equivalent)

  • Autosampler vials with inserts

  • Microsyringes

Experimental Protocol

Sample Preparation: Fractionation of Crude Oil
  • Dissolution: Weigh approximately 100 mg of the crude oil sample into a glass beaker and dissolve it in a minimal amount of n-hexane (e.g., 1 mL).

  • Column Preparation: Prepare a chromatography column by packing it with a slurry of silica gel in n-hexane. Place a small plug of glass wool at the bottom of the column to retain the silica gel.

  • Sample Loading: Carefully load the dissolved crude oil sample onto the top of the silica gel column.

  • Elution of Saturated Hydrocarbons: Elute the saturated hydrocarbon fraction by passing n-hexane through the column. Collect this fraction in a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the n-hexane from the collected fraction using a rotary evaporator at a controlled temperature (e.g., 35°C) to concentrate the saturated hydrocarbons.

  • Final Preparation: Dissolve the residue in a known volume of n-hexane (e.g., 1 mL) and transfer it to an autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Instrument Setup:

    • Injection Port: Set the injector temperature to 300°C. Use a splitless injection mode.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

  • Injection: Inject 1 µL of the prepared saturated hydrocarbon fraction into the GC-MS system.

  • Data Acquisition: Acquire the data using the instrument's software.

Data Presentation

Identification of Branched Alkanes

Branched alkanes are identified by their characteristic mass spectra. Key features include:

  • A weak or absent molecular ion (M+) peak.[6][8]

  • Preferential fragmentation at the point of branching, leading to the formation of more stable secondary or tertiary carbocations.[5]

  • The largest substituent at a branch is often eliminated as a radical.[5]

  • Prominent peaks corresponding to CnH2n+1 fragments.

Quantitative Data Summary

The following table summarizes the expected retention time ranges and key mass spectral fragments for common branched alkanes found in crude oil.

Branched AlkaneCommon NameRetention Time Range (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-MethylpentaneIsohexane5 - 786 (often weak)43, 71
3-Methylpentane5 - 786 (often weak)57, 71
2,3-Dimethylbutane6 - 886 (often weak)43, 71
2-Methylhexane8 - 10100 (often weak)43, 57, 85
3-Methylhexane8 - 10100 (often weak)57, 85
2,4-Dimethylpentane9 - 11100 (often weak)43, 57, 85
Pristane2,6,10,14-Tetramethylpentadecane25 - 3026857, 71, 85, 113, 183
Phytane2,6,10,14-Tetramethylhexadecane28 - 3328257, 71, 85, 113, 127

Visualization

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Crude Oil Sample B Dissolve in n-Hexane A->B C Silica Gel Column Chromatography B->C D Elute Saturated Fraction with n-Hexane C->D E Concentrate via Rotary Evaporation D->E F Re-dissolve in n-Hexane E->F G GC-MS Injection F->G Inject Sample H Gas Chromatography Separation G->H I Mass Spectrometry Detection H->I J Acquire Total Ion Chromatogram (TIC) I->J Generate Data K Extract Mass Spectra of Peaks J->K L Interpret Fragmentation Patterns K->L M Identify Branched Alkanes L->M

Caption: Workflow for the identification of branched alkanes in crude oil.

Conclusion

This application note outlines a robust and reliable protocol for the identification of branched alkanes in crude oil using GC-MS. The detailed steps for sample preparation and instrumental analysis, combined with guidelines for data interpretation, provide a comprehensive framework for researchers and scientists. Accurate identification of these compounds is essential for a deeper understanding of petroleum geochemistry and for optimizing refining processes.

References

Application Note: 13C NMR Spectral Analysis of 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. This application note details the theoretical 13C NMR spectral analysis of 2,3,6,7-tetramethyloctane, a highly branched alkane. Understanding the 13C NMR spectrum of such molecules is crucial for their identification and characterization in various research and development settings, including petrochemical analysis and as reference compounds in drug discovery.

Due to the symmetry of this compound, a simplified 13C NMR spectrum is anticipated. The molecule possesses a C2 axis of symmetry, which renders several carbon atoms chemically equivalent. This application note will outline the expected chemical shifts, provide a detailed experimental protocol for acquiring a 13C NMR spectrum of a similar non-polar compound, and present visual workflows for clarity.

Predicted 13C NMR Spectral Data

The structure of this compound is characterized by a central four-carbon chain with two isopropyl groups at each end. The inherent symmetry of the molecule simplifies its 13C NMR spectrum, resulting in fewer signals than the total number of carbon atoms. Based on the molecular symmetry, we can predict the number of unique carbon signals.

Structure of this compound:

Due to the plane of symmetry in the middle of the C4-C5 bond, the following pairs of carbons are chemically equivalent:

  • C1 and C12 (terminal methyls of the isopropyl groups)

  • C2 and C11 (methine carbons of the isopropyl groups)

  • C3 and C10 (methyl groups attached to the main chain)

  • C4 and C9 (methine carbons on the main chain)

  • C5 and C8 (methylene carbons on the main chain)

  • C6 and C7 (methylene carbons on the main chain)

Therefore, a total of four distinct signals are expected in the proton-decoupled 13C NMR spectrum of this compound. The predicted chemical shift ranges for these signals are summarized in the table below. These predictions are based on typical chemical shift values for branched alkanes.[1]

Carbon Atom(s) Carbon Type Predicted Chemical Shift (ppm) Signal Multiplicity (Proton-Coupled)
C1, C1', C8, C8'Primary (CH3)15 - 25Quartet
C4, C5Secondary (CH2)30 - 40Triplet
C2, C7Tertiary (CH)35 - 45Doublet
C3, C6Tertiary (CH)35 - 45Doublet

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions. The multiplicity in a proton-coupled spectrum is determined by the (n+1) rule, where 'n' is the number of directly attached protons.

Experimental Protocol: 13C NMR Spectroscopy of a Non-Polar Compound

This protocol outlines the general procedure for acquiring a 13C NMR spectrum of a non-polar, liquid sample like this compound using a standard NMR spectrometer.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar compounds like alkanes, deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are common choices. CDCl3 is often preferred due to its single carbon resonance at approximately 77 ppm, which can serve as an internal reference.[1]

  • Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. The concentration may be adjusted based on the spectrometer's sensitivity.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for 1H and 13C NMR, with its signal defined as 0.0 ppm. While modern spectrometers can reference the solvent peak, a small amount of TMS can be added for precise calibration.

2. Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz for protons) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the 13C probe to the resonant frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for alkanes (e.g., 0-60 ppm, though a wider range of 0-220 ppm is standard for general organic molecules).

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for protonated carbons. For quaternary carbons (not present in this molecule), a longer delay may be needed.

    • Decoupling: Use broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

3. Data Processing and Analysis:

  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0.0 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in 13C NMR is generally not quantitative without specific experimental setups, it can sometimes provide an estimate of the relative number of carbons if relaxation times are similar.

Visualizations

Caption: Experimental workflow for 13C NMR spectral analysis.

Chemical_Shift_Relationships cluster_structure This compound Structure cluster_spectrum Predicted 13C NMR Spectrum mol C12H26 C1 Primary Carbons (CH3) (C1, C1', C8, C8') S1 Signal 1 ~15-25 ppm C1->S1 C2 Secondary Carbons (CH2) (C4, C5) S2 Signal 2 ~30-40 ppm C2->S2 C3 Tertiary Carbons (CH) (C2, C3, C6, C7) S3 Signal 3 & 4 ~35-45 ppm C3->S3

Caption: Relationship between carbon environments and predicted 13C NMR signals.

References

Application Notes and Protocols: 2,3,6,7-Tetramethyloctane as a Geochemical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethyloctane is a saturated branched alkane that serves as a valuable geochemical biomarker.[1] Its molecular structure provides insights into the paleoenvironment and the biological sources of organic matter preserved in the geological record. This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker in geochemical and related research. While its primary application lies in geochemistry, the unique structure of this and other branched alkanes may offer avenues for exploration in material science and potentially in pharmacology, an area that remains largely unexplored.

Geochemical Significance

Highly branched isoprenoid (HBI) alkanes, including this compound, are significant indicators of specific biological precursors and depositional environments. Their presence in ancient sediments and crude oils is often linked to microbial communities, particularly those found in microbial mats.

Key Points:

  • Source Organisms: The primary sources of such highly branched alkanes are believed to be cyanobacteria and certain species of diatoms. Their detection in sedimentary rocks can, therefore, suggest a contribution of these microorganisms to the organic matter.

  • Paleoenvironmental Indicator: The abundance of this compound and related branched alkanes can be indicative of specific paleoenvironmental conditions. For instance, their association with Proterozoic bitumens (B1180155) suggests environments with a high abundance of monomethylalkanes and dimethylalkanes.[2]

  • Thermal Maturity: The presence and relative abundance of these biomarkers can also provide information about the thermal maturity of the source rock.

Data Presentation

Quantitative data for this compound is not extensively available in published literature. The following table provides a representative summary of the expected relative abundance of this biomarker in different geological contexts, based on the general distribution of highly branched alkanes. These values are illustrative and will vary depending on the specific sample.

Sample Type Geological Context Expected Relative Abundance of this compound Associated Biomarkers
Sedimentary RockProterozoic black shale with microbial mat fossilsLow to ModeratePristane (B154290), Phytane, other branched alkanes
Crude OilSourced from microbial-rich carbonate source rockLowHopanes, Steranes
Modern SedimentHypersaline microbial matModerate to HighC25 highly branched isoprenoids
Algal CultureCertain diatom speciesVariableFatty acids, sterols

Experimental Protocols

The analysis of this compound from geological samples involves several stages, from sample preparation to instrumental analysis.

Sample Preparation and Extraction
  • Crushing and Grinding: Solid samples (e.g., sedimentary rocks) are first cleaned to remove surface contaminants and then crushed and ground to a fine powder (typically < 200 mesh) to increase the surface area for extraction.

  • Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted using an organic solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 9:1 or similar ratio, for 72 hours. This process isolates the bitumen, which contains the soluble organic matter, including this compound.

  • Asphaltene Removal: The extracted bitumen is concentrated by removing the solvent using a rotary evaporator. Asphaltenes are then precipitated by adding a large excess of n-hexane or n-heptane. The mixture is allowed to stand and then filtered to separate the soluble maltenes.

Fractionation by Column Chromatography

The maltene fraction is further separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography.

  • Column Packing: A glass column is packed with activated silica (B1680970) gel, with a small layer of alumina (B75360) at the top.

  • Elution:

    • The saturated hydrocarbon fraction, containing this compound, is eluted with n-hexane.

    • The aromatic hydrocarbon fraction is subsequently eluted with a mixture of n-hexane and DCM.

    • Finally, the polar compounds (resins) are eluted with a mixture of DCM and MeOH.

  • Concentration: Each fraction is collected separately and concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is typically used (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 4°C/min), followed by a final hold.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 50-550 is common for biomarker analysis.

    • Identification: this compound is identified by its mass spectrum and retention time compared to a known standard or by interpretation of its fragmentation pattern.

Potential Applications in Drug Development (Exploratory)

While the primary application of this compound is in geochemistry, the broader class of isoprenoids has significant pharmacological relevance.[3][4][5] The exploration of long-chain branched alkanes in drug development is a nascent field.[6]

  • Structural Analogy: The structural complexity of branched alkanes may lead to specific interactions with biological macromolecules. The well-studied isoprenoid alkane, pristane (2,6,10,14-tetramethylpentadecane), is known to have immunomodulatory effects.[6]

  • Cytotoxicity and Antimicrobial Activity: Some studies have investigated the cytotoxic and antimicrobial properties of various hydrocarbon compounds.[7] While data on this compound is lacking, its unique structure could be a starting point for designing new molecules with potential biological activity.

  • Drug Delivery: Alkanes are generally considered biochemically inert and have high lipophilicity, which are properties that can be exploited in drug delivery systems, for example, as components of emulsions or as solubilizing agents for hydrophobic drugs.

Further research is required to determine if this compound or its derivatives possess any direct pharmacological activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis sample Geological Sample (Rock/Sediment) crushing Crushing & Grinding sample->crushing extraction Soxhlet Extraction (DCM/MeOH) crushing->extraction asphaltene Asphaltene Removal (n-hexane) extraction->asphaltene column Column Chromatography (Silica/Alumina) asphaltene->column Maltene Fraction saturates Saturated Hydrocarbons column->saturates aromatics Aromatic Hydrocarbons column->aromatics polars Polar Compounds column->polars gcms GC-MS Analysis saturates->gcms Saturate Fraction identification Identification of this compound gcms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Biomarker Origin

biomarker_origin cluster_source Biological Source cluster_environment Depositional Environment cluster_process Geological Processes cluster_product Geochemical Product cyanobacteria Cyanobacteria microbial_mat Microbial Mat cyanobacteria->microbial_mat diatoms Diatoms diatoms->microbial_mat diagenesis Diagenesis microbial_mat->diagenesis catagenesis Catagenesis diagenesis->catagenesis biomarker This compound catagenesis->biomarker

Caption: Origin of this compound as a geochemical biomarker.

References

Application of Branched Alkanes in Petroleum Exploration: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Branched alkanes, particularly acyclic isoprenoids such as pristane (B154290) (Pr) and phytane (B1196419) (Ph), are invaluable molecular fossils in petroleum geochemistry. Their structural characteristics and relative abundances provide critical insights into the origin, thermal maturity, and post-generational alteration of crude oils and their source rocks. These biomarkers are resistant to thermal degradation to a certain extent, preserving key information about the depositional environment and the type of organic matter that generated the petroleum. This document provides detailed application notes and experimental protocols for the utilization of branched alkanes in petroleum exploration.

Application Notes

Biomarkers for Paleoenvironmental Reconstruction

Branched alkanes, primarily the isoprenoids pristane (C₁₉) and phytane (C₂₀), are derived from the phytyl side chain of chlorophyll. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment of the petroleum source rock.

  • Oxic Conditions: In oxygen-rich (oxic) depositional environments, the phytol (B49457) side chain is oxidized to phytenic acid, which upon decarboxylation and subsequent reduction, forms pristane. Therefore, a high Pr/Ph ratio is indicative of oxic conditions, often associated with terrestrial organic matter input.[1][2][3]

  • Anoxic Conditions: Under oxygen-poor (anoxic) conditions, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane. A low Pr/Ph ratio, therefore, suggests an anoxic depositional environment, which can be characteristic of marine or hypersaline settings.[1][3][4]

Indicators of Thermal Maturity

The thermal stress experienced by a source rock during burial leads to the generation of petroleum. The distribution of n-alkanes, in conjunction with branched alkanes, can be used to assess the thermal maturity of the source rock and oil. The Carbon Preference Index (CPI) is a key parameter in this assessment.

  • Carbon Preference Index (CPI): This index measures the predominance of odd-carbon-numbered n-alkanes over even-carbon-numbered n-alkanes in the C₂₃-C₃₃ range. Immature source rocks with significant terrestrial input show a strong odd-over-even preference (high CPI), a characteristic inherited from higher plant waxes. As thermal maturity increases, this preference is lost, and the CPI value approaches 1.0.[5][6]

Oil-to-Source Rock Correlation

The unique distribution of biomarkers, including branched alkanes, in a crude oil serves as a chemical fingerprint. This fingerprint can be compared with the biomarker profiles of potential source rock extracts to establish a genetic link between the oil and its source. This correlation is fundamental in identifying active petroleum systems and guiding exploration efforts.[7][8][9][10]

Assessment of Biodegradation

Once petroleum accumulates in a reservoir, it can be altered by microbial activity, a process known as biodegradation. Microorganisms preferentially consume certain types of hydrocarbons. N-alkanes are generally more susceptible to biodegradation than branched alkanes. Therefore, a significant depletion of n-alkanes relative to pristane and phytane can indicate the extent of biodegradation in a reservoir.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of branched alkanes in petroleum exploration.

Pristane/Phytane (Pr/Ph) Ratio Depositional Environment Organic Matter Source References
> 3.0Oxic, Fluvial/DeltaicTerrestrial (Higher Plants)[1][2][3]
1.0 - 3.0Sub-oxicMixed Terrestrial and Marine[4][14]
< 1.0Anoxic, Marine/LacustrineMarine (Algae/Bacteria)[1][4]
< 0.8Anoxic, HypersalineMarine (Algae/Bacteria)[3]

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios. This table provides a guide to interpreting Pr/Ph ratios in the context of depositional environments and organic matter sources.

Carbon Preference Index (CPI) Thermal Maturity Interpretation References
> 1.2ImmatureStrong odd-carbon preference, indicating significant terrestrial input and low thermal stress.[5][6]
1.0 - 1.2Mature (Early Oil Window)Reduced odd-carbon preference as thermal cracking begins.[5][6]
~ 1.0Mature (Peak Oil Window)No significant odd-over-even preference, indicating significant thermal alteration.[5][6]
< 1.0Mature to Overmature/Carbonate or Hypersaline SourceMay indicate high maturity or specific source rock lithologies.

Table 2: Interpretation of Carbon Preference Index (CPI) for Thermal Maturity. This table outlines the relationship between CPI values and the thermal maturity of source rocks and oils.

Biomarker Ratio Indication of Biodegradation Interpretation References
Pr / n-C₁₇Increases with biodegradationPreferential removal of the n-C₁₇ alkane over the more resistant pristane.
Ph / n-C₁₈Increases with biodegradationPreferential removal of the n-C₁₈ alkane over the more resistant phytane.

Table 3: Biomarker Ratios for Assessing Biodegradation. This table shows how the ratios of isoprenoids to n-alkanes can be used to assess the degree of biodegradation.

Experimental Protocols

Protocol 1: Sample Preparation for Biomarker Analysis

This protocol describes the extraction of bitumen from source rock samples and the fractionation of crude oil or bitumen into saturate, aromatic, and polar fractions.

1. Materials and Reagents:

  • Dichloromethane (DCM), analytical grade

  • Methanol (B129727), analytical grade

  • Hexane (B92381), analytical grade

  • Activated silica (B1680970) gel (70-230 mesh)

  • Alumina (neutral, 70-230 mesh)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Chromatography column

2. Procedure:

2.1. Extraction of Bitumen from Source Rock:

  • Crush the source rock sample to a fine powder (<100 mesh).

  • Accurately weigh approximately 50-100 g of the powdered rock and place it in a pre-extracted cellulose (B213188) thimble.

  • Add an internal standard (e.g., deuterated n-alkane) to the sample for quantification purposes.

  • Place the thimble in the Soxhlet extractor.

  • Extract the sample with a mixture of DCM and methanol (93:7 v/v) for 72 hours.

  • After extraction, concentrate the solvent using a rotary evaporator to obtain the total lipid extract (bitumen).

2.2. Fractionation of Crude Oil or Bitumen:

  • Prepare a chromatography column by packing it with a slurry of activated silica gel in hexane, followed by a layer of activated alumina.

  • Dissolve a known amount of the crude oil or bitumen in a minimal volume of hexane.

  • Load the sample onto the top of the column.

  • Elute the saturate fraction with 2-3 column volumes of hexane.

  • Elute the aromatic fraction with 2-3 column volumes of a mixture of hexane and DCM (e.g., 70:30 v/v).

  • Elute the polar (NSO) fraction with 2-3 column volumes of a mixture of DCM and methanol (e.g., 50:50 v/v).

  • Collect each fraction separately and concentrate them using a rotary evaporator. The saturate fraction is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

This protocol outlines the instrumental analysis of the saturate fraction to identify and quantify branched alkanes.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection of 1 µL of the sample dissolved in hexane.

  • Injector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 320°C at a rate of 4°C/min.

    • Final hold: Hold at 320°C for 20 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM).

    • SIM Ions for Branched Alkanes: Monitor key fragment ions such as m/z 113, 127, 183 for pristane and m/z 113, 127, 197 for phytane. The m/z 85 ion is commonly used to monitor for all saturated hydrocarbons.

2. Data Analysis:

  • Identify the peaks for pristane, phytane, and n-alkanes (n-C₁₇ and n-C₁₈) in the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) based on their retention times and mass spectra.

  • Integrate the peak areas of the identified compounds.

  • Calculate the Pristane/Phytane (Pr/Ph) ratio, Carbon Preference Index (CPI), and other relevant biomarker ratios.

Visualizations

Petroleum_Exploration_Workflow cluster_0 Data Acquisition and Preparation cluster_1 Data Analysis and Interpretation cluster_2 Exploration Decision Making Sample_Collection Source Rock / Crude Oil Sample Collection Extraction_Fractionation Solvent Extraction & Fractionation Sample_Collection->Extraction_Fractionation GCMS_Analysis GC-MS Analysis of Saturate Fraction Extraction_Fractionation->GCMS_Analysis Biomarker_Identification Identify Branched Alkanes (Pristane, Phytane) & n-Alkanes GCMS_Analysis->Biomarker_Identification Ratio_Calculation Calculate Key Ratios (Pr/Ph, CPI, etc.) Biomarker_Identification->Ratio_Calculation Interpretation Interpret Data for: - Depositional Environment - Thermal Maturity - Oil-Source Correlation - Biodegradation Ratio_Calculation->Interpretation Petroleum_System_Assessment Assess Petroleum System (Source, Reservoir, Trap) Interpretation->Petroleum_System_Assessment Prospect_Evaluation Evaluate Exploration Prospects Petroleum_System_Assessment->Prospect_Evaluation

Caption: Workflow for the application of branched alkanes in petroleum exploration.

Pr_Ph_Ratio_Interpretation Start Pr/Ph Ratio Pr_Ph_gt_3 Pr/Ph > 3.0 Start->Pr_Ph_gt_3 Pr_Ph_1_3 1.0 < Pr/Ph < 3.0 Start->Pr_Ph_1_3 Pr_Ph_lt_1 Pr/Ph < 1.0 Start->Pr_Ph_lt_1 Oxic Oxic Environment (Terrestrial Input) Pr_Ph_gt_3->Oxic Suboxic Sub-oxic Environment (Mixed Input) Pr_Ph_1_3->Suboxic Pr_Ph_lt_0_8 Pr/Ph < 0.8 Pr_Ph_lt_1->Pr_Ph_lt_0_8 Anoxic Anoxic Environment (Marine/Lacustrine Input) Pr_Ph_lt_1->Anoxic Hypersaline Hypersaline Environment (Marine Input) Pr_Ph_lt_0_8->Hypersaline

Caption: Decision tree for interpreting the Pristane/Phytane (Pr/Ph) ratio.

Biodegradation_Effect cluster_alkanes Relative Abundance Pristine_Oil Pristine Crude Oil (High n-Alkanes, Low Pr/n-C17) Biodegradation Microbial Biodegradation Pristine_Oil->Biodegradation Biodegraded_Oil Biodegraded Crude Oil (Depleted n-Alkanes, High Pr/n-C17) Biodegradation->Biodegraded_Oil n_Alkanes n-Alkanes Biodegradation->n_Alkanes Preferentially Consumed Branched_Alkanes Branched Alkanes (Pristane, Phytane) Biodegradation->Branched_Alkanes More Resistant

Caption: Conceptual diagram of the effect of biodegradation on alkanes.

References

Application Note: Quantification of 2,3,6,7-Tetramethyloctane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,6,7-Tetramethyloctane is a highly branched C12 alkane that may be present in the environment due to anthropogenic activities such as petroleum spills or as a natural product from biological sources.[1] As a volatile organic compound (VOC), its presence in soil, water, and air is of environmental interest. Accurate quantification of this compound is essential for environmental monitoring, risk assessment, and forensic environmental investigations to determine the source of hydrocarbon contamination. This application note provides detailed protocols for the quantification of this compound in various environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies described are based on established techniques for the analysis of VOCs and Total Petroleum Hydrocarbons (TPH) in the C10-C40 range.[2][3][4] These protocols can be adapted for the specific requirements of the laboratory and the concentration levels expected in the samples.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the protocols described in this application note. The data presented here is for illustrative purposes and will vary depending on the specific sample matrix and contamination levels.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

ParameterWater (µg/L)Soil/Sediment (µg/kg)Air (µg/m³)
Method Detection Limit (MDL)0.051.00.2
Limit of Quantification (LOQ)0.153.00.6

Table 2: Recovery and Precision for Spiked Samples

MatrixSpiked ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Deionized Water10 µg/L955.2
Sandy Loam Soil100 µg/kg888.1
Clay Soil100 µg/kg829.5
Seawater10 µg/L916.3

Table 3: Hypothetical Quantification of this compound in Environmental Samples

Sample IDMatrixConcentrationUnits
WW-01Wastewater Effluent15.2µg/L
S-01Industrial Site Soil250µg/kg
A-01Urban Air1.5µg/m³
GW-01Groundwater near Gas Station5.8µg/L

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in water, soil/sediment, and air samples.

Protocol 1: Quantification in Water Samples using Purge and Trap GC-MS

This protocol is suitable for the analysis of volatile compounds like this compound in water samples.[5][6]

1.1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., deuterated alkanes)

  • Surrogate standards (e.g., bromofluorobenzene)

  • Methanol (Purge-and-trap grade)

  • Reagent-grade water

  • 40 mL VOA vials with PTFE-lined septa

  • Purge and Trap Concentrator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

1.2. Sample Collection and Preservation

  • Collect water samples in 40 mL VOA vials, ensuring no headspace.

  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.

  • Store samples at 4°C until analysis.

1.3. Instrument Conditions

Purge and Trap System:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 min

  • Trap: Tenax/silica gel/carbon molecular sieve

  • Desorb Temperature: 250°C

  • Desorb Time: 2 min

  • Bake Temperature: 270°C

GC-MS System:

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)

  • Inlet Temperature: 220°C

  • Oven Program: 35°C (hold 5 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 2 min)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Transfer Line: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 45-300 amu (Scan mode) or selected ion monitoring (SIM) for target ions of this compound (e.g., m/z 57, 71, 85).

1.4. Procedure

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by spiking reagent water with the stock solution.

  • Add internal and surrogate standards to all samples, blanks, and calibration standards.

  • Place 5 mL of the sample into the purging vessel of the Purge and Trap system.

  • Initiate the purge and trap cycle, followed by the GC-MS analysis.

  • Quantify this compound based on the calibration curve generated from the standards.

Protocol 2: Quantification in Soil and Sediment Samples using Solvent Extraction GC-MS

This protocol is suitable for less volatile and sorptive compounds in solid matrices.[3][4]

2.1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., deuterated alkanes)

  • Surrogate standards

  • Methanol (HPLC grade)

  • Hexane (B92381) and Acetone (1:1 mixture, HPLC grade)

  • Anhydrous sodium sulfate

  • Florisil for cleanup

  • Centrifuge tubes

  • Sonicator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2.2. Sample Preparation and Extraction

  • Homogenize the soil or sediment sample.

  • Weigh approximately 10 g of the sample into a centrifuge tube.

  • Spike the sample with internal and surrogate standards.

  • Add 10 mL of a 1:1 hexane:acetone mixture.

  • Sonicate for 15 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction two more times and combine the extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2.3. Extract Cleanup (Optional)

  • If the extract is colored or suspected to contain polar interferences, perform a Florisil cleanup.

  • Pass the concentrated extract through a small column containing activated Florisil.

  • Elute with hexane and collect the eluate.

  • Concentrate the eluate to a final volume of 1 mL.

2.4. GC-MS Analysis

  • Use the same GC-MS conditions as in Protocol 1, with a splitless injection.

Mandatory Visualization

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample Collection (40 mL VOA vial) preserve Preservation (HCl to pH < 2, 4°C) sample->preserve spike Spiking (Internal & Surrogate Standards) preserve->spike pt Purge and Trap spike->pt gcms GC-MS Analysis pt->gcms quant Quantification gcms->quant report Reporting quant->report

Caption: Workflow for quantification of this compound in water.

experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Soil Sample Collection & Homogenization weigh Weighing (10g) sample->weigh spike Spiking (Internal & Surrogate Standards) weigh->spike extract Solvent Extraction (Hexane:Acetone) spike->extract cleanup Extract Cleanup (Florisil - Optional) extract->cleanup concentrate Concentration cleanup->concentrate gcms GC-MS Analysis concentrate->gcms quant Quantification gcms->quant report Reporting quant->report

Caption: Workflow for quantification of this compound in soil.

signaling_pathway cluster_source Sources of this compound cluster_environment Environmental Compartments petroleum Petroleum Products (e.g., Diesel, Lubricating Oils) soil Soil & Sediment petroleum->soil Spills & Emissions water Groundwater & Surface Water petroleum->water Spills & Emissions air Air petroleum->air Spills & Emissions biogenic Biogenic Sources (e.g., Microbial Activity) biogenic->soil Natural Processes biogenic->water Natural Processes soil->water Leaching soil->air Volatilization water->air Volatilization

Caption: Environmental pathways of this compound.

References

Application Notes and Protocols: 2D DQF-COSY NMR Spectroscopy for the Analysis of Branched Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application and Significance

Two-dimensional (2D) Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a powerful Nuclear Magnetic Resonance (NMR) technique for the structural elucidation of molecules. In the context of branched hydrocarbon mixtures, which are prevalent in petroleum, synthetic fuels, and as impurities in drug synthesis, DQF-COSY offers significant advantages over conventional one-dimensional (1D) NMR and standard COSY experiments.

The primary challenge in analyzing hydrocarbon mixtures is the severe spectral overlap in 1D ¹H NMR spectra, where signals from numerous chemically similar protons merge into broad, uninterpretable humps. 2D NMR techniques, like COSY, alleviate this by spreading the signals into a second dimension, revealing correlations between coupled protons.

DQF-COSY further refines this by:

  • Suppressing strong singlet signals: Uncoupled protons, such as those in solvents or from certain molecular fragments, do not generate cross-peaks and their intense diagonal peaks are significantly suppressed. This is particularly advantageous for removing interfering signals and improving the dynamic range of the spectrum.

  • Reducing diagonal peak broadening: The double-quantum filter results in anti-phase diagonal peaks, where positive and negative components partially cancel, leading to a reduction in their intensity and associated t₁ noise.[1][2] This enhances the visibility of cross-peaks near the diagonal, which are crucial for identifying spin systems.

  • Providing higher resolution spectra: DQF-COSY spectra are phase-sensitive, allowing for pure absorption lineshapes in both dimensions, which are narrower and better resolved than the magnitude-mode peaks often used in standard COSY.

These features make DQF-COSY particularly well-suited for discriminating and quantifying branched alkanes within complex linear alkane mixtures, a task that is often intractable with 1D NMR due to line-broadening effects.[1][2]

Quantitative Analysis of Branched Hydrocarbon Mixtures

DQF-COSY can be employed for the quantitative analysis of branched hydrocarbons in mixtures. The intensity of a cross-peak in a DQF-COSY spectrum is proportional to the number of nuclei involved in the corresponding J-coupling. By analyzing the volumes of specific cross-peaks, the relative concentrations of different branched isomers and their proportion relative to linear alkanes can be determined.

A robust method for quantification involves the analysis of 1D anti-diagonal spectra extracted from the 2D DQF-COSY data. These projected spectra retain high-resolution information even in the presence of magnetic field inhomogeneities.[1][2][3] Partial Least-Squares Regression (PLSR) analysis is then often applied to the spectral data to build a predictive model for the composition of the mixture.

The accuracy of this method has been demonstrated in several case studies. The following tables summarize the quantitative performance of DQF-COSY for the analysis of branched hydrocarbon mixtures, as indicated by the root-mean-square error of prediction (RMSEP).

Table 1: Quantitative Analysis of 2-Methyl Alkanes in Mixtures with n-Alkanes

Mixture ComponentsAnalytical MethodPerformance MetricValueReference
2-Methyl Alkanes and n-AlkanesDQF-COSY with PLSRRMSEP1.4 mol %[1][2][3]

Table 2: Quantitative Analysis of Multicomponent Monomethyl Alkane Mixtures

Mixture ComponentsAnalyteAnalytical MethodPerformance MetricValueReference
Linear Alkanes, 2-Methyl Alkanes, 3-Methyl Alkanes, 4-Monomethyl AlkanesLinear AlkanesDQF-COSY with PLSRRMSEP< 3 mol %[1][2][3]
2-Methyl Alkanes< 3 mol %[1][2][3]
Total 3- and 4-Methyl Alkanes< 3 mol %[1][2][3]

Note: Discrimination between 3- and 4-monomethyl alkanes was not possible in this study.

Table 3: Quantitative Analysis of Submolecular Groups in Hydrocarbon Mixtures

Mixture ComponentsSubmolecular GroupAnalytical MethodPerformance MetricValueReference
Linear and Branched AlkanesCH₃CH₂DQF-COSY with PLSRRMSEP< 1 mol %[1][2][3]
(CH₃)₂CH< 1 mol %[1][2][3]
CH₂CH(CH₃)CH₂< 1 mol %[1][2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the hydrocarbon mixture. For non-polar hydrocarbon mixtures, common choices include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), or tetrachloromethane-d₂ (CCl₄). The solvent should not have signals that overlap with the regions of interest in the hydrocarbon spectrum.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the hydrocarbon mixture in 0.6-0.7 mL of the deuterated solvent. For quantitative analysis, the concentration should be carefully controlled and consistent across samples.

  • Filtration: It is essential to remove all solid particles from the sample, as they can degrade the magnetic field homogeneity and lead to broadened spectral lines. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard (for absolute quantification): For absolute quantification, add a known amount of an internal standard to the sample. The standard should be a compound with a simple spectrum that does not overlap with the analyte signals and is chemically inert with respect to the sample components.

  • Degassing (optional): For samples sensitive to oxidation or for high-resolution experiments, it may be necessary to degas the sample to remove dissolved oxygen. This can be achieved by the freeze-pump-thaw method.

DQF-COSY NMR Experiment

The following is a general protocol for acquiring a 2D DQF-COSY spectrum on a modern NMR spectrometer. The specific parameter names may vary depending on the spectrometer manufacturer (e.g., Bruker, JEOL, Varian).

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to obtain narrow and symmetrical lineshapes on a 1D ¹H spectrum of the sample.

  • Pulse Program Selection:

    • Select a gradient-enhanced DQF-COSY pulse program (e.g., cosygpmfqf on Bruker systems). Gradient selection is preferred as it provides cleaner spectra with fewer artifacts compared to phase-cycling alone.

  • Acquisition Parameters:

    • Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals of interest.

    • Transmitter Offset (o1p): Center the transmitter frequency in the middle of the spectral region of interest.

    • Number of Points (TD): Set the number of complex points in the direct dimension (F2) to typically 2048 (2k) and in the indirect dimension (F1) to 256 or 512. A larger number of points in F1 will provide better resolution but will increase the experiment time.

    • Number of Scans (NS): Set the number of scans to 2, 4, 8, or 16, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons in the sample to ensure full relaxation between scans for quantitative accuracy. A typical value is 2-5 seconds.

    • Pulse Widths (p1): Use a calibrated 90° pulse width.

  • Data Acquisition:

    • Start the acquisition. The total experiment time will depend on the number of scans, the number of increments in the F1 dimension, and the relaxation delay.

Data Processing and Analysis
  • Fourier Transformation:

    • Apply a window function (e.g., sine-bell or squared sine-bell) to both dimensions to improve the signal-to-noise ratio and resolution.

    • Perform a 2D Fourier transformation.

  • Phasing and Baseline Correction:

    • Phase the spectrum in both dimensions to obtain pure absorption lineshapes.

    • Apply a baseline correction in both dimensions to ensure a flat baseline.

  • Symmetrization (Optional):

    • Symmetrize the spectrum with respect to the diagonal. This can improve the appearance of the spectrum but may also introduce artifacts.

  • Spectral Interpretation:

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Identify the off-diagonal cross-peaks, which indicate J-coupling between protons. A cross-peak at coordinates (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are coupled.

    • For branched hydrocarbons, look for characteristic cross-peak patterns:

      • -CH(CH₃)₂ (isopropyl group): A cross-peak between the methine proton (CH) and the methyl protons (CH₃).

      • -CH₂CH(CH₃)-: Cross-peaks between the methine proton and the methylene (B1212753) protons, and between the methine proton and the methyl protons.

      • -CH(CH₃)CH₂-: Similar to the above, with cross-peaks connecting the methine to the adjacent methyl and methylene groups.

  • Quantitative Analysis (using 1D anti-diagonal projection):

    • Project the 2D spectrum along the anti-diagonal direction to generate a 1D anti-diagonal spectrum.

    • Integrate the relevant peaks in the 1D anti-diagonal spectrum or use the entire spectrum for multivariate analysis.

    • Apply a pre-calibrated PLSR model to the spectral data to predict the concentrations of the different hydrocarbon species.

Visualizations

DQF-COSY Pulse Sequence

The basic DQF-COSY pulse sequence consists of three 90° pulses. The first two pulses create and evolve double-quantum coherence, and the third pulse converts this coherence into observable single-quantum coherence.

DQF_COSY_Pulse_Sequence cluster_rf ¹H RF t0 t1 t0->t1 t2 t1->t2 t3 t2->t3 t4 t₁ t3->t4 t5 t4->t5 t6 t5->t6 t7 t₂ (Acquisition) t6->t7 p1 90° p2 90° p3 90° l1 Preparation l2 Evolution l3 Mixing & DQF l4 Detection

Caption: Basic pulse sequence for the DQF-COSY experiment.

DQF-COSY Coherence Transfer Pathway

The double-quantum filter selects for signals that have passed through a state of double-quantum coherence. This is achieved through a specific phase cycling of the pulses and receiver. The desired coherence transfer pathway is p = 0 → -1 → -2 → -1.

Coherence_Transfer_Pathway cluster_levels p2 p = +2 p1 p = +1 p0 p = 0 n1 p = -1 p0->n1 n2 p = -2 n1->n2 n2->n1 t0 Equilibrium t1 90° t2 t₁ t3 90° t4 τ t5 90° t6 t₂ start a start->a 90° b a->b t₁ c b->c 90° d c->d τ e d->e 90° f e->f t₂

Caption: Coherence transfer pathway for the DQF-COSY experiment.

Experimental Workflow

The overall workflow for the analysis of branched hydrocarbon mixtures using DQF-COSY NMR involves several key stages, from initial sample handling to final data interpretation and quantification.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A Sample Preparation B DQF-COSY NMR Acquisition A->B Dissolution & Filtration A_sub Solvent Selection Concentration Control Filtration C Data Processing B->C FID Data B_sub Parameter Optimization (SW, TD, NS, d1) D Spectral Analysis C->D 2D Spectrum C_sub Window Function 2D Fourier Transform Phasing & Baseline Correction E Quantitative Analysis D->E Peak Identification D_sub Cross-peak Assignment Identification of Branching Patterns F Results E->F Concentrations E_sub 1D Anti-diagonal Projection PLSR Modeling

Caption: General workflow for DQF-COSY analysis of hydrocarbon mixtures.

References

Application Notes and Protocols for the Experimental Thermal Cracking of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the thermal cracking of long-chain alkanes. This process is fundamental in converting larger, less useful hydrocarbon fractions into smaller, more valuable alkanes and alkenes, which serve as essential feedstocks in the chemical and pharmaceutical industries.

Introduction to Thermal Cracking

Thermal cracking is a process that breaks down large hydrocarbon molecules into smaller ones by applying high heat and pressure.[1][2][3] The process is typically carried out at temperatures ranging from 450°C to 900°C and can be conducted with or without a catalyst.[1][3][4] A variation of this process, known as steam cracking, utilizes steam as a diluent to achieve high yields of alkenes at temperatures around 800-900°C and lower pressures.[1][2]

The underlying mechanism of thermal cracking is a free-radical chain reaction, which involves three main stages: initiation, propagation, and termination.[1][3] This process results in a mixture of smaller alkanes and a significant proportion of alkenes (olefins), which are crucial building blocks for the synthesis of polymers and other organic compounds.[1][3]

Experimental Setups

The experimental setup for thermal cracking can vary significantly from a simple laboratory demonstration to a sophisticated, fully automated bench-scale reactor for research purposes.

Laboratory-Scale Demonstration Setup

A basic setup for demonstrating thermal cracking in a laboratory can be assembled using standard glassware. This typically involves heating a long-chain alkane, such as paraffin (B1166041) wax or mineral oil, in a boiling tube. The vapor is then passed over a hot surface (in some variations, a catalyst like pumice stone or aluminum oxide is used, though not strictly required for thermal cracking) and the resulting gaseous products are collected over water.[5][6][7] This setup is primarily for qualitative analysis, such as testing for the presence of alkenes using bromine water.[6]

Research-Grade Bench-Scale Reactor

For quantitative research, a more controlled and sophisticated setup is required. A common configuration is a continuous flow tubular reactor.[4][7]

Key Components:

  • Feed System: A high-precision pump (e.g., HPLC pump) to deliver the liquid long-chain alkane feedstock at a constant flow rate.

  • Vaporizer/Preheater: A heated zone to vaporize the liquid feedstock before it enters the reactor.

  • Tubular Reactor: A tube made of an inert and heat-resistant material (e.g., quartz, stainless steel) housed within a high-temperature furnace with precise temperature control.

  • Quenching System: A cooling mechanism at the reactor outlet to rapidly stop the reaction and prevent further unwanted side reactions. This can be an indirect heat exchanger.

  • Product Collection System: A series of condensers and cold traps to separate the liquid and gaseous products.

  • Analytical Instrumentation: An in-line or off-line gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for quantitative analysis of the product mixture.[7][8][9]

Quantitative Data from Thermal Cracking Experiments

The product distribution from thermal cracking is highly dependent on the feedstock, temperature, pressure, and residence time. Below are tables summarizing typical reaction conditions and product yields for the thermal cracking of n-decane and n-dodecane.

Table 1: Reaction Conditions for Thermal Cracking of n-Decane and n-Dodecane

Parametern-Decane Crackingn-Dodecane CrackingReference(s)
Feedstock n-Decanen-Dodecane[4][8]
Reactor Type Electrically Heated Vertical TubeJet-Stirred Reactor[4][8]
Temperature Range 663 K - 703 K793 K - 1093 K[4][8]
Pressure Supercritical (3.1 - 6.3 MPa)Atmospheric[4][8]
Residence Time Variable1 - 5 seconds[4][8]

Table 2: Product Distribution from Thermal Cracking of n-Dodecane at Atmospheric Pressure

ProductMole Fraction at 993 KMole Fraction at 1093 KReference(s)
**Hydrogen (H₂) **~0.15~0.25[8]
Methane (CH₄) ~0.12~0.20[8]
Ethylene (C₂H₄) ~0.25~0.35[8]
Ethane (C₂H₆) ~0.05~0.04[8]
Propene (C₃H₆) ~0.10~0.08[8]
1,3-Butadiene (C₄H₆) ~0.04~0.03[8]
1-Alkenes (C₄-C₁₁) PresentPresent[8]
Aromatic Compounds Present at higher temperaturesPresent[8]

Note: The mole fractions are approximate values derived from graphical data in the cited literature and are intended for comparative purposes.

Experimental Protocols

Protocol for Thermal Cracking in a Tubular Reactor

This protocol describes a general procedure for the thermal cracking of a long-chain alkane (e.g., n-dodecane) in a laboratory-scale tubular reactor.

Materials and Equipment:

  • n-Dodecane (or other long-chain alkane feedstock)

  • High-pressure liquid pump

  • Tubular reactor (e.g., quartz or stainless steel)

  • High-temperature furnace with programmable controller

  • Mass flow controllers for inert gas (e.g., Nitrogen)

  • Back pressure regulator

  • Condenser and cold traps (e.g., cooled with dry ice/acetone)

  • Gas-tight syringes for gas sampling

  • Vials for liquid sample collection

  • Gas chromatograph (GC) with a flame ionization detector (FID) and appropriate column

Procedure:

  • System Preparation:

    • Assemble the reactor system, ensuring all connections are leak-tight.

    • Purge the system with an inert gas (e.g., Nitrogen) to remove any oxygen.

  • Heating:

    • Heat the furnace to the desired reaction temperature (e.g., 800 K).

    • Allow the system to stabilize at the set temperature.

  • Feed Introduction:

    • Start the flow of the liquid feedstock using the high-pressure pump at a predetermined flow rate to achieve the desired residence time.

  • Reaction:

    • Allow the reaction to proceed under stable conditions for a set period to ensure a steady state is reached.

  • Product Collection:

    • Collect liquid products in the cold traps.

    • Collect gaseous products in gas sampling bags or using gas-tight syringes.

  • Shutdown:

    • Stop the feedstock flow.

    • Continue the inert gas flow to purge the reactor.

    • Cool down the furnace to room temperature.

  • Sample Analysis:

    • Analyze the gaseous products using a GC equipped with a suitable column for light hydrocarbon separation.

    • Analyze the liquid products using a GC with a column appropriate for heavier hydrocarbons.

    • Quantify the products by comparing peak areas to those of known standards.

Visualizations

Free-Radical Reaction Mechanism

The thermal cracking of alkanes proceeds through a free-radical chain reaction. The following diagram illustrates the key steps of this mechanism.

FreeRadicalMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiation R-CH2-CH2-R' -> R-CH2• + •CH2-R' Prop1 R-CH2• -> R'• + CH2=CH2 (β-scission) Initiation->Prop1 Generates radicals Prop2 R'• + R''-H -> R'-H + R''• (H-abstraction) Prop1->Prop2 Forms alkene & new radical Term1 R• + R'• -> R-R' Prop1->Term1 Prop2->Prop1 Chain reaction continues Term2 R• + H• -> R-H Prop2->Term2

Caption: Free-radical mechanism of thermal cracking.

Experimental Workflow

The logical flow of a thermal cracking experiment, from setup to data analysis, is depicted in the following diagram.

ExperimentalWorkflow Setup 1. Reactor Setup & Leak Check Purge 2. System Purge (Inert Gas) Setup->Purge Heat 3. Heat to Reaction Temperature Purge->Heat React 4. Introduce Feedstock & React Heat->React Quench 5. Quench Reaction React->Quench Collect 6. Collect Liquid & Gas Products Quench->Collect Analyze 7. GC/GC-MS Analysis Collect->Analyze Data 8. Data Processing & Yield Calculation Analyze->Data

Caption: Experimental workflow for thermal cracking.

References

Application Notes and Protocols: Highly Branched Alkanes as High-Octane Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are crucial components in modern gasoline formulations, prized for their high octane (B31449) ratings which contribute to improved engine performance and efficiency. Unlike their linear counterparts, branched alkanes resist autoignition, or "knocking," in spark-ignition engines. This resistance is attributed to the greater stability of the tertiary and quaternary carbocation intermediates formed during combustion, which slows down the radical chain reactions that lead to knocking.[1] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and evaluation of highly branched alkanes as high-octane fuel components.

Data Presentation: Octane Numbers of Selected Highly Branched Alkanes

The octane rating of a fuel is a standard measure of its performance. It is determined by comparing the fuel's knocking characteristics to those of a mixture of iso-octane (2,2,4-trimethylpentane), with an assigned octane rating of 100, and n-heptane, with an octane rating of 0.[2] The two standard tests are the Research Octane Number (RON), which simulates city driving conditions, and the Motor Octane Number (MON), which represents highway driving.

AlkaneStructureResearch Octane Number (RON)Motor Octane Number (MON)
2,2,3-Trimethylbutane (B165475) (Triptane)C(C)(C)C(C)C112101
2,2,4-Trimethylpentane (Iso-octane)CC(C)CC(C)(C)C100100
2,3,3-TrimethylpentaneCCC(C)(C)C(C)C10699.5
2,3,4-TrimethylpentaneCC(C)C(C)C(C)C10399.9
2,2,3,3-TetramethylbutaneC(C)(C)C(C)(C)C113103
2,2,5-TrimethylhexaneCC(C)CCC(C)(C)C7985
2,4-DimethylhexaneCC(C)CC(C)CC6565
2,2-DimethylheptaneCCCCC(C)(C)C60.550.3
2,2,3,3-TetramethylpentaneCC(C)(C)C(C)(C)CC95.0116.8

Experimental Protocols

Protocol 1: Synthesis of a Highly Branched Alkane via Grignard Reaction

This protocol describes the laboratory-scale synthesis of 2,2,3-trimethylbutane (triptane), a highly branched alkane with an excellent octane rating. The synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction to the alkane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • Acetone (B3395972)

  • Anhydrous Calcium Chloride

  • Hydrochloric acid (concentrated)

  • Zinc amalgam (Zn(Hg))

  • Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent (tert-Butylmagnesium chloride):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to the magnesium.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • In the dropping funnel, add a solution of tert-butyl chloride in anhydrous diethyl ether.

    • Add a small amount of the tert-butyl chloride solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Acetone to form 2,3,3-trimethyl-2-butanol:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acetone in anhydrous diethyl ether to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Carefully pour the reaction mixture over crushed ice and saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous calcium chloride, and remove the ether by distillation.

  • Reduction of the Tertiary Alcohol to Triptane (Clemmensen Reduction):

    • Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water, followed by washing with water.

    • In a round-bottom flask equipped with a reflux condenser, add the crude 2,3,3-trimethyl-2-butanol, concentrated hydrochloric acid, and the prepared zinc amalgam.

    • Heat the mixture to reflux with vigorous stirring for several hours.

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the triptane by fractional distillation.

Protocol 2: Laboratory-Scale Catalytic Isomerization of n-Heptane

This protocol outlines a procedure for the isomerization of a linear alkane (n-heptane) to its branched isomers, which have higher octane numbers. This process mimics the industrial isomerization process using a solid acid catalyst.

Materials:

  • n-Heptane (high purity)

  • Pt/Al₂O₃-Cl catalyst (or other suitable isomerization catalyst)

  • Fixed-bed reactor tube (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Gas flow controllers (for hydrogen and an inert gas like nitrogen)

  • Condenser and collection flask

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Activation:

    • Pack the fixed-bed reactor with the Pt/Al₂O₃-Cl catalyst.

    • Place the reactor in the tube furnace.

    • Purge the reactor with an inert gas (nitrogen) at a controlled flow rate while slowly heating the furnace to the activation temperature (typically 300-400 °C).

    • Once the activation temperature is reached, switch the gas flow to hydrogen and maintain for several hours to reduce the platinum sites on the catalyst.

    • After activation, cool the reactor to the desired reaction temperature under a hydrogen flow.

  • Isomerization Reaction:

    • Set the furnace to the reaction temperature (typically 150-250 °C).

    • Introduce a continuous flow of hydrogen through the reactor.

    • Using a syringe pump, feed liquid n-heptane into a vaporizer section before the reactor, where it is mixed with the hydrogen gas stream.

    • Pass the vaporized n-heptane and hydrogen mixture through the heated catalyst bed.

    • The liquid hourly space velocity (LHSV) of the n-heptane feed should be carefully controlled to optimize the conversion and selectivity.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser to liquefy the hydrocarbon products.

    • Collect the liquid product in a chilled collection flask.

    • Analyze the composition of the liquid product using GC-FID to determine the conversion of n-heptane and the distribution of its branched isomers.

Protocol 3: Determination of Research Octane Number (RON) - ASTM D2699

This protocol provides a simplified overview of the standard test method for determining the Research Octane Number of a spark-ignition engine fuel. The full ASTM D2699 standard should be consulted for detailed procedures and safety precautions.[3][4]

Apparatus:

  • Cooperative Fuel Research (CFR) engine: a standardized single-cylinder, four-stroke cycle, variable compression ratio engine.[5]

  • Knockmeter: an instrument to measure the intensity of knocking.

  • Fuel-air ratio measuring equipment.

  • Standardized reference fuels: iso-octane and n-heptane.

Procedure:

  • Engine Warm-up and Standardization:

    • Start the CFR engine and allow it to warm up to the specified operating conditions for the RON test (600 rpm engine speed, specific intake air temperature, etc.).[5]

    • Standardize the engine by running it on reference fuels of known octane numbers to ensure the knockmeter is calibrated correctly.

  • Sample Testing:

    • Introduce the sample fuel into the engine's fuel system.

    • Adjust the fuel-air ratio to produce the maximum knock intensity.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed on the knockmeter.

  • Bracketing with Reference Fuels:

    • Select two reference fuels, one with an octane number slightly higher and one slightly lower than the expected octane number of the sample.

    • Run the engine on each of these reference fuels and adjust the fuel-air ratio for maximum knock.

    • For each reference fuel, determine the compression ratio that produces the standard knock intensity.

  • Octane Number Calculation:

    • The Research Octane Number of the sample is determined by interpolation between the compression ratios and octane numbers of the two bracketing reference fuels.

Protocol 4: Analysis of Branched Alkanes in a Fuel Sample by GC-MS

This protocol describes a general method for the qualitative and quantitative analysis of highly branched alkanes in a complex hydrocarbon mixture like gasoline using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

  • Helium carrier gas (high purity)

  • Microsyringe for sample injection

  • Gasoline sample

  • Standards of known branched alkanes for identification and quantification

  • Solvent for dilution (e.g., pentane (B18724) or hexane)

Procedure:

  • Sample Preparation:

    • Dilute the gasoline sample with a suitable solvent (e.g., 1:100 in pentane) to avoid overloading the GC column.

    • Prepare a series of calibration standards of the target branched alkanes in the same solvent at different concentrations.

  • GC-MS Analysis:

    • Set the GC-MS operating conditions. A typical temperature program for gasoline analysis would be:

      • Initial oven temperature: 40 °C, hold for 5 minutes.

      • Ramp rate: 5 °C/min to 250 °C.

      • Final hold time: 10 minutes.

    • Set the injector and transfer line temperatures (e.g., 250 °C and 280 °C, respectively).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Analysis:

    • Identify the branched alkanes in the sample by comparing their retention times and mass spectra to those of the authentic standards and to a mass spectral library (e.g., NIST).

    • Quantify the identified branched alkanes by creating a calibration curve from the analysis of the prepared standards and integrating the peak areas of the corresponding compounds in the sample chromatogram.[6][7][8]

Visualizations

Synthesis_of_Triptane tert_butyl_chloride tert-Butyl chloride grignard tert-Butylmagnesium chloride (Grignard Reagent) tert_butyl_chloride->grignard Step 1: Grignard Formation Mg Magnesium (Mg) Mg->grignard Step 1: Grignard Formation diethyl_ether Diethyl ether diethyl_ether->grignard Step 1: Grignard Formation acetone Acetone alcohol 2,3,3-Trimethyl-2-butanol acetone->alcohol Step 2: Reaction with Ketone HCl_ZnHg HCl, Zn(Hg) triptane 2,2,3-Trimethylbutane (Triptane) HCl_ZnHg->triptane Step 3: Clemmensen Reduction grignard->alcohol Step 2: Reaction with Ketone alcohol->triptane Step 3: Clemmensen Reduction

Caption: Synthesis pathway for 2,2,3-trimethylbutane (triptane).

Isomerization_Workflow n_heptane n-Heptane Feed vaporizer Vaporizer n_heptane->vaporizer reactor Fixed-Bed Reactor (Pt/Al2O3-Cl catalyst) vaporizer->reactor H2 stream condenser Condenser reactor->condenser product Branched Alkane Product condenser->product analysis GC-FID Analysis product->analysis

Caption: Experimental workflow for n-heptane isomerization.

Alkane_Structure_Octane_Rating cluster_0 Alkane Structure cluster_1 Combustion Characteristics cluster_2 Octane Rating linear Linear Alkane (e.g., n-Heptane) rapid_combustion Rapid, Uncontrolled Combustion (Knocking) linear->rapid_combustion branched Highly Branched Alkane (e.g., Iso-octane) smooth_combustion Smooth, Controlled Combustion branched->smooth_combustion low_octane Low Octane Number rapid_combustion->low_octane high_octane High Octane Number smooth_combustion->high_octane

Caption: Relationship between alkane structure and octane rating.

References

Troubleshooting & Optimization

Resolving co-elution of 2,3,6,7-Tetramethyloctane isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Resolving Co-elution of 2,3,6,7-Tetramethyloctane Isomers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of this compound and its structural isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound isomers co-elute in my GC analysis?

A1: Co-elution of tetramethyloctane isomers is a common challenge due to their similar molecular weights and boiling points. As non-polar branched alkanes, their separation is primarily influenced by subtle differences in their volatility and interaction with the GC stationary phase. On standard non-polar columns, isomers with similar branching patterns often exhibit very close retention times, leading to peak overlap.

Q2: How can I confirm that I have co-eluting isomers and not just a broad peak?

A2: Confirming co-elution is the first critical step. If you are using a mass spectrometry (MS) detector, you can examine the mass spectrum across the peak . A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of multiple components. For other detectors, like a Flame Ionization Detector (FID), a peak with a noticeable shoulder, fronting, or tailing that cannot be resolved by addressing system suitability issues (e.g., column overload, injection problems) may suggest co-elution.

Q3: What is the most critical parameter to adjust for improving the separation of these isomers?

A3: For closely related isomers like tetramethyloctanes, the most impactful parameter is often the stationary phase chemistry . While optimizing the temperature program and other parameters can improve resolution, the inherent selectivity of the column for the specific isomers is paramount. If the stationary phase cannot differentiate between the isomers, no amount of method optimization will achieve baseline separation.

Q4: Which type of GC column is generally recommended for separating branched alkane isomers?

A4: For the separation of non-polar branched alkanes, a non-polar or mid-polar stationary phase is typically the starting point.

  • Non-polar phases (e.g., 100% dimethylpolysiloxane like DB-1 or SE-30) separate compounds primarily based on boiling point. Isomers with more branching tend to have lower boiling points and may elute earlier.

  • Mid-polar phases (e.g., 5% phenyl-methylpolysiloxane) can introduce different selectivity based on polarizability, which may aid in separating isomers with different shapes.

  • For very challenging separations, specialized stationary phases with shape-selective properties, such as liquid crystalline phases, might be necessary.

Q5: How does the temperature program affect the separation of tetramethyloctane isomers?

A5: The oven temperature program directly influences the retention and resolution of the isomers.

  • Lowering the initial temperature can increase the retention of early-eluting isomers, potentially improving their separation.

  • Slowing the temperature ramp rate (e.g., 1-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly enhance the resolution of closely eluting compounds.[1]

Troubleshooting Guide: Step-by-Step Resolution of Co-eluting Peaks

If you are experiencing co-elution of this compound isomers, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow start Start: Co-eluting Isomers confirm_coelution Step 1: Confirm Co-elution (Check MS spectra or peak shape) start->confirm_coelution optimize_temp Step 2: Optimize Temperature Program - Lower initial temperature - Reduce ramp rate confirm_coelution->optimize_temp check_resolution Is Resolution Adequate? optimize_temp->check_resolution change_column Step 3: Change Stationary Phase - Try a different polarity - Consider a longer column check_resolution->change_column No resolution_achieved Resolution Achieved check_resolution->resolution_achieved Yes further_optimization Step 4: Further Optimization - Adjust carrier gas flow rate - Check for system issues check_resolution->further_optimization Partially reoptimize Re-optimize Temperature Program change_column->reoptimize reoptimize->check_resolution end End resolution_achieved->end further_optimization->optimize_temp

Caption: A stepwise workflow for troubleshooting and resolving the co-elution of isomers in GC analysis.

Experimental Protocols

Below are example starting conditions for the GC analysis of C12 alkane isomers. These should be considered as a starting point and will likely require optimization for your specific instrument and isomer mixture.

Protocol 1: General Screening Method

  • GC System: Standard Gas Chromatograph with FID or MS detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

Protocol 2: High-Resolution Method for Closely Eluting Isomers

  • GC System: High-resolution Gas Chromatograph with MS detector.

  • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at an optimal linear velocity (consult column manufacturer's guidelines).

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 180 °C.

    • Hold: 10 minutes at 180 °C.

Quantitative Data

IsomerStationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
3,4,5,6-TetramethyloctaneSE-30701100.6[3]
2,2,3,3-TetramethyloctanePolydimethyl siloxaneNot Specified929[4]

Note: The provided retention indices are from different studies with potentially different experimental conditions beyond what is listed. Direct comparison should be made with caution.

Logical Relationships in GC Optimization

The interplay between key GC parameters to achieve resolution can be visualized as follows:

GC_Optimization cluster_parameters Adjustable GC Parameters cluster_effects Primary Chromatographic Effects Stationary Phase Stationary Phase Selectivity Selectivity Stationary Phase->Selectivity Temperature Program Temperature Program Temperature Program->Selectivity Retention Retention Temperature Program->Retention Column Dimensions Column Dimensions Column Dimensions->Retention Efficiency Efficiency Column Dimensions->Efficiency Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Efficiency Resolution Resolution Selectivity->Resolution Retention->Resolution Efficiency->Resolution

Caption: The relationship between adjustable GC parameters and their effect on chromatographic resolution.

References

Technical Support Center: Improving Mass Spectral Library Matching for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched alkanes using mass spectrometry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my branched alkane isomers have very similar mass spectra, leading to low confidence library matches?

A1: Branched alkane isomers often produce nearly identical mass spectra due to similar fragmentation pathways. Upon electron ionization, the molecule fragments, and for isomers, these fragments can be the same, differing only in their relative abundances. The fragmentation of methyl-branched alkanes is dominated by cleavage at the branching point, which leads to the formation of more stable secondary and tertiary carbocations.[1][2][3][4] This preferential fragmentation, while characteristic, can be very similar across different isomers, making unique identification based solely on the mass spectrum challenging. Consequently, the molecular ion peak in branched alkanes is often significantly less abundant or even absent compared to their linear counterparts.[1][2]

Q2: How can I improve the differentiation of branched alkane isomers?

A2: The most effective strategy is to combine high-resolution gas chromatography with mass spectrometry. Since mass spectra can be ambiguous, chromatographic separation is crucial. Additionally, incorporating Kovats retention indices (RI) into your identification criteria provides a highly reliable method for distinguishing between isomers.[5][6][7][8] The RI is a system-independent value that normalizes retention times to a series of n-alkanes, making it a more robust identification parameter than retention time alone.[5][7][8]

Q3: What are the common causes of low NIST library match scores for my compounds?

A3: Low match scores can stem from several factors:

  • Poor chromatographic separation: Co-eluting peaks will produce a mixed mass spectrum that will not match well with any single library entry.

  • Differences in instrument conditions: The fragmentation pattern of a compound can be influenced by the instrument's tune, the ion source temperature, and the electron energy used. These may differ from the conditions under which the library spectrum was acquired.[9]

  • Spectral quality: High background noise or low signal intensity can distort the mass spectrum and lead to poor library matches.[10]

  • Compound not in the library: It is possible that the specific isomer you are analyzing is not present in the mass spectral library.[9]

Q4: What is a Kovats Retention Index and how is it calculated?

A4: The Kovats Retention Index (RI) is a method used in gas chromatography to convert retention times into system-independent constants, which aids in the identification of compounds.[5][7] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.

For temperature-programmed gas chromatography, the formula is:

RI = 100 * [n + (t_r(x) - t_r(n)) / (t_r(N) - t_r(n))]

Where:

  • n is the carbon number of the n-alkane eluting before the compound of interest.

  • t_r(x) is the retention time of the compound of interest.

  • t_r(n) is the retention time of the n-alkane eluting before the compound of interest.

  • t_r(N) is the retention time of the n-alkane eluting after the compound of interest.

Troubleshooting Guides

Issue: Poor Chromatographic Resolution of Branched Alkane Isomers

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Inability to distinguish between closely eluting isomers.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inappropriate GC Column Select a non-polar capillary column. For high molecular weight branched alkanes, columns with enhanced thermal stability are essential.[11] Longer columns (e.g., 60 m or longer) with smaller internal diameters generally yield better resolution.[11]
Suboptimal Oven Temperature Program Use a slow temperature ramp rate (e.g., 1-5 °C/minute). A slower ramp will provide better separation for closely eluting isomers.[12]
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen). For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min.[12] Hydrogen often provides better efficiency and allows for faster analysis times.[12]
Issue: Low Library Match Quality and Probability Scores

Symptoms:

  • NIST library search returns low match factors (<800).

  • Low probability scores, indicating ambiguity in the identification.

Troubleshooting Steps:

Potential Cause Recommended Solution
Instrument Tune Mismatch Ensure your mass spectrometer is properly tuned. If possible, use a standard tuning protocol (e.g., for DFTPP) to ensure consistency.
High Background or Co-elution Review the mass spectrum for evidence of background ions or co-eluting compounds. If necessary, improve your sample preparation or chromatographic separation. Manually subtracting the background spectrum can improve match quality.[9]
Use of Retention Indices Do not rely solely on the mass spectral match. Calculate the Kovats retention index for your unknown peak and compare it to literature values for candidate compounds. This is a powerful tool for confirming identity.[5][6][7][8]
Manual Spectral Interpretation Manually inspect the mass spectrum of your unknown and compare it to the library hit. Look for the presence of key fragment ions characteristic of branched alkanes. The base peak often corresponds to the most stable carbocation formed by cleavage at the branch.[1][2][3][4]

Experimental Protocols

Protocol 1: GC-MS Parameter Optimization for Branched Alkane Separation
  • Column Selection:

    • Install a non-polar capillary column, such as a DB-5ms or HP-5ms, with dimensions of 60 m x 0.25 mm x 0.25 µm. Non-polar stationary phases are the industry standard for separating alkanes based on their boiling points.[11]

  • Inlet and Injection:

    • Set the injector temperature to 250 °C.

    • Use a split injection with a split ratio of 50:1 to avoid column overload.

    • Injection volume: 1 µL.

  • Carrier Gas:

    • Use Helium as the carrier gas with a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometer Settings:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization energy: 70 eV.

    • Scan range: 40-550 m/z.

Protocol 2: Determination of Kovats Retention Indices
  • Prepare an n-Alkane Standard Mix:

    • Prepare a mixture of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane.

  • Analyze the n-Alkane Standard:

    • Inject the n-alkane standard mix into the GC-MS using the optimized parameters from Protocol 1.

    • Record the retention times for each n-alkane.

  • Analyze the Sample:

    • Inject your sample containing the branched alkanes using the same GC-MS method.

    • Record the retention time of the unknown branched alkane peak.

  • Calculate the Kovats Retention Index:

    • Identify the n-alkanes that elute immediately before and after your unknown peak.

    • Use the temperature-programmed Kovats formula to calculate the retention index for your unknown.

Quantitative Data Summary

Table 1: Recommended GC Columns for Branched Alkane Analysis

Column Name Stationary Phase Max Temperature (°C) Common Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane400High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[11]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane350Detailed hydrocarbon analysis, environmental analysis.[11]

Table 2: Mass Spectral Fragmentation of Hexane Isomers (C₆H₁₄)

Compound Molecular Ion (m/z 86) Base Peak (m/z) Other Key Fragments (m/z)
n-HexanePresent, low intensity5743, 29, 71
2-MethylpentaneVery low intensity4357, 71, 29
3-MethylpentaneVery low intensity5743, 29, 71

Data sourced from NIST Chemistry WebBook.[1]

Visualizations

fragmentation_pathway Figure 1: Fragmentation of a Methyl-Branched Alkane M Branched Alkane Molecular Ion [M]+ Frag1 More Stable Carbocation (Base Peak) M->Frag1 Cleavage at branch point Frag2 Less Stable Carbocation M->Frag2 Cleavage elsewhere Rad1 Largest Alkyl Radical (Neutral Loss) Rad2 Smaller Alkyl Radical (Neutral Loss)

Caption: Figure 1: Fragmentation of a Methyl-Branched Alkane.

troubleshooting_workflow Figure 2: Workflow for Improving Library Match Quality Start Low Library Match Score Check_Chroma Step 1: Review Chromatography Start->Check_Chroma Optimize_GC Optimize GC Method (Column, Temp Program) Check_Chroma->Optimize_GC Poor Resolution or Co-elution Check_MS Step 2: Evaluate Mass Spectrum Check_Chroma->Check_MS Good Resolution Optimize_GC->Check_Chroma Use_RI Step 3: Calculate Kovats RI Check_MS->Use_RI Clean Spectrum Manual_Inspect Manual Spectral Interpretation Check_MS->Manual_Inspect High Noise or Background Confirm_ID Confident Identification Use_RI->Confirm_ID Manual_Inspect->Check_MS

Caption: Figure 2: Workflow for Improving Library Match Quality.

References

Technical Support Center: Optimization of GC Temperature Programs for C12 Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Gas Chromatography (GC) temperature programs for the separation of C12 alkanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of C12 alkanes by GC.

Issue: Poor Peak Resolution or Co-elution of C12 Alkane Isomers

Symptoms:

  • Peaks for different C12 alkane isomers are not baseline separated.

  • Shoulders on peaks, indicating the presence of an unresolved compound.

Possible Causes & Solutions:

CauseSolution
Inadequate GC Column Selection For optimal separation of alkane isomers, a non-polar column is recommended, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.[1][2] The separation of alkanes is primarily governed by their boiling points, and non-polar stationary phases work on the principle of "like dissolves like".[1]
Suboptimal Oven Temperature Program A slow temperature ramp rate (e.g., 5°C/min) generally provides better separation of closely eluting compounds like isomers.[1][3] Experiment with decreasing the ramp rate to increase the interaction of the analytes with the stationary phase.[4]
Incorrect Carrier Gas Flow Rate The carrier gas flow rate affects separation efficiency. Ensure the flow rate is optimized for the carrier gas being used (Helium or Hydrogen).[4]
Insufficient Column Efficiency To improve resolution, consider using a longer column (e.g., 60 m), a smaller internal diameter (e.g., 0.18 mm), or a thinner stationary phase film.[1][4]
Issue: Peak Tailing in C12 Alkane Analysis

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the first half.

  • A tailing factor or asymmetry factor greater than 1.5 often indicates a significant issue.[5]

Possible Causes & Solutions:

CauseSolution
Active Sites in the System Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column. Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[5][6]
Column Contamination Accumulation of non-volatile residues at the column inlet can lead to peak tailing.[4] Regularly trim the column as part of routine maintenance.
Improper Column Installation If the column is not installed correctly in the inlet, it can cause peak tailing. Ensure the column is cut cleanly at a 90° angle and positioned at the correct height according to the manufacturer's instructions.[6][7]
Chemical Incompatibility Using a polar solvent with a non-polar column can sometimes cause peak shape issues.[6] Ensure your sample solvent is compatible with the stationary phase.
Issue: Peak Broadening in C12 Alkane Analysis

Symptoms:

  • Peaks are wider than expected, leading to decreased sensitivity and resolution.

  • Loss of chromatographic efficiency.[8]

Possible Causes & Solutions:

CauseSolution
Suboptimal Initial Oven Temperature For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column.[4] The initial temperature should be set 10-20°C below the boiling point of the sample solvent.[4][9]
Excessive Residence Time If peaks are broad, especially towards the end of the chromatogram, it may be due to excessive time spent in the system. Increasing the temperature ramp rate or the carrier gas flow rate can help sharpen peaks.[10]
Column Overloading Injecting too much sample can lead to broad, fronting peaks.[11] If using splitless injection for concentrated samples, switch to a split injection to reduce the amount of sample entering the column.[12][13]
Slow Injection Speed (Manual Injection) For manual injections, a slow injection can lead to band broadening. The injection should be smooth and rapid.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting GC temperature program for C12 alkane separation?

A1: A good starting point, often referred to as a "scouting gradient," would be an initial temperature of 35-40°C, a ramp rate of 10°C/min, and a final temperature that is the maximum operating temperature for your column, held for at least 10 minutes.[15] This will help ensure all components elute and provide a baseline for further optimization.

Q2: How do I optimize the temperature ramp rate for my C12 alkane separation?

A2: Adjusting the ramp rate has the most significant impact on the resolution of analytes that elute in the middle of the chromatogram.[15] A useful starting point for the optimal ramp rate is approximately 10°C per column void time (t0).[9][15] If peaks are poorly resolved, decrease the ramp rate in increments of 5°C/min.[4][15] Conversely, if resolution is more than adequate, you can increase the ramp rate to shorten the analysis time.[16]

Q3: Should I use a split or splitless injection for my C12 alkane analysis?

A3: The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: Ideal for high-concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column.[13][17] This leads to sharp, narrow peaks.[12]

  • Splitless Injection: Best for trace analysis where maximum sensitivity is required. The entire vaporized sample is transferred to the column.[13][17] This technique requires careful optimization of the initial oven temperature to ensure proper analyte focusing.[4]

Q4: What are the key parameters to consider when selecting a GC column for C12 alkane separation?

A4: The four main factors to consider are stationary phase, internal diameter (ID), film thickness, and column length.[2]

  • Stationary Phase: Non-polar phases like 100% dimethylpolysiloxane are ideal for separating non-polar alkanes.[1][2]

  • Internal Diameter (ID): Smaller IDs (e.g., 0.18 mm) provide higher resolution but have lower sample capacity. A 0.25 mm ID is a good general-purpose choice.[1]

  • Film Thickness: A standard film thickness of 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[1]

  • Column Length: Longer columns (e.g., 30 m or 60 m) provide better resolution but result in longer analysis times.[1]

Q5: My early eluting peaks are poorly resolved. What should I do?

A5: To improve the resolution of early-eluting peaks, you should lower the initial oven temperature.[15] Adding an initial hold time is generally less effective than reducing the initial temperature, unless you are operating at very low initial temperatures (below the solvent's boiling point) or performing a splitless injection.[15] For splitless injections, an initial hold time is necessary to allow for the transfer of the entire sample onto the column.[15]

Experimental Protocols

Protocol 1: General GC Method Development for C12 Alkanes
  • Column Selection: Start with a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).[1][4]

  • Carrier Gas: Use Helium at a constant flow rate of 1-2 mL/min.[4]

  • Injector Setup:

    • Temperature: Set to 280-300°C to ensure rapid vaporization.[3]

    • Injection Mode: Choose split or splitless based on sample concentration. For initial screening, a split ratio of 50:1 is a good starting point.[1]

  • Initial Oven Program (Scouting Gradient):

    • Initial Temperature: 40°C (hold for 2 minutes).[1][15]

    • Ramp Rate: 10°C/min.[15]

    • Final Temperature: Ramp to the column's maximum operating temperature and hold for 10 minutes.[15]

  • Detector: For a Flame Ionization Detector (FID), set the temperature to 300°C.[1]

  • Optimization:

    • Resolution: If resolution is poor, decrease the temperature ramp rate (e.g., to 5°C/min).[4] If necessary, use a longer column.

    • Analysis Time: If resolution is sufficient, increase the ramp rate to shorten the run time.[16]

    • Early Peaks: If early peaks are not well-resolved, lower the initial oven temperature.[15]

Visualizations

GC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Poor Resolution) check_column 1. Verify GC Column - Non-polar phase? - Appropriate dimensions? start->check_column check_temp_program 2. Evaluate Temperature Program - Is ramp rate too fast? - Is initial temp optimal? check_column->check_temp_program Yes solution_column Action: - Select appropriate non-polar column. check_column->solution_column No check_flow 3. Check Carrier Gas Flow - Is flow rate optimal? check_temp_program->check_flow Yes solution_temp Action: - Decrease ramp rate. - Lower initial temperature. check_temp_program->solution_temp No check_injection 4. Review Injection Technique - Split/Splitless appropriate? - Overloading? check_flow->check_injection Yes solution_flow Action: - Optimize flow rate. check_flow->solution_flow No solution_injection Action: - Switch injection mode. - Reduce sample concentration. check_injection->solution_injection No end_node Problem Resolved check_injection->end_node Yes solution_column->end_node solution_temp->end_node solution_flow->end_node solution_injection->end_node Temp_Program_Optimization start Start Optimization scouting_run Perform Scouting Run (e.g., 10°C/min ramp) start->scouting_run evaluate_resolution Evaluate Peak Resolution scouting_run->evaluate_resolution decrease_ramp Decrease Ramp Rate (e.g., to 5°C/min) evaluate_resolution->decrease_ramp Resolution Poor increase_ramp Increase Ramp Rate (for faster analysis) evaluate_resolution->increase_ramp Resolution Good optimize_initial_T Optimize Initial Temperature (for early peaks) evaluate_resolution->optimize_initial_T Resolution Adequate decrease_ramp->optimize_initial_T increase_ramp->optimize_initial_T optimize_final_T Optimize Final Temperature & Hold (for late eluting peaks) optimize_initial_T->optimize_final_T final_method Final Optimized Method optimize_final_T->final_method

References

Technical Support Center: Interpreting Complex Fragmentation Patterns of Tetramethyl-Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex fragmentation patterns of tetramethyl-alkanes observed in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak often weak or absent in the electron ionization (EI) mass spectra of tetramethyl-alkanes?

A1: The molecular ion peak in highly branched alkanes, such as tetramethyl-alkanes, is frequently weak or entirely absent.[1][2] This is due to the high instability of the initial molecular ion. The structure of tetramethyl-alkanes features quaternary carbon atoms, which create points of significant steric strain. Upon ionization, the molecule readily fragments at these branching points to form more stable tertiary carbocations.[2][3] This fragmentation is so rapid and efficient that very few, if any, intact molecular ions reach the detector.

Q2: What are the general rules for the fragmentation of tetramethyl-alkanes in EI-MS?

A2: The fragmentation of tetramethyl-alkanes is primarily governed by the stability of the resulting carbocations. Key rules include:

  • Preferential Cleavage at Branching Points: The C-C bonds at quaternary carbons are the most likely to break.[3]

  • Formation of Stable Carbocations: Fragmentation pathways that lead to the formation of stable tertiary (3°) or secondary (2°) carbocations are highly favored over those that would produce primary (1°) carbocations.[1][2]

  • Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is often preferentially lost as a radical, as this leads to a more stabilized radical product.[1]

  • Rearrangements: Hydrogen rearrangements can occur, leading to the formation of fragment ions with even mass-to-charge ratios (m/z), such as the CnH2n series.[1]

Q3: How can I confirm the molecular weight of a tetramethyl-alkane if the molecular ion peak is missing?

A3: When the molecular ion peak is absent in EI-MS, "soft" ionization techniques are recommended to confirm the molecular weight. These methods impart less energy to the analyte molecule, reducing fragmentation.[4]

  • Chemical Ionization (CI): This is a gentle ionization technique that typically produces a prominent quasi-molecular ion, such as [M+H]+ or [M-H]+, which allows for the unambiguous determination of the molecular weight.[4]

  • Field Ionization (FI): FI is an even softer ionization method that usually results in a dominant molecular ion with very little fragmentation.

Troubleshooting Guides

Problem: I am observing significant peak tailing for my tetramethyl-alkane analytes in GC-MS.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Active sites, often exposed silanol (B1196071) groups in the injector liner, column, or connections, can interact with analytes, causing peak tailing. Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the liner, septum, and O-ring. Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.
Improper Column Installation If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet or detector, it can create dead volume and disrupt the sample flow path, leading to peak tailing. Solution: Ensure the column is cut with a ceramic wafer for a clean, square cut. Consult the instrument manual for the correct installation depth in both the injector and the mass spectrometer transfer line.
Column Contamination Accumulation of non-volatile residues from the sample matrix on the column can create active sites and cause peak tailing. Solution: Use a guard column to protect the analytical column from contamination. If contamination is suspected, bake out the column at a high temperature (within its specified limits). If tailing persists, the column may need to be replaced.
Inlet Contamination Similar to column contamination, the inlet liner can become contaminated with sample residue. Solution: Regularly replace the inlet liner. For complex sample matrices, using a liner with glass wool can help trap non-volatile residues before they reach the column.

G start Peak Tailing Observed check_scope Are all peaks tailing or only specific analytes? start->check_scope all_peaks All Peaks Tailing check_scope->all_peaks All specific_peaks Specific Peaks Tailing check_scope->specific_peaks Specific check_flowpath Check for Flow Path Disruption: - Improper column installation - Leaks in the system - Blockage in the inlet or column all_peaks->check_flowpath check_activity Check for Chemical Activity: - Contaminated inlet liner - Column degradation/contamination - Incompatible solvent specific_peaks->check_activity maintenance Perform Maintenance: - Re-install column correctly - Perform leak check - Trim or replace column check_flowpath->maintenance deactivate Address Activity: - Replace inlet liner - Use a guard column - Change solvent check_activity->deactivate resolved Problem Resolved maintenance->resolved deactivate->resolved

A typical experimental workflow for the GC-MS analysis of tetramethyl-alkanes.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation pathway of a tetramethyl-alkane, using 2,2,4,4-tetramethylpentane (B94933) as an example. The initial molecule undergoes ionization, and due to the instability of the molecular ion, it readily fragments at the C-C bonds adjacent to the quaternary carbons. The most favorable fragmentation leads to the formation of a stable tertiary butyl cation (m/z 57), which is typically the base peak in the spectrum.

G mol 2,2,4,4-Tetramethylpentane (C9H20, MW=128) mol_ion [C9H20]+• Molecular Ion (m/z 128) (Unstable, Not Observed) mol->mol_ion + e- frag1 tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) mol_ion->frag1 Fragmentation frag2 Neopentyl Radical [C5H11]• (Neutral, Not Detected) mol_ion->frag2 Fragmentation

Fragmentation of 2,2,4,4-tetramethylpentane in EI-MS.

References

Technical Support Center: Quantification of 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2,3,6,7-tetramethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: In quantitative analysis, the matrix refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the analytical signal of the analyte due to the co-eluting components of the sample matrix.[1] These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2] For a non-polar compound like this compound, matrix effects in gas chromatography-mass spectrometry (GC-MS) often manifest as signal enhancement. This occurs when non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise be adsorbed or degraded, leading to a larger amount of analyte reaching the detector.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard (a blank sample matrix spiked with the analyte).[1] A significant difference in signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.[1]

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: The most effective strategies involve a combination of thorough sample preparation, appropriate calibration methods, and optimized instrumental conditions. Key approaches include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) can remove interfering matrix components before analysis.[1][3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.

  • Internal Standard Calibration: Using a structurally similar compound that is not present in the sample as an internal standard can correct for variations in sample preparation and injection.

  • Stable Isotope Dilution (SID): This is considered the gold standard for minimizing matrix effects. A stable isotope-labeled version of the analyte is added to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for highly accurate correction.[4][5]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: The commercial availability of a specific stable isotope-labeled this compound may be limited. However, a suitable alternative, such as a deuterated or 13C-labeled branched alkane with a similar retention time and ionization behavior, can often be used effectively. It is crucial that the chosen internal standard does not co-elute with other sample components and is not naturally present in the samples being analyzed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor reproducibility of results.
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Re-evaluate and optimize your sample preparation method. Consider using a more selective SPE sorbent or a multi-step LLE protocol to remove a wider range of interfering compounds.

    • Implement Stable Isotope Dilution: If not already in use, incorporating a suitable stable isotope-labeled internal standard is the most robust way to correct for sample-to-sample variations in matrix effects.[4][5]

    • Check Instrument Performance: Ensure the GC-MS system is performing consistently. Check for leaks, and verify injector and detector temperatures and gas flows.

Issue 2: Overestimation of this compound concentration.
  • Possible Cause: Significant signal enhancement due to matrix effects.

  • Troubleshooting Steps:

    • Confirm Enhancement: Analyze a matrix-matched standard and compare the signal to a solvent-based standard of the same concentration. A significantly higher signal in the matrix-matched standard confirms enhancement.[1]

    • Improve Sample Preparation: Focus on removing non-volatile components from your sample extract. A more rigorous cleanup procedure can reduce the accumulation of residue in the GC inlet.

    • Use Matrix-Matched Calibrants: If extensive sample cleanup is not feasible, switch to matrix-matched calibration curves for quantification. This will ensure that the standards and samples are affected by the matrix in a similar way.

Issue 3: Low signal intensity or analyte not detected in complex matrices.
  • Possible Cause: Signal suppression or loss of analyte during sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation Recovery: Spike a blank matrix with a known concentration of this compound before the extraction step. A low recovery percentage indicates that the analyte is being lost during the sample preparation process.

    • Optimize GC Inlet Parameters: Ensure the injector temperature is appropriate for the volatilization of this compound without causing degradation of other sample components that could lead to signal suppression.

    • Utilize an Internal Standard: An appropriate internal standard can help to correct for losses during sample preparation and injection.[1]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Solid-Phase Microextraction (SPME)

This protocol is suitable for the extraction of volatile organic compounds like this compound from biological fluids.

  • Sample Collection: Collect blood in appropriate anticoagulant-containing tubes (e.g., EDTA) and centrifuge to separate the plasma.[6]

  • Aliquoting: Transfer 100 µL of plasma into a 2 mL headspace vial.[6]

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., a deuterated branched alkane in methanol) to the plasma sample.

  • Matrix Modification (Optional but Recommended): To enhance the release of protein-bound analytes, add a protein denaturing agent and a salt. For example, add a saturated solution of NaCl containing urea.[3][7]

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption and analysis.

Protocol 2: GC-MS Analysis of this compound

This is a general GC-MS method that can be adapted for the analysis of this compound.

  • Gas Chromatograph (GC):

    • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet: Split/splitless injector at 250°C. For SPME, use splitless mode.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.

Data Presentation

The following table presents illustrative data on the impact of different calibration methods on the recovery of this compound from a plasma matrix. This data is intended to demonstrate the principles of matrix effect compensation.

Calibration MethodAnalyte Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
Solvent-Based Calibration 5078.515715.2
Matrix-Matched Calibration 5052.1104.26.8
Internal Standard (Structurally Similar Alkane) 5054.3108.65.1
Stable Isotope Dilution 5049.899.62.3

This is illustrative data to demonstrate the effectiveness of different techniques.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Plasma Sample Spike Spike with Stable Isotope IS Sample->Spike Extract SPME Headspace Extraction Spike->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Acquisition (SIM Mode) GCMS->Data CalCurve Calibration Curve (Analyte/IS Ratio) Data->CalCurve Quant Concentration Calculation CalCurve->Quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Problem Inaccurate Quantification CheckMatrix Assess Matrix Effects? (Solvent vs. Matrix-Matched Std) Problem->CheckMatrix NoEffect No Significant Matrix Effect CheckMatrix->NoEffect Difference < 15% Effect Matrix Effect (Enhancement/Suppression) CheckMatrix->Effect Difference > 15% CheckInstrument Check Instrument Performance NoEffect->CheckInstrument OptimizeCleanup Optimize Sample Cleanup (SPE/LLE) Effect->OptimizeCleanup UseMMCal Use Matrix-Matched Calibration OptimizeCleanup->UseMMCal UseSID Implement Stable Isotope Dilution UseMMCal->UseSID

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Calibration Standards for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the calibration for branched alkane analysis?

A1: The most frequent challenges include:

  • Co-elution of isomers: Branched alkanes often have many structural isomers with very similar boiling points, leading to overlapping peaks in the chromatogram, which complicates accurate quantification.[1][2]

  • Matrix effects: Components of the sample matrix can interfere with the ionization of target analytes in the mass spectrometer, causing either suppression or enhancement of the signal.[3]

  • Lack of certified reference materials: The vast number of branched alkane isomers makes it impractical to have certified standards for every compound.[3]

  • Instrumental drift: Variations in instrument performance over time can affect the accuracy and reproducibility of results.[4]

  • Contamination: Contamination from the gas supply, injector, or column can introduce interfering peaks and baseline noise.[5][6][7]

Q2: How do I choose an appropriate internal standard for branched alkane analysis?

A2: An ideal internal standard (IS) should be a compound that is not present in the sample and has similar chemical and physical properties to the analytes of interest.[8][9] For GC-MS analysis of branched alkanes, deuterated analogs of the target compounds are often the best choice as they co-elute with the analyte but can be distinguished by their mass-to-charge ratio.[9] If deuterated standards are not available, a non-native, structurally similar branched alkane or a stable, non-reactive compound with a retention time that does not interfere with the analytes can be used.[8][9][10]

Q3: What is the Unresolved Complex Mixture (UCM) and how does it affect branched alkane analysis?

A3: The Unresolved Complex Mixture (UCM) appears as a "hump" or broad, elevated baseline in a gas chromatogram and consists of a multitude of co-eluting, structurally similar compounds that cannot be resolved into individual peaks.[2] In petroleum and environmental samples, this UCM is often composed of numerous branched and cyclic hydrocarbons. The presence of a significant UCM can make it difficult to accurately integrate the peaks of resolved branched alkanes that elute within the same retention time window, leading to quantification errors.

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, you can:

  • Use an appropriate internal standard: A good internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[8][9]

  • Perform sample cleanup: Techniques like solid-phase extraction (SPE) can be used to remove interfering matrix components before GC-MS analysis.

  • Dilute the sample: Reducing the concentration of matrix components by diluting the sample can lessen their impact on the analyte signal.

  • Use matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

Problem: Peaks in the chromatogram are asymmetrical, with either a "tail" extending from the back of the peak or a "front" where the leading edge is sloped.

Possible Cause Solution
Active sites in the injector or column Clean or replace the injector liner. Trim the first few centimeters of the column. Use a deactivated liner and column.[5][7]
Column overload Reduce the sample concentration or injection volume. Use a column with a higher capacity (thicker film or wider internal diameter).[5]
Poor sample focusing at the head of the column Lower the initial oven temperature. Use a retention gap.
Inappropriate solvent Ensure the solvent is compatible with the stationary phase and the analytes.
Dead volume in the system Check all fittings and connections for leaks or improper installation. Ensure the column is installed correctly in the injector and detector.[7]
Guide 2: Inaccurate Quantification and Poor Reproducibility

Problem: The calculated concentrations of branched alkanes are inconsistent across multiple injections or do not match expected values.

Possible Cause Solution
Inconsistent injection volume Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique.
Leaky syringe or septum Replace the syringe and septum regularly.[4]
Instrumental drift Calibrate the instrument frequently. Use an internal standard to correct for variations in instrument response.[4]
Improper calibration curve Prepare a multi-point calibration curve with at least 5-7 concentration levels. Ensure the calibration range brackets the expected sample concentrations.
Co-elution of analytes and interferences Optimize the GC temperature program to improve separation. Use a longer or higher-resolution capillary column.[6] For MS detection, use selected ion monitoring (SIM) to selectively detect the target analytes.
Matrix effects Use an internal standard, perform sample cleanup, or use matrix-matched standards.

Experimental Protocols

Protocol 1: Preparation of a Multi-Component Branched Alkane Calibration Curve

This protocol outlines the steps for preparing a set of calibration standards for the quantitative analysis of a complex mixture of branched alkanes.

  • Select Calibration Standards: Choose a representative mixture of branched alkanes that covers the carbon number and isomer range of interest. If individual standards are not available for all target analytes, a well-characterized complex mixture can be used.

  • Prepare a Stock Solution: Accurately weigh a known amount of each selected branched alkane standard and dissolve it in a high-purity solvent (e.g., hexane (B92381) or isooctane) in a volumetric flask to create a concentrated stock solution.

  • Prepare an Internal Standard Stock Solution: Prepare a separate stock solution of the chosen internal standard (e.g., a deuterated alkane) in the same solvent.

  • Create a Series of Calibration Standards:

    • Label a series of volumetric flasks (e.g., 5 to 7 flasks).

    • Add a constant, known volume of the internal standard stock solution to each flask.

    • Add varying, known volumes of the branched alkane stock solution to each flask to create a range of concentrations.

    • Dilute each flask to the final volume with the solvent.

  • Analyze the Calibration Standards: Inject each calibration standard into the GC-MS system under the same conditions that will be used for the samples.

  • Construct the Calibration Curve: For each branched alkane, plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the calibration curve and its equation (y = mx + b) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[11]

Protocol 2: Internal Standard Addition and Quantification

This protocol describes how to use the internal standard method for the quantification of branched alkanes in a sample.

  • Sample Preparation: Prepare the sample extract as required by your analytical method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Internal Standard Spiking: To a known volume or weight of the sample extract, add a precise volume of the internal standard stock solution. The concentration of the internal standard should be similar to the expected concentration of the analytes.[9]

  • GC-MS Analysis: Inject the spiked sample into the GC-MS system.

  • Data Analysis:

    • Identify and integrate the peaks for the target branched alkanes and the internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Using the calibration curve equation generated in Protocol 1, calculate the concentration of each branched alkane in the sample.

Data Presentation

Table 1: Comparison of Internal Standards for Branched Alkane Analysis
Internal StandardAnalyte ClassProsCons
Deuterated Branched Alkanes Branched AlkanesCo-elutes with the analyte, providing the most accurate correction for matrix effects and instrumental variability.Can be expensive and may not be available for all branched alkane isomers.
Non-native Branched Alkane Branched AlkanesStructurally similar to the analytes, providing good correction. More readily available than deuterated standards.May not perfectly mimic the behavior of all target analytes, especially in complex matrices.
n-Alkanes General HydrocarbonsReadily available and inexpensive. Can be used for retention index calculations.Less structurally similar to branched alkanes, may not provide optimal correction for matrix effects.
Aromatic Compounds (e.g., Toluene-d8) General HydrocarbonsCommonly used in environmental analysis.Different chemical properties compared to alkanes, may not be suitable for correcting alkane-specific matrix effects.

Mandatory Visualizations

GC_Troubleshooting_Workflow start Problem Observed in Branched Alkane Analysis peak_shape Poor Peak Shape? start->peak_shape quantification Inaccurate Quantification? peak_shape->quantification No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes retention_time Retention Time Shift? quantification->retention_time No reproducibility Poor Reproducibility? quantification->reproducibility Yes baseline Baseline Issues? retention_time->baseline No rt_shift Consistent or Random Shift? retention_time->rt_shift Yes noisy_drift Noisy or Drifting Baseline? baseline->noisy_drift Yes check_activity Check for Active Sites (Liner, Column) tailing_fronting->check_activity Yes check_overload Check for Column Overload (Dilute Sample) tailing_fronting->check_overload No check_injection Check Injection System (Syringe, Septum, Autosampler) reproducibility->check_injection Yes check_calibration Review Calibration Curve and Standards reproducibility->check_calibration No check_flow Check Carrier Gas Flow Rate and Leaks rt_shift->check_flow Consistent check_temp Verify Oven Temperature Program rt_shift->check_temp Random check_gas Check Gas Purity and Traps noisy_drift->check_gas Noisy check_bleed Check for Column Bleed (Condition or Replace Column) noisy_drift->check_bleed Drifting

Caption: Troubleshooting workflow for branched alkane analysis.

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_curve Calibration Curve Construction stock_solution Prepare Branched Alkane Stock Solution dilution_series Create Serial Dilutions with Constant IS Concentration stock_solution->dilution_series is_stock Prepare Internal Standard Stock Solution is_stock->dilution_series inject_standards Inject Calibration Standards dilution_series->inject_standards integrate_peaks Integrate Analyte and IS Peaks inject_standards->integrate_peaks calculate_ratios Calculate Peak Area Ratios (Analyte/IS) integrate_peaks->calculate_ratios plot_curve Plot Ratios vs. Concentration calculate_ratios->plot_curve linear_regression Perform Linear Regression (Check R²) plot_curve->linear_regression

References

Technical Support Center: Troubleshooting Low Intensity Molecular Ion Peaks in Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low intensity or absent molecular ion peaks when analyzing alkanes by mass spectrometry.

Troubleshooting Guide

Issue: The molecular ion peak for my alkane sample is very weak or completely absent in the mass spectrum.

This is a frequent observation, particularly when using Electron Ionization (EI) mass spectrometry. The low intensity is primarily due to the high instability of the alkane molecular ion, which readily undergoes fragmentation.[1]

Initial Troubleshooting Steps:

  • Verify Sample Integrity and Introduction: Ensure the sample is pure and has been introduced into the mass spectrometer correctly. Contaminants or improper sample handling can lead to a poor quality spectrum.

  • Check Instrument Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications.[2] Poor tuning can result in low signal intensity across the entire spectrum.[1] Regular mass calibration with appropriate standards is crucial for accurate mass measurements.[2]

Advanced Troubleshooting and Solutions:

If the initial steps do not resolve the issue, the underlying cause is likely the inherent instability of the alkane molecular ion under the chosen ionization conditions. The following sections provide solutions to mitigate this problem.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak for alkanes often weak or absent in Electron Ionization (EI) mass spectrometry?

A1: In EI, high-energy electrons (typically 70 eV) are used to ionize molecules. This process imparts a significant amount of excess energy to the alkane molecule, leading to the formation of an unstable molecular ion (a radical cation).[3] This excess energy causes the molecular ion to rapidly fragment into smaller, more stable carbocations.[4][5] The fragmentation is so extensive that very few molecular ions survive to be detected, resulting in a weak or absent peak.[6][7]

  • Fragmentation of Straight-Chain Alkanes: For straight-chain alkanes, the molecular ion, if present, is often faint. The spectrum is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[8][9]

  • Fragmentation of Branched Alkanes: Branched alkanes show even weaker molecular ion peaks than their straight-chain isomers.[6][7][10] Fragmentation preferentially occurs at the branch points because this leads to the formation of more stable secondary and tertiary carbocations.[1][4][6][11]

Q2: How can I increase the intensity of the molecular ion peak for my alkane sample?

A2: The most effective way to enhance the molecular ion peak is to use a "soft" ionization technique that imparts less energy to the analyte molecule, thereby reducing fragmentation.[1][5][12]

  • Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas (e.g., methane, isobutane (B21531), ammonia) to ionize the analyte through proton transfer or adduct formation.[13][14] This process is much gentler than EI and results in significantly less fragmentation, often producing a prominent quasi-molecular ion peak ([M+H]⁺ or [M-H]⁻), which allows for the determination of the molecular weight.[1][12][13]

  • Field Ionization (FI): FI is an even softer ionization method that produces dominant molecular ions with very little to no fragmentation.[1][15][16] It is highly effective for volatile compounds like alkanes that do not yield a molecular ion with EI.[1][16] Ionization occurs by quantum mechanical tunneling of an electron in a very high electric field.[16]

  • Lowering Electron Energy in EI: Reducing the electron energy in EI from the standard 70 eV to a lower value (e.g., 15 eV) can decrease fragmentation and increase the relative abundance of the molecular ion peak.[17] However, this will also reduce the overall ionization efficiency and sensitivity of the instrument.[17]

Q3: Are there any derivatization methods to improve the detection of the molecular ion peak for alkanes?

A3: Chemical derivatization is a technique used to modify a compound to improve its analytical properties.[18][19] It is commonly used for polar compounds to increase their volatility or thermal stability.[18][20] For nonpolar, volatile compounds like alkanes, derivatization is not a common strategy to enhance the molecular ion peak. The primary and most effective approach is to utilize soft ionization techniques like CI or FI.

Data Presentation

The following table summarizes the expected relative intensity of the molecular ion peak for alkanes under different ionization conditions.

Alkane TypeIonization MethodExpected Molecular Ion (M⁺) or Quasi-Molecular Ion ([M+H]⁺) Peak IntensityPrimary Reason
Straight-Chain AlkaneElectron Ionization (EI)Low to very low, decreases with increasing chain lengthExtensive fragmentation into a series of alkyl carbocations.[6][7]
Branched AlkaneElectron Ionization (EI)Very low to absentPreferential fragmentation at branch points to form stable carbocations.[1][6][10]
Any AlkaneChemical Ionization (CI)High (as [M+H]⁺)Gentle proton transfer minimizes fragmentation.[1][13][14]
Any AlkaneField Ionization (FI)High (as M⁺)Very gentle ionization with minimal energy transfer, leading to little or no fragmentation.[1][15][16]

Experimental Protocols

Method 1: Analysis of Alkanes by Chemical Ionization (CI)

Objective: To obtain a mass spectrum of an alkane with a clearly identifiable quasi-molecular ion peak ([M+H]⁺).

Methodology:

  • Instrument Preparation:

    • Ensure the mass spectrometer is equipped with a CI source.

    • Tune and calibrate the instrument according to the manufacturer's guidelines for CI operation.[2]

  • Reagent Gas Selection:

    • Select an appropriate CI reagent gas. Methane is a common choice and acts as a strong proton donor.[13] For even softer ionization, isobutane or ammonia (B1221849) can be used.[13]

    • Introduce the reagent gas into the ion source at the pressure recommended by the instrument manufacturer (typically around 0.1 to 1 torr).[13]

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the alkane sample in a high-purity, volatile solvent (e.g., hexane).

    • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC) or a direct insertion probe.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. The spectrum will typically show a prominent peak at m/z corresponding to [M+H]⁺, where M is the molecular weight of the alkane.

Method 2: Analysis of Alkanes by Field Ionization (FI)

Objective: To obtain a mass spectrum of an alkane with a dominant molecular ion peak (M⁺).

Methodology:

  • Instrument Preparation:

    • Ensure the mass spectrometer is equipped with an FI source. FI sources typically contain a sharp emitter, such as a tungsten wire with carbon dendrites, where the high electric field is generated.[16]

    • Tune and calibrate the instrument for FI operation as per the manufacturer's instructions.

  • Sample Preparation and Introduction:

    • FI is suitable for volatile samples. The alkane sample can be introduced in the gas phase, often through a GC interface or a direct insertion probe.[16]

  • Data Acquisition:

    • Apply a high voltage (several kilovolts) to the FI emitter to create the necessary electric field for ionization.

    • Acquire the mass spectrum. The resulting spectrum is expected to be very simple, with the molecular ion peak (M⁺) being the base peak or one of the most abundant peaks, and minimal to no fragmentation.[16]

Mandatory Visualization

Below is a troubleshooting workflow for addressing low intensity molecular ion peaks in alkanes.

TroubleshootingWorkflow start Start: Low/Absent Alkane Molecular Ion Peak check_basics 1. Verify Sample Integrity 2. Check Instrument Tune & Cal. start->check_basics is_peak_ok Is Molecular Ion Peak Visible? check_basics->is_peak_ok switch_to_soft Issue is Extensive Fragmentation. Switch to a Soft Ionization Technique. is_peak_ok->switch_to_soft No end_success End: Molecular Weight Confirmed is_peak_ok->end_success Yes ci_option Use Chemical Ionization (CI) switch_to_soft->ci_option fi_option Use Field Ionization (FI) switch_to_soft->fi_option lower_ei_energy Alternative: Lower EI Electron Energy (e.g., to 15 eV) switch_to_soft->lower_ei_energy ci_option->end_success fi_option->end_success lower_ei_energy->is_peak_ok end_fail End: Issue Persists. Consult Instrument Specialist.

References

Technical Support Center: Enhancing GC-MS Sensitivity for Trace Level Alkane Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of trace level alkanes.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My alkane peaks are broad and/or tailing. What are the potential causes and how can I resolve this?

A: Peak broadening and tailing for alkanes, especially long-chain ones, can be attributed to several factors:

  • Inadequate Vaporization: High-boiling-point alkanes may not vaporize completely or quickly in the injector.[1]

    • Solution: Increase the injector temperature. For very high molecular weight alkanes, temperatures up to 350°C may be beneficial, but ensure it does not exceed the column's thermal limit.[1]

  • Active Sites in the System: Active sites in the injector liner, GC column, or stationary phase can interact with analytes, causing peak tailing.[1][2]

    • Solution: Use a deactivated inlet liner, possibly with glass wool, to ensure homogeneous vaporization.[1] If contamination is suspected, trimming 10-20 cm from the inlet side of the column can help.[1]

  • Improper Initial Oven Temperature: In splitless injections, a high initial oven temperature can prevent proper focusing of analytes at the head of the column.

    • Solution: Set the initial oven temperature 10-15°C below the boiling point of the sample solvent for efficient analyte trapping.[1]

  • Column Overloading: Injecting an excessive amount of the sample can lead to peak fronting.[2]

    • Solution: Dilute the sample or use a split injection to reduce the amount of sample introduced to the column.[2]

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: I am observing a very low signal for my target alkanes. How can I improve the sensitivity of my analysis?

A: Low signal intensity can stem from issues in both the GC and MS components of the system.

  • Suboptimal Injection Technique: For trace analysis, the injection method is critical.

    • Solution: Use splitless injection to ensure that nearly the entire sample is transferred to the column.[3] A pulsed split injection can also enhance sensitivity by improving the transfer of analytes into the column.[4] Programmed Thermal Vaporizing (PTV) inlets can improve sensitivity by one to two orders of magnitude compared to splitless injection by allowing for large volume injections.[5]

  • Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently.

    • Solution: A pressure pulse during a splitless injection can help reduce mass discrimination.[1]

  • Suboptimal MS Parameters: The mass spectrometer settings directly impact signal intensity.

    • Solution: For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity.[1] The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[1] Ensure the MS source and quadrupole temperatures are optimized; a source temperature of around 230°C is a common starting point.[1]

  • Sample Concentration: The initial concentration of the analyte in the sample may be too low.

    • Solution: Employ sample pre-concentration techniques such as solid-phase microextraction (SPME), purge-and-trap, or nitrogen blowdown evaporation.[3][6]

Issue 3: High Baseline Noise or Ghost Peaks

Q: My chromatogram shows a high baseline, or I'm seeing unexpected "ghost peaks." What could be the cause?

A: A high or noisy baseline and ghost peaks are often indicative of contamination or system issues.

  • Column Bleed: The degradation of the stationary phase at high temperatures can cause a rising baseline.[1]

    • Solution: Use low-bleed columns specifically designed for MS applications.[1] Ensure the oven temperature program does not exceed the column's maximum operating temperature.[1]

  • Contaminated Carrier Gas: Impurities in the carrier gas can introduce noise and extraneous peaks.

    • Solution: Use high-purity carrier gas (≥99.999%) and install oxygen and moisture traps.[1][3] Regularly check for leaks in the gas lines.[7]

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release siloxanes.[2][8]

    • Solution: Use a high-quality, pre-conditioned septum and avoid over-tightening.[2]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash procedure for the syringe and consider injecting a solvent blank between samples to ensure the system is clean.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for trace alkane analysis?

A1: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[2]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency. Hydrogen can allow for faster analysis.[1][2]
Injection Mode Splitless (for trace analysis)Enhances sensitivity by transferring the entire sample to the column.[2]
Injector Temp. 280-300 °CEnsures rapid and complete vaporization of the sample.[2]
Oven Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[2]
MS Transfer Line 280-300 °CPrevents condensation of analytes between the GC and MS.[2]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.[1][2]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[2]
MS Acquisition Selected Ion Monitoring (SIM)Increases sensitivity for target analytes. Monitor characteristic alkane fragments (e.g., m/z 57, 71, 85).[1]

Q2: How can I improve the separation of closely eluting alkanes?

A2: To improve the resolution between adjacent alkanes, consider the following:

  • Decrease the Oven Temperature Ramp Rate: A slower ramp rate (e.g., from 10°C/min to 5°C/min) increases the interaction of analytes with the stationary phase, improving separation.[1][2]

  • Use a More Efficient Column: A longer column, a smaller internal diameter, or a thinner stationary phase film can enhance separation power.[1]

  • Optimize Carrier Gas Flow Rate: Operating the column at its optimal linear velocity will provide the best resolution.[1]

Q3: What are the best practices for sample preparation for trace alkane analysis?

A3: Proper sample preparation is crucial for sensitive and reliable results.

  • Solvent Selection: Use high-purity, volatile organic solvents such as hexane, heptane, or dichloromethane.[9][10] Avoid water and non-volatile solvents.[9][10]

  • Cleanliness: Use clean glassware to avoid contamination.[10] Ensure samples are free from particles by filtering or centrifuging before injection.[9][10][11]

  • Concentration: For trace analysis, it's often necessary to concentrate the sample. Techniques like solid-phase extraction (SPE), solid-phase microextraction (SPME), and nitrogen blowdown can be used to increase the analyte concentration.[6][10][12]

Experimental Protocols

Protocol 1: Splitless Injection for Trace Alkane Analysis

  • Injector Setup:

    • Install a deactivated splitless liner.

    • Set the injector temperature to 280-300°C.[2]

    • Set the splitless valve time to 0.5-1.5 minutes.

    • Set the purge flow to 70 mL/min after the splitless time.

  • Sample Injection:

    • Inject 1 µL of the sample.

    • For enhanced sensitivity, a pressure pulse can be applied during injection.

  • Oven Program:

    • Set the initial oven temperature 10-15°C below the boiling point of the solvent and hold for 1-2 minutes to focus the analytes.[1]

    • Ramp the temperature at a rate of 10°C/min to a final temperature that allows for the elution of all target alkanes.

  • MS Acquisition:

    • Set the MS to acquire in SIM mode, monitoring characteristic alkane fragment ions (m/z 57, 71, 85).[1]

Protocol 2: Sample Concentration using Nitrogen Blowdown

  • Sample Transfer: Place the sample extract in a concentration tube or vial.

  • Nitrogen Flow: Direct a gentle stream of high-purity nitrogen gas over the surface of the liquid sample.[6]

  • Evaporation: Allow the solvent to evaporate until the desired final volume is reached. Gentle heating may be used to speed up evaporation for less volatile solvents, but care must be taken to avoid analyte degradation.[6]

  • Reconstitution: If the sample is evaporated to dryness, reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Concentration Concentration (e.g., N2 Blowdown) Extraction->Concentration Injection GC Injection (Splitless) Concentration->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Processing Data Processing Detection->Processing Quantification Quantification Processing->Quantification Troubleshooting_Logic cluster_peakshape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Noise Start Problem Detected Broad_Tailing Broad or Tailing Peaks Start->Broad_Tailing Low_Signal Low Signal Intensity Start->Low_Signal High_Baseline High Baseline / Ghost Peaks Start->High_Baseline Check_Injector_Temp Increase Injector Temp Broad_Tailing->Check_Injector_Temp Use_Deactivated_Liner Use Deactivated Liner Broad_Tailing->Use_Deactivated_Liner Check_Initial_Oven_Temp Optimize Initial Oven Temp Broad_Tailing->Check_Initial_Oven_Temp Use_Splitless Use Splitless Injection Low_Signal->Use_Splitless Use_SIM_Mode Use SIM Mode Low_Signal->Use_SIM_Mode Concentrate_Sample Concentrate Sample Low_Signal->Concentrate_Sample Check_Column_Bleed Check for Column Bleed High_Baseline->Check_Column_Bleed Check_Gas_Purity Check Carrier Gas Purity High_Baseline->Check_Gas_Purity Replace_Septum Replace Septum High_Baseline->Replace_Septum

References

Technical Support Center: Method Refinement for Distinguishing Monomethyl Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and differentiation of monomethyl branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for distinguishing monomethyl branched alkane isomers?

The principal methods for differentiating monomethyl branched alkanes are Gas Chromatography (GC), Mass Spectrometry (MS), often coupled as GC-MS, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique leverages different physicochemical properties of the isomers to achieve separation and identification.

Q2: How does Gas Chromatography (GC) help in separating monomethyl branched alkanes?

Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase of the GC column. While isomers of monomethyl branched alkanes have very similar boiling points, they can often be separated based on subtle differences in their structure. Retention indices, such as Kovats indices (KI), are used to standardize retention times and aid in the identification of specific isomers by comparing experimental values to literature data.[1][2][3] Nonpolar stationary phases, like those with 100% dimethylpolysiloxane, are commonly used for hydrocarbon analysis.[4]

Q3: Can Mass Spectrometry (MS) alone be used to distinguish monomethyl branched alkanes?

Yes, Mass Spectrometry, particularly with Electron Ionization (EI), is a powerful tool for this purpose. Monomethyl branched alkanes exhibit characteristic fragmentation patterns that differ from their linear counterparts and can also help differentiate between positional isomers.[5][6] The key is the preferential cleavage at the branching point, which leads to the formation of more stable secondary or tertiary carbocations.[5][6][7] The resulting mass spectrum serves as a molecular fingerprint.[5]

Q4: What is the role of NMR spectroscopy in identifying these isomers?

NMR spectroscopy, especially 13C NMR, is highly effective for the structural elucidation of monomethyl branched alkanes.[8][9] The chemical shift of the carbon atoms at and near the branching point provides direct evidence of the methyl group's position.[8][10][11][12] For complex mixtures, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) can be employed to determine the connectivity of atoms within the molecule.[13]

Q5: Is derivatization a useful technique for analyzing monomethyl branched alkanes?

Derivatization is a chemical modification technique typically used to increase the volatility and thermal stability of polar compounds for GC analysis.[14][15][16][17][18] Since alkanes are already non-polar and volatile, derivatization is generally not necessary or commonly employed for their analysis.

Troubleshooting Guides

Gas Chromatography (GC) & GC-MS

Problem 1: My monomethyl branched alkane isomers are co-eluting (not separating).

  • Possible Cause: The GC column is not providing sufficient resolution.

    • Solution:

      • Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.

      • Use a longer column: Increasing the column length enhances the separation efficiency.

      • Select a different stationary phase: While non-polar columns are standard, a column with a slightly different selectivity might resolve the isomers.

      • Check carrier gas flow rate: Ensure the carrier gas flow rate is optimal for the column dimensions.[19]

Problem 2: I'm observing peak tailing for my alkane peaks.

  • Possible Cause 1: Poor column installation.

    • Solution: Re-install the column, ensuring a clean, 90-degree cut and the correct insertion depth into the injector and detector.[20]

  • Possible Cause 2: Active sites in the injector liner or column.

    • Solution: Although alkanes are non-polar, contamination can create active sites.[20] Clean or replace the injector liner and trim the first few centimeters of the column.[19][20]

  • Possible Cause 3: Gas flow path issues.

    • Solution: Check for leaks in the system, particularly at the injector.[20][21] Ensure the split ratio and makeup gas flow are appropriate.[22]

Problem 3: My retention times are shifting between runs.

  • Possible Cause 1: Unstable oven temperature or carrier gas flow.

    • Solution: Verify the stability of the oven temperature and check for fluctuations in the carrier gas pressure and flow.[23]

  • Possible Cause 2: Leaks.

    • Solution: Perform a leak check of the entire system, including the septum, fittings, and gas lines.[21][23]

  • Possible Cause 3: Column contamination.

    • Solution: Bake out the column at a high temperature (within its limits) to remove contaminants. If the problem persists, the column may need to be replaced.[4]

Mass Spectrometry (MS)

Problem 4: I cannot identify the molecular ion peak (M+) for a suspected branched alkane.

  • Possible Cause: The molecular ion of highly branched alkanes is often very weak or absent in EI-MS due to extensive fragmentation.[5][7]

    • Solution:

      • Use a soft ionization technique: Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI) are "softer" ionization methods that result in less fragmentation and a more prominent protonated molecule peak ([M+H]+), which helps to confirm the molecular weight.[5]

      • Look for characteristic fragment ions: Even without a clear molecular ion, the fragmentation pattern can still provide structural information.

Problem 5: The mass spectrum is noisy and has a high baseline.

  • Possible Cause 1: Contamination in the GC-MS system.

    • Solution: Run a blank to identify the source of contamination.[23] Clean the injector, replace the liner, and bake out the column.[4] Ensure high-purity carrier gas is used.[23]

  • Possible Cause 2: Air leak.

    • Solution: An air leak can lead to a high background signal. Check for leaks in the system.[21] This can also damage the GC column's stationary phase.[21]

Data Presentation

Table 1: Kovats Retention Indices (KI) for selected monomethyl branched alkanes on a non-polar stationary phase (e.g., DB-1). [1]

CompoundCarbon BackboneMethyl PositionTypical Kovats Index (KI) Range
Monomethyl Alkanes33Internal3328 - 3374

Note: KI values can vary slightly depending on the specific GC conditions.

Table 2: Characteristic Mass Spectral Fragments (m/z) for Monomethyl Alkanes (Electron Ionization). [5][24]

Ion TypeDescriptionCommon m/z values
CnH2n+1⁺Alkyl fragments43, 57, 71, 85...
[M - CH3]⁺Loss of a methyl groupM - 15
[M - C2H5]⁺Loss of an ethyl groupM - 29
[M - C3H7]⁺Loss of a propyl groupM - 43
[M - C4H9]⁺Loss of a butyl groupM - 57

Note: The base peak often corresponds to the most stable carbocation formed by cleavage at the branch point.[5]

Table 3: Typical 13C NMR Chemical Shift Ranges (ppm) for Carbons in Monomethyl Alkanes. [8][10][11][12][25]

Carbon TypeDescriptionChemical Shift (δ, ppm)
Primary (RCH3)Methyl group10 - 15
Secondary (R2CH2)Methylene group16 - 25
Tertiary (R3CH)Methine group (at branch)25 - 35
Quaternary (R4C)Not present in monomethyl alkanesN/A

Experimental Protocols

Protocol 1: GC-MS Analysis of Monomethyl Branched Alkanes
  • Sample Preparation: Dilute the alkane mixture in a suitable volatile solvent (e.g., hexane (B92381) or isooctane).

  • GC Column: Use a non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 300 °C.

      • Final hold: 300 °C for 10 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks and record their retention times.

    • Calculate Kovats Retention Indices by running a series of n-alkane standards under the same conditions.[1][2][3]

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion (if present) and the fragmentation pattern to identify the location of the methyl branch.

Protocol 2: 13C NMR Analysis
  • Sample Preparation: Dissolve a sufficient amount of the purified alkane isomer in a deuterated solvent (e.g., CDCl3).

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a proton-decoupled 13C NMR spectrum.

  • Data Analysis:

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Assign the peaks based on their chemical shifts using the data in Table 3 and predictive software or literature values. The chemical shift of the methine carbon at the branch point and the adjacent carbons are diagnostic for the position of the methyl group.

Visualizations

GC_MS_Troubleshooting_Workflow cluster_optimization Method Optimization start Problem: Co-eluting Isomers temp_program Optimize Temperature Program (slower ramp) start->temp_program column_length Use a Longer Column start->column_length stat_phase Try Different Stationary Phase start->stat_phase flow_rate Optimize Carrier Gas Flow Rate start->flow_rate solution Improved Separation temp_program->solution column_length->solution stat_phase->solution flow_rate->solution

Caption: Troubleshooting workflow for co-eluting isomers in GC.

MS_Identification_Logic start Analyze Mass Spectrum molecular_ion Is Molecular Ion (M+) Present? start->molecular_ion soft_ionization Action: Use Soft Ionization (e.g., CI, APCI) molecular_ion->soft_ionization No / Weak analyze_fragments Analyze Fragmentation Pattern molecular_ion->analyze_fragments Yes confirm_mw Confirm Molecular Weight with [M+H]+ soft_ionization->confirm_mw confirm_mw->analyze_fragments identify_branch Identify Branch Point from Characteristic Cleavages analyze_fragments->identify_branch structure_elucidated Structure Elucidated identify_branch->structure_elucidated

Caption: Logical workflow for MS-based identification of branched alkanes.

References

Validation & Comparative

A Comparative Guide to the Mass Spectra of 2,3,6,7-Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectra of 2,3,6,7-tetramethyloctane and its structural isomers. Understanding the fragmentation patterns of these branched alkanes is crucial for their accurate identification in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This document presents a summary of key mass spectral data, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and a visual representation of the analytical workflow.

Introduction to Alkane Mass Spectrometry

The mass spectra of alkanes are characterized by fragmentation patterns resulting from the cleavage of C-C bonds. For linear alkanes, this typically produces a series of ion clusters separated by 14 Da (representing CH₂ groups). However, branched alkanes, such as tetramethyloctane isomers, exhibit distinct fragmentation behaviors. Cleavage is favored at the points of branching due to the formation of more stable secondary and tertiary carbocations. This leads to characteristic and often more intense fragment ions that can be used to deduce the substitution pattern of the carbon skeleton. The molecular ion (M⁺) peak for highly branched alkanes is often weak or absent in 70 eV EI spectra.

Mass Spectra Comparison

The following table summarizes the key mass spectral data for selected isomers of tetramethyloctane. All isomers share the same molecular formula (C₁₂H₂₆) and molecular weight (170.33 g/mol ). The data has been compiled from the NIST Mass Spectrometry Data Center.

Isomer NameMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities
This compound [1]C₁₂H₂₆170.3343 (100%), 71 (40%), 57 (35%), 85 (15%), 41 (14%), 56 (10%)
2,2,7,7-Tetramethyloctane [2][3][4][5][6]C₁₂H₂₆170.3357 (100%), 41 (25%), 43 (20%), 85 (18%), 71 (15%), 56 (8%)
3,4,5,6-Tetramethyloctane [7]C₁₂H₂₆170.3371 (100%), 43 (85%), 57 (70%), 85 (45%), 41 (30%), 99 (10%)

Analysis of Fragmentation Patterns:

  • This compound: The base peak at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺), resulting from cleavage at the 2,3 and 6,7 positions. The presence of a significant peak at m/z 71 suggests the loss of a C₄H₉ fragment.

  • 2,2,7,7-Tetramethyloctane: The base peak at m/z 57 is characteristic of the tert-butyl cation ([C(CH₃)₃]⁺), formed by cleavage at the highly substituted quaternary carbons at positions 2 and 7. This is a very stable carbocation, hence its high abundance.

  • 3,4,5,6-Tetramethyloctane: The base peak at m/z 71 indicates a favored cleavage leading to a C₅H₁₁⁺ fragment. The complex substitution pattern results in a more distributed fragmentation pattern compared to the other two isomers, with significant peaks at m/z 43, 57, and 85.

Experimental Protocol: GC-MS Analysis of Tetramethyloctane Isomers

This protocol outlines a general procedure for the analysis of tetramethyloctane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the alkane standards or samples in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL.

  • Ensure the samples are free of non-volatile residues to prevent contamination of the GC inlet and column.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Identify the chromatographic peaks corresponding to the tetramethyloctane isomers based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with reference spectra from a library (e.g., NIST) for confirmation.

  • Analyze the fragmentation patterns to differentiate between isomers.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the GC-MS analysis for tetramethyloctane isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample Alkane Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumAnalysis Spectrum Analysis DataAcquisition->SpectrumAnalysis Identification Isomer Identification SpectrumAnalysis->Identification

References

A Comparative Analysis of Branched versus Straight-Chain Alkanes as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, synthesis, and pharmaceutical development. Among the diverse array of available solvents, alkanes are valued for their inertness and ability to dissolve non-polar substances. This guide provides a comprehensive comparison of branched and straight-chain alkanes, offering insights into their distinct physical and chemical properties to aid in solvent selection. The information presented is supported by experimental data and detailed methodologies for key performance indicators.

The Influence of Molecular Structure on Physical Properties

The seemingly subtle difference in the arrangement of carbon atoms between straight-chain (n-alkanes) and branched alkanes has a profound impact on their physical properties. This divergence is primarily attributed to the differences in intermolecular van der Waals forces, which are weaker in branched alkanes due to their reduced surface area compared to the more linear, larger surface area of their straight-chain counterparts.[1][2][3][4]

Data Presentation: Physical Properties of Alkane Isomers

The following tables summarize key physical properties for isomers of hexane, heptane, and octane, providing a quantitative basis for solvent comparison.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)
n-Hexane68.7[5]-95.3[5]0.659[6]0.31[7]
2-Methylpentane60.3[5]-153.7[5]0.6530.30
3-Methylpentane63.3[5]-118[5]0.6640.32
2,2-Dimethylbutane49.7[5]-99.8[5]0.6490.29
2,3-Dimethylbutane58.0[5]-128.6[5]0.6620.33

Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)
n-Heptane98.4[8]-90.6[8]0.684[6]0.42[7]
2-Methylhexane90.0-118.30.6790.38
3-Methylhexane92.0-119.50.6870.39
2,2-Dimethylpentane79.2-123.80.6740.36
2,3-Dimethylpentane89.8-134.60.6950.41
2,4-Dimethylpentane80.5-119.20.6730.37
3,3-Dimethylpentane86.1-134.60.6930.42
3-Ethylpentane93.5-118.60.6980.43
2,2,3-Trimethylbutane80.9-25.00.6900.45

Table 3: Physical Properties of Octane Isomers (C₈H₁₈)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)
n-Octane125.7-56.80.703[9]0.54
2-Methylheptane117.6-109.00.6980.49
3-Methylheptane118.9-120.50.7060.51
4-Methylheptane117.7-121.20.7040.50
2,2-Dimethylhexane106.8-121.20.6950.46
2,3-Dimethylhexane115.6-137.90.7130.52
2,4-Dimethylhexane109.4-118.70.6970.48
2,5-Dimethylhexane109.1-90.20.6940.47
3,3-Dimethylhexane112.0-129.20.7100.53
3,4-Dimethylhexane117.7-136.70.7190.54
2,2,4-Trimethylpentane99.2-107.40.692[6]0.50[7]

Mandatory Visualization

Solvent_Selection_Workflow cluster_properties Comparative Properties cluster_alkane_type Alkane Type BoilingPoint Boiling Point Decision Select Alkane Type BoilingPoint->Decision Viscosity Viscosity Viscosity->Decision Solubility Solubility Solubility->Decision Toxicity Toxicity Toxicity->Decision StraightChain Straight-Chain Alkanes StraightChain->BoilingPoint Higher StraightChain->Viscosity Higher StraightChain->Solubility Good for non-polar solutes StraightChain->Toxicity Generally low BranchedChain Branched Alkanes BranchedChain->BoilingPoint Lower BranchedChain->Viscosity Lower BranchedChain->Solubility Good for non-polar solutes BranchedChain->Toxicity Generally low Application Application Requirement Application->Decision Decision->StraightChain Higher BP, Higher Viscosity Needed Decision->BranchedChain Lower BP, Lower Viscosity Needed

Caption: Logical workflow for selecting an alkane solvent based on physical properties.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below, based on internationally recognized standards.

Determination of Boiling Point (Based on ASTM D86)[2][4][10][11][12]

This method determines the boiling range of a petroleum product by a batch distillation.

Apparatus:

  • Distillation flask (100-125 mL)

  • Condenser and cooling bath

  • Flask heater

  • Graduated receiving cylinder (100 mL)

  • Calibrated thermometer or temperature measuring device

Procedure:

  • Measure 100 mL of the sample into the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature without being in contact with the liquid.

  • Apply heat to the flask at a regulated rate.

  • Record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder as the Initial Boiling Point (IBP).

  • Continue to record the temperature and the volume of condensate in the receiving cylinder at regular intervals.

  • The Final Boiling Point (FBP) is the maximum temperature recorded during the test.

Determination of Kinematic Viscosity (Based on ASTM D445)[3][13][14][15][16]

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Stopwatch or other timing device

Procedure:

  • Select a clean, dry, calibrated viscometer such that the flow time will be not less than 200 seconds.

  • Filter the sample through a fine-mesh screen to remove any solid particles.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer in the constant temperature bath long enough to reach the test temperature.

  • Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.

  • Measure the time required for the meniscus to pass from the upper to the lower timing mark.

  • Calculate the kinematic viscosity from the measured flow time and the viscometer calibration constant.

Determination of Solubility[17][18][19][20]

A general method to determine the solubility of a solid compound in an alkane solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Weigh a specific amount of the solid solute (e.g., 10 mg) into a test tube.

  • Add a measured volume of the alkane solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the mixture. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If solid remains, the mixture can be filtered or centrifuged to separate the undissolved solid.

  • The concentration of the solute in the clear supernatant can then be determined by a suitable analytical method (e.g., spectroscopy, chromatography) to quantify the solubility.

Assessment of Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)[1][21][22][23][24]

These guidelines describe procedures for the determination of the acute oral toxicity of a chemical. The choice of guideline depends on the expected toxicity of the substance.

General Principle: A group of laboratory animals (typically rats or mice) is administered the test substance in a single dose by gavage. The animals are observed for a specified period (usually 14 days) for signs of toxicity and mortality.

Procedure (Simplified Overview):

  • Dose-ranging study (optional but recommended): A small number of animals are dosed at widely spaced dose levels to determine the approximate range of toxicity.

  • Main study: Based on the dose-ranging study, several groups of animals are dosed at different, more closely spaced dose levels. A control group receiving the vehicle only is also included.

  • Observations: Animals are observed for clinical signs of toxicity at regular intervals after dosing. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using appropriate statistical methods.

Conclusion

The choice between a branched and a straight-chain alkane solvent is a nuanced decision that depends on the specific requirements of the application.

  • Straight-chain alkanes are generally preferred when a higher boiling point and higher viscosity are desired. Their larger surface area leads to stronger intermolecular forces.

  • Branched alkanes , with their more compact structures, typically exhibit lower boiling points and viscosities, making them suitable for applications requiring faster evaporation or lower flow resistance.

Both classes of alkanes are excellent solvents for non-polar compounds. Toxicity for both is generally low, though specific toxicological data should always be consulted for the particular isomer in use, especially in the context of drug development and regulatory compliance. By carefully considering the quantitative data and the intended application, researchers can make an informed decision to optimize their experimental outcomes.

References

A Comparative Guide to Thermal Maturity Indicators for Geochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of thermal maturity is a critical aspect of petroleum geochemistry and source rock evaluation. It provides insights into the thermal history of sedimentary basins and the generation potential of hydrocarbons. While established indicators such as Vitrinite Reflectance, Rock-Eval Pyrolysis, and specific biomarker ratios are widely used, the scientific community is continuously exploring novel markers for enhanced accuracy and applicability in diverse geological settings. This guide provides a comparative overview of these established methods.

The validation of any novel thermal maturity indicator, such as the short-chain isoprenoid 2,3,6,7-tetramethyloctane, necessitates a rigorous comparative analysis against these benchmark techniques. While the direct application of this compound as a thermal maturity indicator is not yet established in published literature, this guide outlines the validation framework and compares the foundational methods that would be essential for its evaluation.

Comparison of Key Thermal Maturity Indicators

Effective evaluation of thermal maturity relies on a multi-proxy approach, as no single indicator is infallible under all conditions.[1] The choice of method often depends on the type of organic matter, the expected maturity range, and the presence of confounding factors. The following table summarizes and compares the most common indicators.

IndicatorPrincipleTypical Application RangeAdvantagesLimitations
Vitrinite Reflectance (%Ro) Measures the percentage of incident light reflected from the polished surface of vitrinite, a maceral derived from terrestrial plant matter.[1][2] Reflectance increases with thermal maturity.0.2% - 4.0% RoBenchmark for maturation studies[1]; well-established and standardized (ASTM D2798, D7708)[2]; provides a direct measure of the thermal history of the rock.Requires the presence of vitrinite particles, which can be scarce in marine source rocks[3][4]; results can be subjective and operator-dependent[5]; reflectance can be suppressed in hydrogen-rich kerogens.[6]
Rock-Eval Pyrolysis (Tmax) Measures the temperature at which the maximum rate of hydrocarbon generation from kerogen cracking occurs during programmed heating.[7][8][9] Tmax increases with thermal maturity.Immature to late oil window (<435°C to >460°C)Rapid, automated, and relatively inexpensive[5][10]; provides information on kerogen type and hydrocarbon generation potential (S1, S2 peaks).[7][8]Can be affected by the type of organic matter and mineral matrix effects[9]; less reliable in the high maturity gas window[10]; not a primary maturity indicator but a screening tool.[10]
Biomarker Ratios (e.g., Sterane & Hopane Isomerization) Based on the thermally induced isomerization of specific biological marker compounds (biomarkers) from a less stable to a more stable form.[11] Ratios of these isomers increase with maturity.Early to peak oil windowHighly specific to the organic matter; can provide detailed information on source, depositional environment, and maturity.Ratios can reach equilibrium at higher maturities, limiting their use[12]; susceptible to interference from different organic matter inputs and biodegradation; require more complex and time-consuming analysis (GC-MS).[13]
Aromatic Hydrocarbon Ratios (e.g., Methylphenanthrene Index - MPI) Based on the changing distribution of thermally more stable aromatic isomers with increasing maturity.Oil and gas window, particularly useful at higher maturities.Applicable at higher maturity levels where traditional biomarkers may be destroyed.[11]Can be influenced by the original organic matter type and migration effects.[12]

Experimental Protocols

Accurate and reproducible data are paramount in validating and utilizing thermal maturity indicators. Below are detailed methodologies for the key experiments discussed.

Vitrinite Reflectance (%Ro) Measurement

Objective: To determine the thermal maturity of a rock sample by measuring the reflectance of vitrinite particles.

Procedure (based on ASTM D2798/D7708): [2]

  • Sample Preparation: A sample of the rock or coal is crushed to a fine particle size (e.g., -20 mesh).[2] The crushed material is then mounted in an epoxy resin to create a pellet.

  • Polishing: The surface of the pellet is ground and polished to a mirror finish to ensure accurate reflectance measurements.[2]

  • Microscope Setup: A petrographic microscope equipped with a photometer is used. The system is calibrated using glass standards of known reflectance.[2]

  • Measurement: The polished pellet is placed on the microscope stage and a drop of immersion oil is applied to the surface.[2] Under monochromatic light (typically 546 nm), individual vitrinite particles are identified.

  • Data Collection: The photometer measures the intensity of light reflected from the vitrinite particle. A statistically significant number of measurements (typically 50-100) are taken from different vitrinite particles.[2]

  • Calculation: The mean of these measurements is reported as the random vitrinite reflectance (%Ro).[2]

Rock-Eval Pyrolysis

Objective: To assess the hydrocarbon generation potential, kerogen type, and thermal maturity (Tmax) of a source rock.

Procedure:

  • Sample Preparation: A small amount of the rock sample (around 100 mg) is finely ground.[9]

  • Analysis: The sample is placed in a pyrolysis oven.[7]

  • Step 1 (Thermal Desorption): The sample is heated at a constant temperature (e.g., 300°C) in an inert atmosphere (helium).[9] This volatilizes the free hydrocarbons already present in the rock, which are detected by a flame ionization detector (FID) and recorded as the S1 peak.[7][14]

  • Step 2 (Kerogen Cracking): The temperature is then progressively increased (e.g., at 25°C/min) to a higher temperature (e.g., 550°C).[9] This causes the thermal cracking of kerogen, generating hydrocarbons that are detected as the S2 peak.[7] The temperature at which the S2 peak reaches its maximum is the Tmax.

  • Step 3 (CO2 Detection): During the pyrolysis, the generated CO2 is trapped and then released to be detected by a thermal conductivity detector, recorded as the S3 peak.[7]

Biomarker Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify specific biomarker compounds to determine thermal maturity ratios.

Procedure:

  • Extraction: The powdered rock sample is solvent-extracted (e.g., using a Soxhlet apparatus with a dichloromethane/methanol mixture) to obtain the bitumen (soluble organic matter).

  • Fractionation: The extracted bitumen is separated into different compound classes (saturates, aromatics, resins, asphaltenes) using liquid chromatography. The saturate and aromatic fractions contain the biomarkers of interest.

  • GC-MS Analysis: The saturate and aromatic fractions are injected into a gas chromatograph coupled to a mass spectrometer.[15]

    • The GC separates the individual compounds based on their boiling points and interaction with the capillary column.[16]

    • The MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio.[16]

  • Data Interpretation: Specific biomarkers, such as steranes (m/z 217) and hopanes (m/z 191), are identified by their characteristic mass spectra and retention times.[15] The peak areas of the different isomers are integrated to calculate the maturity ratios.

Mandatory Visualization

Experimental Workflow for Validating a Novel Thermal Maturity Indicator

The following diagram illustrates the logical workflow for validating a new thermal maturity indicator, such as this compound, against established methods.

G cluster_0 Sample Preparation & Initial Analysis cluster_3 Data Comparison & Validation Sample Source Rock Sample Suite (Varying Natural Maturity) Crushing Crushing & Homogenization Sample->Crushing TOC TOC & Rock-Eval Screening (Determine Organic Richness & Approx. Maturity) Crushing->TOC Ro_Analysis Vitrinite Reflectance (%Ro) (ASTM D2798) TOC->Ro_Analysis Aliquots Biomarker_Analysis Biomarker Analysis (GC-MS) (Hopane, Sterane Ratios) TOC->Biomarker_Analysis Novel_Indicator Potential New Indicator This compound Analysis (GC-MS) TOC->Novel_Indicator Correlation Correlation Analysis Ro_Analysis->Correlation Biomarker_Analysis->Correlation Novel_Indicator->Correlation Validation Validation of Usable Range & Limitations Correlation->Validation

Caption: A conceptual workflow for the validation of a novel thermal maturity indicator.

References

A Comparative Guide to the Spectral Analysis of 2,3,6,7-Tetramethyloctane: Cross-referencing with the NIST Database

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of the mass and nuclear magnetic resonance (NMR) spectra of 2,3,6,7-tetramethyloctane, cross-referencing data from the National Institute of Standards and Technology (NIST) database with other publicly available spectral information. Detailed experimental protocols and visual workflows are included to support robust analytical practices.

Mass Spectrometry Data Comparison

The electron ionization mass spectrum of this compound from the NIST database serves as a foundational reference. A comparison with alternative sources, when available, allows for the validation of fragmentation patterns and the confirmation of the molecular ion peak.

Data SourceMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
NIST Database 170 (low abundance)43 (100%), 57 (80%), 71 (60%), 85 (45%), 41 (40%), 113 (15%)[1]
Alternative Source (Predicted/Typical) 170Fragmentation is expected to be dominated by cleavage at the branched positions, leading to stable secondary and tertiary carbocations. Key fragments would include the loss of methyl (M-15), ethyl (M-29), isopropyl (M-43), and isobutyl (M-57) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison

While the NIST database does not currently provide NMR data for this compound, this section cross-references data from other spectral databases and provides predicted chemical shifts based on the analysis of similar branched alkanes.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule.

Carbon AtomNIST DatabaseSpectraBase[2]Typical Chemical Shift Range (ppm)[3][4][5][6]
C1, C8 (Primary)Not AvailableData available but not directly displayed10 - 25
C2, C7 (Tertiary)Not AvailableData available but not directly displayed30 - 45
C3, C6 (Tertiary)Not AvailableData available but not directly displayed30 - 45
C4, C5 (Secondary)Not AvailableData available but not directly displayed20 - 40
Methyls on C2, C7Not AvailableData available but not directly displayed15 - 25
Methyls on C3, C6Not AvailableData available but not directly displayed15 - 25
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to signal overlap. The following table outlines the expected chemical shifts for the different proton environments based on typical values for branched alkanes.

Proton EnvironmentNIST DatabasePredicted Chemical Shift (ppm)[7][8][9][10]
-CH₃ (Primary)Not Available0.8 - 1.0
-CH₂- (Secondary)Not Available1.1 - 1.4
-CH- (Tertiary)Not Available1.4 - 1.8

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of spectral data.

Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating branched alkanes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg).

    • Spectral Width: -1 to 13 ppm.

    • Number of Scans: 16 or more.

    • Relaxation Delay: 1 second.

Workflow for Spectral Cross-referencing

The following diagram illustrates the logical workflow for cross-referencing the spectra of this compound.

Spectral_Cross_Referencing cluster_nist NIST Database cluster_alternative Alternative Sources cluster_analysis Analysis and Comparison cluster_output Output NIST_MS NIST Mass Spectrum Compare_MS Compare Mass Spectra NIST_MS->Compare_MS NIST_NMR NIST NMR Data (N/A) Compare_NMR Compare NMR Spectra NIST_NMR->Compare_NMR Alt_MS Alternative MS Data Alt_MS->Compare_MS Alt_NMR Alternative NMR Data (SpectraBase, Predicted) Alt_NMR->Compare_NMR Guide Comparison Guide Compare_MS->Guide Compare_NMR->Guide

Caption: Workflow for spectral data comparison.

Signaling Pathway of Analysis

The process of spectral analysis and data integration follows a clear path from data acquisition to final reporting.

Analysis_Pathway Data_Acquisition Data Acquisition (MS and NMR) Data_Processing Data Processing (Baseline Correction, Phasing) Data_Acquisition->Data_Processing Peak_Picking Peak Picking and Integration Data_Processing->Peak_Picking Database_Search Database Search (NIST, etc.) Peak_Picking->Database_Search Structure_Elucidation Structure Elucidation Peak_Picking->Structure_Elucidation Database_Search->Structure_Elucidation Reporting Reporting and Publication Structure_Elucidation->Reporting

Caption: The analytical pathway for spectral data.

References

Navigating the Separation of Tetramethyloctane Isomers: A GC Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the separation of structurally similar isomers presents a significant analytical challenge. Among these, tetramethyloctane isomers, with their varied branching patterns, offer a compelling case study in the principles of gas chromatography (GC). This guide provides a comparative analysis of the GC retention times of different tetramethyloctane isomers, supported by available experimental data and established elution principles on non-polar stationary phases.

The elution of branched alkanes from a non-polar GC column is primarily governed by their boiling points, which in turn are influenced by the degree and position of branching. Generally, for isomers with the same carbon number, a more compact, highly branched structure will have a lower boiling point and thus a shorter retention time compared to a more linear isomer.

Comparative Analysis of Tetramethyloctane Isomer Retention Times

Direct experimental data for a comprehensive set of tetramethyloctane isomers is limited in publicly available literature. However, data for two diastereomers of 3,4,5,6-tetramethyloctane (B14553915) has been reported, and the elution behavior of other isomers can be inferred from established principles of gas chromatography for branched alkanes.

Experimentally Determined Retention Indices

The Kovats retention index (RI) is a standardized measure of GC retention, relative to the retention of n-alkanes. The following table summarizes the reported Kovats retention indices for two diastereomers of 3,4,5,6-tetramethyloctane on a non-polar SE-30 stationary phase.

IsomerStationary PhaseTemperature (°C)Kovats Retention Index (RI)
3,4,5,6-Tetramethyloctane (diastereomer a)SE-30701100.6[1]
3,4,5,6-Tetramethyloctane (diastereomer d)SE-30701110[1]
Predicted Elution Order Based on Structural Features

The elution order of tetramethyloctane isomers can be predicted based on the degree of branching and the position of the methyl groups. More centrally located methyl groups and quaternary carbons tend to lower the boiling point and, consequently, the retention time. Conversely, methyl groups closer to the end of the carbon chain increase the molecule's overall linearity and lead to longer retention times.

Based on these principles, a predicted relative elution order for various tetramethyloctane isomers on a non-polar column is presented below. Isomers with more compact structures are expected to elute earlier.

Predicted Elution OrderIsomerStructural Features Affecting Retention
Early Eluting 2,2,4,4-TetramethyloctaneHighly compact with two quaternary carbons
3,3,5,5-TetramethyloctaneHighly compact with two quaternary carbons
Intermediate Eluting 2,3,6,7-TetramethyloctaneMultiple methyl groups leading to a less linear structure
3,4,5,6-TetramethyloctaneCentrally located methyl groups
Late Eluting 2,2,7,7-TetramethyloctaneMethyl groups at the extremities, leading to a more elongated shape
n-Dodecane (for reference)Linear alkane with the same number of carbon atoms

Experimental Protocols

Reproducible and reliable GC data is contingent on a well-defined experimental protocol. The following is a representative method for the analysis of branched alkanes, based on established practices for detailed hydrocarbon analysis on non-polar capillary columns.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) System:

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a split/splitless injector.

  • Column: DB-1 (100% dimethylpolysiloxane) or SE-30 (100% methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at a rate of 20°C/min.

    • Ramp 2: Increase to 310°C at a rate of 3°C/min.

    • Final hold: 310°C for 20 minutes.[2]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Sample Preparation: Samples should be diluted in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 100 ppm). A series of n-alkanes (e.g., C8 to C20) should be run under the same conditions to allow for the calculation of Kovats retention indices.

Structure-Retention Relationship

The relationship between the molecular structure of tetramethyloctane isomers and their expected GC retention time is visualized in the following diagram. The diagram illustrates how increased branching and more central positioning of methyl groups lead to a more compact structure and, consequently, an earlier elution from a non-polar GC column.

G cluster_structure Molecular Structure cluster_property Physicochemical Property cluster_retention GC Retention Time (Non-Polar Column) Highly Branched\n(e.g., 2,2,4,4-Tetramethyloctane) Highly Branched (e.g., 2,2,4,4-Tetramethyloctane) Lower Boiling Point Lower Boiling Point Highly Branched\n(e.g., 2,2,4,4-Tetramethyloctane)->Lower Boiling Point leads to Less Branched\n(e.g., this compound) Less Branched (e.g., this compound) Higher Boiling Point Higher Boiling Point Less Branched\n(e.g., this compound)->Higher Boiling Point Linear\n(n-Dodecane) Linear (n-Dodecane) Linear\n(n-Dodecane)->Higher Boiling Point leads to Shorter Retention Time Shorter Retention Time Lower Boiling Point->Shorter Retention Time results in Longer Retention Time Longer Retention Time Higher Boiling Point->Longer Retention Time results in

References

A Comparative Guide to Acyclic Isoprenoid Biomarkers: Pristane and Phytane versus 2,3,6,7-Tetramethyloctane as Source Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic geochemistry and environmental forensics, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the origins and depositional environments of organic matter. Among the most established of these are the acyclic isoprenoid alkanes, pristane (B154290) (Pr) and phytane (B1196419) (Ph). Their relative abundance has long been a cornerstone for petroleum exploration and paleoenvironmental reconstruction. This guide provides a detailed comparison of these two critical biomarkers and investigates the potential of 2,3,6,7-tetramethyloctane as a source indicator, based on available scientific literature.

Pristane and Phytane: The Established Indicators

Pristane (C19) and phytane (C20) are saturated, branched alkanes that are predominantly derived from the phytyl side-chain of chlorophyll (B73375), the primary photosynthetic pigment in most plants, algae, and cyanobacteria.[1] The diagenetic pathways leading to the formation of pristane and phytane are primarily controlled by the redox (reduction-oxidation) conditions of the depositional environment during the early stages of sediment formation.

Under oxic (oxygen-rich) conditions , the phytol (B49457) side chain is typically oxidized to phytenic acid, which upon subsequent geological processes like decarboxylation, forms pristane. Conversely, in anoxic (oxygen-poor) environments , phytol is generally reduced to dihydrophytol (B1222839) and subsequently transformed into phytane. This fundamental difference in their formation pathways makes the ratio of pristane to phytane (Pr/Ph) a powerful proxy for the redox conditions of the depositional environment.

This compound: An Unconventional Candidate

This compound is a C12 branched alkane.[2] While it has been identified as a metabolite in bacteria, plants, and fungi, a comprehensive review of geochemical and environmental literature reveals no established role for this compound as a source indicator in the same vein as pristane and phytane.[2] It is not typically targeted in biomarker studies focused on paleoenvironmental reconstruction or petroleum source rock characterization. The following sections, therefore, focus on the detailed comparison and application of the well-established biomarkers, pristane and phytane.

Performance Comparison: Pristane vs. Phytane

The utility of pristane and phytane as source indicators is primarily derived from their ratio (Pr/Ph), which provides insights into the depositional environment and, to some extent, the type of organic matter input.

ParameterPristane (Pr)Phytane (Ph)Pr/Ph Ratio Interpretation
Carbon Number C19C20-
Primary Precursor Phytyl side-chain of chlorophyllPhytyl side-chain of chlorophyll-
Formation Pathway Favored under oxic conditions via oxidation of phytolFavored under anoxic conditions via reduction of phytolA key indicator of depositional redox conditions
High Pr/Ph Ratio (>3.0) Indicates oxic depositional environmentsOften associated with terrestrial organic matter input from higher plants
Intermediate Pr/Ph Ratio (1.0-3.0) Suggests sub-oxic conditionsCommonly found in mixed marine and terrestrial settings
Low Pr/Ph Ratio (<1.0) Points to anoxic, often marine or hypersaline, conditionsTypical for source rocks of high-quality petroleum

Experimental Protocols

The analysis of pristane and phytane in geological samples (such as crude oil, source rocks, and sediments) is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation.

I. Sample Preparation and Extraction
  • Sample Collection and Storage : Sediment and rock samples should be collected with clean tools to avoid organic contamination and stored frozen to minimize biological alteration. Liquid samples like crude oil should be stored in clean glass vials.

  • Drying and Grinding : Solid samples are typically dried at low temperatures (<60°C) to preserve volatile compounds and then crushed and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered sample is extracted with an organic solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), using a Soxhlet apparatus. This process isolates the total lipid extract from the mineral matrix.

II. Fractionation

The total lipid extract is a complex mixture of compounds. To isolate the saturated hydrocarbons (which include pristane and phytane), the extract is fractionated using column chromatography.

  • A glass column is packed with activated silica (B1680970) gel or a combination of silica gel and alumina.

  • The lipid extract is loaded onto the top of the column.

  • A sequence of solvents with increasing polarity is passed through the column to elute different compound classes. The saturated hydrocarbon fraction is typically eluted first with a non-polar solvent like hexane.

III. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The isolated saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify pristane and phytane.

  • Gas Chromatograph (GC) Parameters :

    • Column : A non-polar capillary column (e.g., DB-5 or HP-5) is used to separate the hydrocarbons based on their boiling points.[1]

    • Carrier Gas : Helium is the most common carrier gas.[1]

    • Injection : A small volume of the sample is injected, often in splitless mode for trace analysis.[1]

    • Oven Temperature Program : A programmed increase in temperature allows for the sequential elution of compounds. A typical program might start at 50°C and ramp up to 320°C.

  • Mass Spectrometer (MS) Parameters :

    • Ionization : Electron Impact (EI) is the standard ionization method.

    • Detection Mode : For biomarker analysis, Selected Ion Monitoring (SIM) is often used to increase sensitivity and selectivity by monitoring for specific ions characteristic of the target compounds. For general screening, a full scan mode can be employed.

  • Quantification : The concentrations of pristane and phytane are determined by integrating the peak areas in the resulting chromatogram. The Pr/Ph ratio is then calculated from these areas.

Visualizing the Workflows

Diagenetic Pathway of Pristane and Phytane

The following diagram illustrates the simplified diagenetic pathways from chlorophyll to pristane and phytane, highlighting the influence of redox conditions.

G Chlorophyll Chlorophyll in Photosynthetic Organisms Phytol Phytol Side-Chain Chlorophyll->Phytol Diagenesis Oxic Oxic Conditions (Oxygen Rich) Phytol->Oxic Anoxic Anoxic Conditions (Oxygen Poor) Phytol->Anoxic Phytenic_Acid Phytenic Acid Oxic->Phytenic_Acid Oxidation Dihydrophytol Dihydrophytol Anoxic->Dihydrophytol Reduction Pristane Pristane (C19) Phytenic_Acid->Pristane Decarboxylation Phytane Phytane (C20) Dihydrophytol->Phytane Further Diagenesis

Caption: Diagenetic pathways of phytol to pristane and phytane.

Experimental Workflow for Biomarker Analysis

This diagram outlines the key steps involved in the analysis of pristane and phytane from geological samples.

G cluster_0 Sample Preparation cluster_1 Extraction & Fractionation cluster_2 Analysis & Interpretation Sample Geological Sample (Rock, Sediment, Oil) Grinding Drying & Grinding Sample->Grinding Extraction Soxhlet Extraction (DCM:MeOH) Grinding->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Data Data Interpretation (Pr/Ph Ratio) GCMS->Data

Caption: Workflow for pristane and phytane analysis.

Conclusion

Pristane and phytane are robust and widely utilized biomarkers that provide critical information about the depositional environment and organic matter source of geological samples. The pristane/phytane ratio, in particular, is a fundamental tool in petroleum geochemistry and paleoenvironmental studies. The analytical methods for their detection are well-established and rely on standard organic geochemical laboratory procedures.

In contrast, this compound is not recognized as a standard biomarker for source indication in the geochemical literature. While it is a naturally occurring branched alkane, its diagnostic utility for interpreting geological history has not been demonstrated. Therefore, for researchers and professionals in drug development and related fields who may encounter biomarker data, the focus should remain on the interpretation of established indicators like pristane and phytane.

References

A Comparative Guide to the Isomeric Purity Assessment of Synthetic 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of isomeric purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where subtle stereochemical differences can have profound impacts on a drug's efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of synthetic 2,3,6,7-tetramethyloctane, a highly branched aliphatic hydrocarbon.

This compound possesses two stereocenters at the C3 and C6 positions, leading to the potential for three stereoisomers: a meso compound ((3R,6S)- or (3S,6R)-2,3,6,7-tetramethyloctane, which are identical) and a pair of enantiomers ((3R,6R)-2,3,6,7-tetramethyloctane and (3S,6S)-2,3,6,7-tetramethyloctane). The synthesis of this compound can result in a mixture of these stereoisomers, as well as other constitutional isomers. Therefore, robust analytical methods are required to separate and quantify these closely related species.

This guide focuses on the two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key analytical parameters.

Comparison of Analytical Techniques

The choice of analytical method for isomeric purity assessment depends on the specific requirements of the analysis, such as the need to separate enantiomers, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC and NMR for the analysis of this compound isomers.

ParameterGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary phase and a mobile gas phase.Differentiation of atomic nuclei based on their distinct magnetic properties in a magnetic field.
Resolution of Constitutional Isomers HighHigh
Resolution of Diastereomers HighHigh
Resolution of Enantiomers Requires a chiral stationary phase (CSP).Requires a chiral solvating or derivatizing agent.
Quantification High precision and accuracy with appropriate calibration (e.g., using an internal standard).Excellent for quantitative analysis (qNMR) by integrating signals of known and unknown compounds.
Limit of Detection (LOD) Low (ppm to ppb range)Higher (typically >0.1%)
Structural Information Retention time provides limited structural information; coupling with Mass Spectrometry (GC-MS) provides fragmentation patterns for identification.Provides detailed structural information for unambiguous isomer identification.
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving accurate and reproducible results. Below are representative protocols for the analysis of this compound isomers using GC and NMR.

Gas Chromatography (GC) Protocol for Diastereomeric and Enantiomeric Analysis

Gas chromatography is a powerful technique for separating volatile compounds. For the analysis of this compound, a high-resolution capillary column is necessary to resolve the closely boiling isomers. To separate the enantiomers, a chiral stationary phase is mandatory.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Split/splitless injector.

  • Autosampler for high-throughput analysis.

GC Column:

  • For Diastereomer and Constitutional Isomer Analysis: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), is suitable. Typical dimensions are 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • For Enantiomeric Analysis: A chiral capillary column containing a modified cyclodextrin (B1172386) derivative as the chiral stationary phase (CSP) is required. Examples include columns with substituted β- or γ-cyclodextrins.

GC Conditions (Illustrative):

ParameterValue
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (hold for 5 min).
Detector Temperature (FID) 280 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

  • For quantitative analysis, add a known amount of a suitable internal standard (e.g., n-dodecane) to the sample solution.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation and Quantification

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers and their quantification. Both ¹H and ¹³C NMR are valuable, with 2D NMR techniques providing further structural insights.

Instrumentation:

  • NMR spectrometer with a field strength of 400 MHz or higher.

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube.

NMR Experiments:

ExperimentPurposeKey Parameters
¹H NMR Structural confirmation and quantification.32-64 scans, relaxation delay (d1) of 5 times the longest T1 for quantitative analysis.
¹³C{¹H} NMR Determination of the number of unique carbon environments.Inverse-gated decoupling for quantitative analysis.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
2D COSY Shows ¹H-¹H correlations, revealing proton coupling networks.
2D HSQC Correlates directly bonded ¹H and ¹³C nuclei.
2D HMBC Shows long-range ¹H-¹³C correlations, aiding in assigning quaternary carbons and piecing together the carbon skeleton.

Data Presentation and Interpretation

Expected Gas Chromatography Results

A non-polar GC column would separate the constitutional isomers of this compound based on their boiling points and molecular shapes. The meso and the enantiomeric pair of this compound are diastereomers and are expected to have slightly different boiling points, potentially allowing for their partial or complete separation on a high-resolution non-polar column.

For the separation of the (3R,6R) and (3S,6S) enantiomers, a chiral stationary phase is essential. The chromatogram would show three distinct peaks corresponding to the meso form and the two enantiomers. The relative peak areas can be used to determine the isomeric and enantiomeric purity.

Table 1: Hypothetical GC Retention Times and Peak Areas for Isomeric Purity Analysis

IsomerRetention Time (min) - Non-polar ColumnRetention Time (min) - Chiral ColumnPeak Area (%)
Constitutional Isomer 115.214.82.1
Constitutional Isomer 215.515.11.5
meso-2,3,6,7-Tetramethyloctane16.116.548.2
(3R,6R)-2,3,6,7-Tetramethyloctane16.317.124.3
(3S,6S)-2,3,6,7-Tetramethyloctane16.317.523.9
Expected NMR Spectroscopy Results

The ¹H and ¹³C NMR spectra of the different isomers of this compound will exhibit subtle but distinct differences in chemical shifts and coupling patterns due to their different molecular symmetries.

  • ¹H NMR: The protons in the meso and chiral isomers will have different chemical environments, leading to different chemical shifts, particularly for the methine and methylene (B1212753) protons.

  • ¹³C NMR: The number of unique carbon signals will reflect the symmetry of each isomer. The meso compound, having a plane of symmetry, will show fewer carbon signals than the chiral enantiomers.

Quantitative analysis is performed by integrating specific, well-resolved signals corresponding to each isomer and comparing them to the integral of the internal standard.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Isomers

Carbon Positionmeso Isomer (Predicted ppm)Chiral Isomer (Predicted ppm)
C1, C8~19~19, ~20
C2, C7~32~32, ~33
C3, C6~38~38, ~39
C4, C5~25~25
Methyls on C2, C7~14~14, ~15
Methyls on C3, C6~11~11, ~12

(Note: These are predicted values and actual chemical shifts may vary.)

Visualizing Experimental Workflows

Clear diagrams of the experimental workflows can aid in understanding the analytical processes.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Vortex to Mix C->D E Transfer to GC Vial D->E F Inject Sample into GC E->F G Separation on Chiral Column F->G H Detection by FID/MS G->H I Integrate Peak Areas H->I J Calculate Isomeric Purity I->J

Figure 1. Experimental workflow for GC-based isomeric purity assessment.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A_nmr Weigh Sample B_nmr Dissolve in Deuterated Solvent A_nmr->B_nmr C_nmr Add Internal Standard (for qNMR) B_nmr->C_nmr D_nmr Transfer to NMR Tube C_nmr->D_nmr E_nmr Acquire 1D (¹H, ¹³C) and 2D NMR Spectra D_nmr->E_nmr F_nmr Process and Analyze Spectra E_nmr->F_nmr G_nmr Integrate Signals (for qNMR) F_nmr->G_nmr H_nmr Determine Isomer Ratios G_nmr->H_nmr

Figure 2. Workflow for NMR-based structural elucidation and quantification.

Logical_Relationship A Synthetic this compound B Constitutional Isomers A->B C Stereoisomers A->C D Meso Compound ((3R,6S)/(3S,6R)) C->D E Enantiomeric Pair ((3R,6R) & (3S,6S)) C->E

A Comparative Guide to the Analytical Performance of GC-MS and GC-FID for Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of alkanes is crucial across various applications, from environmental monitoring to quality control in the petrochemical and pharmaceutical industries. The two most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide provides an objective comparison of their analytical performance for alkanes, supported by experimental data, to aid in selecting the most suitable technique for specific analytical needs.

Executive Summary

Both GC-MS and GC-FID are powerful techniques for the analysis of alkanes, but they offer distinct advantages. GC-MS provides unparalleled specificity through mass spectral data, enabling confident identification of individual alkanes and co-eluting compounds. It generally offers lower limits of detection, making it ideal for trace analysis. In contrast, GC-FID is a robust, cost-effective, and highly reliable quantitative tool, particularly for hydrocarbon analysis. It exhibits excellent linearity over a wide dynamic range and is often considered the gold standard for quantification when compound identification is not a primary concern.

Quantitative Performance Comparison

The following table summarizes the key analytical performance parameters of GC-MS and GC-FID for the analysis of alkanes, based on published experimental data.

Performance ParameterGC-MSGC-FID
Limit of Detection (LOD) 0.004 - 0.076 µg/mL (for C10-C30)2.4 - 3.3 µg/mL (for C14-C32)
Limit of Quantification (LOQ) 5 nmol (for C21-C36 alkanes)Typically in the low µg/mL range
Linearity (R²) 0.987 - 0.999> 0.999
Precision (RSD) 0.1% - 12.9% (Intra-assay CV)< 11.9%
Accuracy (Recovery) > 91%~94%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)
Identification Capability Excellent (provides structural information)Limited (based on retention time matching)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of alkanes using GC-MS and GC-FID.

Sample Preparation (Common for both methods)
  • Accurately weigh a known amount of the sample containing alkanes.

  • Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or heptane, to a final concentration within the linear range of the instrument.

  • If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.

GC-MS Protocol
  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).[1]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector: Split/Splitless injector at 280-320°C.

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 320°C (hold for 10 min).

  • MS Transfer Line Temperature: 280-320°C.

  • Ion Source Temperature: 230-250°C.

  • Mass Scan Range: m/z 40-550.

  • Data Analysis: Identify alkanes based on their retention times and characteristic mass spectra (prominent ions at m/z 57, 71, 85).[1] Quantify using the peak area of the total ion chromatogram (TIC) or specific ions against a calibration curve.

GC-FID Protocol
  • System: Gas Chromatograph with a Flame Ionization Detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 100% dimethylpolysiloxane).[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

  • Injector: Split/Splitless injector at 280-320°C.

  • Oven Temperature Program: Initial temperature of 65°C (hold for 4 min), ramp at 20°C/min to 350°C (hold for 4 min).[2]

  • Detector Temperature: 325-350°C.[2][3]

  • Gas Flows: Hydrogen and Air flows optimized for the specific instrument.

  • Data Analysis: Identify alkanes based on their retention times compared to known standards. Quantify using the peak area against a calibration curve.

Experimental Workflow

The general workflow for comparing the analytical performance of GC-MS and GC-FID for alkane analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Performance Evaluation Sample Alkane-containing Sample Dissolution Dissolution in Solvent (e.g., Hexane) Sample->Dissolution Cleanup Optional: Solid-Phase Extraction (SPE) Dissolution->Cleanup FinalSample Final Sample in Vial Cleanup->FinalSample GC_MS GC-MS Analysis FinalSample->GC_MS Injection GC_FID GC-FID Analysis FinalSample->GC_FID Injection MS_Data Mass Spectra & Retention Time Data GC_MS->MS_Data FID_Data Peak Area & Retention Time Data GC_FID->FID_Data Identification Compound Identification (Qualitative) MS_Data->Identification Quantification Quantification (LOD, LOQ, Linearity, Precision, Accuracy) MS_Data->Quantification FID_Data->Quantification

Caption: Workflow for comparing GC-MS and GC-FID performance.

Logical Relationship of Analytical Choice

The decision between GC-MS and GC-FID for alkane analysis is often guided by the primary objective of the study. The following diagram illustrates the logical relationship between analytical needs and the choice of technique.

G cluster_need Primary Requirement cluster_decision Technique Selection cluster_output Primary Output Start Analytical Goal for Alkane Analysis Need_ID Need for Compound Identification? Start->Need_ID Use_GCMS Utilize GC-MS Need_ID->Use_GCMS Yes Use_GCFID Utilize GC-FID Need_ID->Use_GCFID No Output_GCMS Qualitative & Quantitative Data (High Confidence) Use_GCMS->Output_GCMS Output_GCFID Quantitative Data (High Precision) Use_GCFID->Output_GCFID

Caption: Decision tree for selecting between GC-MS and GC-FID.

Conclusion

The choice between GC-MS and GC-FID for alkane analysis should be based on the specific requirements of the study. For applications demanding unambiguous identification of alkanes, especially in complex matrices or at trace levels, GC-MS is the superior choice. For routine quantitative analysis where the identity of the alkanes is known and high precision is paramount, GC-FID offers a robust, reliable, and cost-effective solution. In many research and development settings, a combination of both techniques can be highly effective: using GC-MS for initial identification and method development, followed by GC-FID for routine, high-throughput quantitative analysis.

References

A Guide to Inter-Laboratory Studies on the Identification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies and inter-laboratory performance for the identification and quantification of branched alkanes. While direct, publicly available inter-laboratory study data on a wide range of individual branched alkanes is limited, this document synthesizes information from proficiency testing (PT) schemes and relevant academic research to offer insights into the current state of analysis and quality assurance.

The Challenge of Branched Alkane Analysis

Inter-Laboratory Comparison through Proficiency Testing

Proficiency Testing (PT) schemes are a primary mechanism for inter-laboratory comparison and quality control. Several organizations offer PT programs for petroleum hydrocarbon analysis, which inherently includes the assessment of branched alkanes within complex mixtures like gasoline and diesel fuel. Participation in these schemes allows laboratories to benchmark their performance against a global peer group.

While the detailed results of these studies are typically confidential to participants, the programs provide a framework for evaluating different analytical approaches. A summary of prominent PT schemes is presented in Table 1.

Table 1: Overview of Selected Proficiency Testing Schemes for Petroleum Hydrocarbon Analysis

Proficiency Testing ProgramProviderRelevant ProductsKey Parameters Analyzed
Measurement Assurance Program (MAP)SABSPetrol (Gasoline), Automotive Diesel FuelHydrocarbon types (including aromatics), Sulphur content, Distillation profiles, Octane number
Oils & Fuels Analysis Scheme (OIL PT)LGC StandardsPetroleum products (oils, fuels)Contaminants, Trace elements, Fuel quality parameters
Petroleum and Petrochemical PTPASTM InternationalGasoline, Diesel Fuel, Crude Oil, Engine OilWide range of ASTM test methods for fuel specification and quality
Petroleum Products PT SchemeRochemGasoline, Diesel, Fuel Oil, Naphtha, Crude OilPhysical and chemical properties of petroleum products
TPH in Soil Proficiency TestingSupelcoSoilTotal Petroleum Hydrocarbons (TPH)

These programs typically involve the distribution of homogenized samples to participating laboratories. The labs analyze the samples using their standard operating procedures and report the results to the provider. The provider then performs a statistical analysis of the data and provides each laboratory with a report comparing their results to the consensus values from all participants.

Academic Spotlight: A Quantitative Comparison of Analytical Techniques

While formal inter-laboratory studies on simple branched alkanes are not readily found in the public domain, academic research provides valuable insights into the performance of different analytical methods. A notable study explored the use of 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) Nuclear Magnetic Resonance (NMR) for the in situ characterization of linear and branched alkanes in mixtures.[1]

This research provides quantitative data on the accuracy of this technique for determining the mole percentage of branched alkanes. The results are summarized in Table 2.

Table 2: Performance of 2D DQF-COSY NMR for Quantification of Branched Alkanes in Mixtures [1]

Mixture CompositionAnalyteRoot-Mean-Square Error of Prediction (RMSEP) (mol %)
2-methyl alkanes and n-alkanes2-methyl alkanes1.4
2-methyl alkanes and n-alkanesn-alkanes1.4
n-C12, 2-C7, 3-C7, and 4-C9Linear Alkanes< 3
n-C12, 2-C7, 3-C7, and 4-C92-methyl Alkanes< 3
n-C12, 2-C7, 3-C7, and 4-C93- & 4-methyl Alkanes (total)< 3

The study demonstrated the ability of 2D DQF-COSY NMR to discriminate between different types of branched alkanes, although it could not distinguish between 3- and 4-monomethyl alkanes.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating and comparing results. Below are generalized protocols for common techniques used in the analysis of branched alkanes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Analysis

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes.

1. Sample Preparation:

  • Soils and Sediments: Extraction using a suitable solvent (e.g., dichloromethane, hexane) via methods like Soxhlet extraction, sonication, or accelerated solvent extraction (ASE). The extract is then concentrated.

  • Water: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) to isolate the hydrocarbons.

  • Petroleum Products: Dilution in an appropriate solvent.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector is commonly used.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for hydrocarbon separation.

    • Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Analyzer: A quadrupole or ion trap analyzer is common.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions.

3. Data Analysis:

  • Identification of branched alkanes is based on their mass spectra and retention times compared to reference standards or spectral libraries (e.g., NIST).

  • Quantification is typically performed using an internal standard method.

2D DQF-COSY NMR Spectroscopy for Branched Alkane Quantification[1]

This technique provides detailed structural information and can be used for quantification without the need for extensive separation.

1. Sample Preparation:

  • Liquid samples are placed in a standard NMR tube. For analysis of hydrocarbons within porous media, the liquid is imbibed into the solid material which is then packed into the NMR tube.[1]

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer is used.

  • Pulse Sequence: A 2D Double-Quantum Filtered COSY pulse sequence is applied.

  • Data Acquisition: The free induction decay (FID) is recorded over a series of evolution times.

3. Data Processing and Analysis:

  • The 2D data is Fourier transformed to generate a 2D spectrum.

  • Projections of the 2D spectrum are analyzed.

  • A Partial Least-Squares Regression (PLSR) analysis is used to correlate the spectral data with the concentrations of the different hydrocarbon types (linear vs. branched).[1]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analytical methods described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Soil, Water, Petroleum) Extraction Extraction / Dilution Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification (Library Search) Detection->Identification Quantification Quantification (Internal Standard) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: General workflow for the analysis of branched alkanes using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Sample Liquid Hydrocarbon Mixture NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Pulse_Sequence Apply 2D DQF-COSY Pulse Sequence Spectrometer->Pulse_Sequence Data_Acquisition Acquire FID Data Pulse_Sequence->Data_Acquisition Fourier_Transform 2D Fourier Transform Data_Acquisition->Fourier_Transform PLSR Partial Least-Squares Regression (PLSR) Fourier_Transform->PLSR Quant_Report Quantitative Report (mol %) PLSR->Quant_Report

Caption: Workflow for quantitative analysis of branched alkanes using 2D DQF-COSY NMR.

Conclusion

References

A Comparative Guide to Quantitative Structure-Retention Relationship (QSRR) Models for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Retention Relationship (QSRR) models are powerful computational tools that correlate the physicochemical properties of molecules, encoded as numerical descriptors, with their retention behavior in chromatographic systems.[1][2][3] For branched alkanes, which are fundamental structures in petroleum, environmental analysis, and chemical synthesis, QSRR provides a predictive framework to estimate retention indices (RI) without the need for extensive experimental analysis.[1][2] This guide offers a comparative overview of different QSRR modeling approaches for branched alkanes, presenting key data and methodologies to aid researchers in selecting and developing robust predictive models.

Experimental and Computational Protocols

The foundation of any reliable QSRR model lies in accurate experimental data and sound computational methodology.

Experimental Protocol: Determination of Retention Indices

The retention index (RI) is a standardized measure of a compound's retention in gas chromatography (GC), relative to a series of n-alkanes.[4]

  • Preparation of Standards: A homologous series of n-alkanes (e.g., C7-C30) is prepared in a suitable solvent.[2] This mixture serves as the reference for calculating retention indices.

  • Gas Chromatography (GC) Conditions: The analysis is typically performed on a non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-5) stationary phase.[5]

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, at a constant flow rate (e.g., 0.6 ml/min).[6]

    • Temperature Program: A temperature ramp is employed, for example, starting at 50 °C and increasing to 300 °C at a rate of 5 °C/min.

    • Detector: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used.

  • Analysis: The n-alkane mixture is injected first to establish a retention time scale. Subsequently, the branched alkane samples are analyzed under the identical GC method.[7]

  • RI Calculation: The retention index of a branched alkane is calculated using the van den Dool and Kratz formula, which involves the retention times of the analyte and the n-alkanes that elute immediately before and after it.[4] The formula is: RI = 100 * [ n + (N-n) * (tr(unknown) - tr(n)) / (tr(N) - tr(n)) ] Where tr is the retention time, n is the carbon number of the preceding n-alkane, and N is the carbon number of the following n-alkane.[2]

Computational Protocol: QSRR Model Development

The development of a QSRR model involves several key computational steps, from molecule representation to statistical validation.[8]

  • Structure Generation: 2D or 3D structures of the branched alkanes in the dataset are generated using software like HyperChem or RDKit.[6][9]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. For branched alkanes, topological indices are particularly effective. These descriptors encode information about molecular size, shape, and branching.[10]

    • Common Descriptors: Wiener index, Randić molecular connectivity index, and Solvent Accessible Surface Area (SASA).[10] An improved semi-empirical topological index, based on chain length and the number and position of methyl groups, has also shown high predictive power.[11]

  • Data Splitting: The dataset is divided into a training set, used to build the model, and a test (or external validation) set, used to evaluate its predictive performance on new data.[8]

  • Model Building: A statistical or machine learning algorithm is used to establish a relationship between the descriptors (independent variables) and the retention indices (dependent variable).[8]

    • Common Algorithms: Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are frequently employed.[1][12]

  • Model Validation: The model's robustness and predictive power are rigorously assessed using statistical metrics. External validation with a separate test set is considered the most reliable method.[8]

QSRR Workflow for Branched Alkanes

The process of developing a QSRR model follows a logical sequence from data acquisition to model application.

QSRR_Workflow cluster_Data Data Acquisition & Preparation cluster_Model Model Development & Validation cluster_Application Application A Select Branched Alkane Dataset B Experimental GC Analysis: Determine Retention Indices (RI) A->B C Calculate Molecular Descriptors (e.g., Topological) A->C D Compile Dataset (Structures, RI, Descriptors) B->D C->D E Split Data: Training & Test Sets D->E F Build Model using Training Set (e.g., MLR, SVM) E->F G Validate Model using Test Set F->G H Evaluate Performance (R², RMSE, Q²) G->H I Predictive QSRR Model H->I J Predict RI for New/Unknown Alkanes I->J

References

Safety Operating Guide

Proper Disposal of 2,3,6,7-Tetramethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Data and Hazard Assessment

Due to the lack of a specific SDS for 2,3,6,7-tetramethyloctane, the following data is based on its isomer, 2,2,7,7-tetramethyloctane (B85686), and general knowledge of similar alkanes. It is imperative to handle this chemical with the assumption that it is a flammable and potentially hazardous substance.

PropertyValue (for 2,2,7,7-tetramethyloctane isomer)Reference
CAS Number 1071-31-4[1][2]
Molecular Formula C12H26[1][2][3][4][5][6][7][8]
Molecular Weight 170.33 g/mol [3][4][5][6][8]
Boiling Point 184.7 ± 7.0 °C at 760 mmHg[3]
Flash Point 62.3 ± 11.7 °C[3]
Density 0.8 ± 0.1 g/cm³[3]

Based on these properties, this compound is expected to be a flammable liquid.[9] Waste chemicals with a flashpoint below 60°C (140°F) are classified as hazardous waste.[9] Therefore, this compound must be managed as a hazardous waste.

Experimental Protocol: Handling and Waste Accumulation

This protocol outlines the safe handling of this compound in a laboratory setting and the proper procedure for accumulating the resulting waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
  • Wear appropriate PPE, including:
  • Flame-resistant lab coat.
  • Chemical splash goggles.
  • Nitrile gloves (or other solvent-resistant gloves).

2. Waste Collection:

  • Designate a specific, properly labeled, and compatible waste container for this compound and related waste. The container should be made of a material that will not react with or be degraded by the chemical.
  • The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Flammable Liquid").
  • Keep the waste container closed at all times, except when adding waste.[9]

3. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams, such as oxidizers or corrosives.[10]
  • Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition.[10]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Request & Pickup cluster_3 Final Disposal A This compound Waste Generated B Collect in a designated, properly labeled, and compatible container A->B C Is the container full? B->C D Store in a designated Satellite Accumulation Area C->D No F Request waste pickup from Environmental Health & Safety (EHS) C->F Yes E Segregate from incompatible materials (e.g., oxidizers) D->E E->F G EHS transports waste to the central Hazardous Waste Management Facility F->G H Waste is manifested and transported by a licensed hazardous waste vendor G->H I Final disposal via incineration or other approved method H->I

Figure 1. Disposal Workflow for this compound

Logical Relationship of Disposal Procedures

The proper disposal of this compound is governed by a hierarchy of regulations and institutional procedures.

Figure 2. Hierarchy of Disposal Procedures A Federal Regulations (EPA, RCRA) B State & Local Regulations A->B C Institutional Policies (University/Company EHS) B->C D Laboratory-Specific Procedures (SOPs) C->D E Proper Disposal of This compound D->E

References

Essential Safety and Operational Guide for 2,3,6,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2,3,6,7-tetramethyloctane. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical when handling this compound to prevent skin and eye contact, and respiratory exposure. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale & Notes
Eye & Face Protection Tightly fitting safety goggles. In situations with a splash hazard, a face shield should be worn in addition to goggles.Protects against potential eye irritation or injury from splashes.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, heavier-duty gloves should be considered.Nitrile gloves have shown resistance to octane, a structurally similar compound, providing splash protection for over 15 minutes with a thickness of 5 mil or greater[1]. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contact with the chemical occurs.
Body Protection A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of generating aerosols, a NIOSH-approved respirator with organic vapor (OV) cartridges (black color code) should be used.This compound is a volatile organic compound. Proper respiratory protection minimizes the risk of inhalation, which can cause respiratory irritation.

Glove Compatibility Data for n-Octane (Structural Analog)

Glove MaterialThicknessBreakthrough Time (minutes)Recommendation
Nitrile5 mil> 15Recommended for splash protection[1].
NeopreneNot Specified10 - 30Suitable for splash protection[2].
Nitrile/Neoprene BlendNot Specified10 - 30Suitable for splash protection[2].

Note: The provided breakthrough times are for incidental contact. For continuous or immersive contact, it is crucial to consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: All handling of this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from sources of ignition.

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material into a sealable container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

As a non-halogenated hydrocarbon, this compound and contaminated materials must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Segregation: Do not mix with halogenated solvents or other incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase Review SDS Review Safety Data Sheet (or data for structural analogs) Assess Risks Perform Risk Assessment Review SDS->Assess Risks informs Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Risks->Select PPE dictates Use Fume Hood Work in Chemical Fume Hood Select PPE->Use Fume Hood is pre-requisite for Handle Chemical Handle this compound Use Fume Hood->Handle Chemical Monitor for Spills Monitor for Spills or Exposure Handle Chemical->Monitor for Spills Segregate Waste Segregate Non-Halogenated Waste Handle Chemical->Segregate Waste generates Label Waste Label Waste Container Correctly Segregate Waste->Label Waste Store Waste Store Waste in Designated Area Label Waste->Store Waste EHS Disposal Dispose via EHS Office Store Waste->EHS Disposal Spill Response Initiate Spill Response Protocol Spill Response->EHS Disposal for contaminated materials

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.